(6-(Morpholinomethyl)pyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
[6-(morpholin-4-ylmethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c14-11(15)9-1-2-10(12-7-9)8-13-3-5-16-6-4-13/h1-2,7,14-15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSQGMVBVHHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)CN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (6-(Morpholinomethyl)pyridin-3-yl)boronic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (6-(Morpholinomethyl)pyridin-3-yl)boronic acid, a versatile building block in contemporary medicinal chemistry. As a Senior Application Scientist, the following sections synthesize critical technical data with practical insights to empower researchers in leveraging this valuable reagent.
Introduction: The Strategic Value of a Functionalized Pyridylboronic Acid
This compound is a heterocyclic organoboron compound that has gained prominence as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development.[1][2] Its structure, featuring a pyridine core, a boronic acid functional group, and a morpholinomethyl substituent, offers a unique combination of properties that make it an attractive tool for medicinal chemists.
The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology that is fundamental to the formation of carbon-carbon bonds.[3] The pyridine ring is a common scaffold in a vast array of biologically active compounds, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets.[2] The morpholinomethyl group enhances aqueous solubility and provides a basic handle that can influence the pharmacokinetic profile of a drug candidate.[2] This strategic combination of functional groups makes this compound a valuable reagent for the synthesis of novel therapeutics.[1]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source(s) |
| CAS Number | 934505-32-5 | [4] |
| Molecular Formula | C₁₀H₁₅BN₂O₃ | [4] |
| Molecular Weight | 222.05 g/mol | [4] |
| IUPAC Name | {6-[(morpholin-4-yl)methyl]pyridin-3-yl}boronic acid | [4] |
| Appearance | White to off-white or orange-green solid, powder to crystalline form | [5] |
| Melting Point | Approximately 140-144 °C | [5] |
| Solubility | Soluble in some organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dichloromethane; slightly soluble in water.[5] Quantitative data is not readily available in published literature. | [5] |
| pKa | Not experimentally determined for this specific compound. The pKa of 3-pyridylboronic acid is approximately 4.0.[2] The morpholinomethyl group, being electron-donating, may slightly increase the pKa. | [2] |
| LogP | 0.0225 | [6] |
Structural Information:
-
SMILES: OB(O)C1=CC=C(CN2CCOCC2)N=C1[4]
-
InChI: InChI=1S/C10H15BN2O3/c14-11(15)9-1-2-10(12-7-9)8-13-3-5-16-6-4-13/h1-2,7,14-15H,3-6,8H2[4]
References
- 1. 6-Morpholinopyridin-3-ylboronic acid (904326-93-8) for sale [vulcanchem.com]
- 2. CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid [cymitquimica.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
(6-(Morpholinomethyl)pyridin-3-yl)boronic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of (6-(Morpholinomethyl)pyridin-3-yl)boronic Acid
Introduction: A Key Building Block in Modern Chemistry
This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure combines a pyridine core, a morpholine moiety, and a reactive boronic acid group. This unique combination makes it an invaluable reagent for introducing the morpholinomethylpyridine scaffold into more complex molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] The pyridine and morpholine groups can enhance aqueous solubility and provide hydrogen bonding interaction points, which are desirable properties in drug candidates, while the boronic acid serves as a handle for precise carbon-carbon bond formation.[3]
The synthesis of functionalized pyridine boronic acids, however, presents unique challenges. The electron-deficient nature of the pyridine ring and the potential for nitrogen coordination to metal catalysts require carefully optimized reaction conditions. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and providing detailed, reproducible protocols for the modern research laboratory.
Retrosynthetic Analysis: Deconstructing the Target
A retrosynthetic approach reveals the most logical bond disconnections and highlights the key precursor required for the synthesis. The primary disconnection is the Carbon-Boron bond, which points to a halogenated pyridine as the immediate precursor. This precursor, in turn, can be assembled from simpler, commercially available materials.
Caption: Retrosynthetic analysis of the target molecule.
Core Synthetic Pathways
Two principal strategies dominate the synthesis of pyridine boronic acids: halogen-metal exchange followed by borylation and palladium-catalyzed Miyaura borylation. Both pathways typically begin from a common intermediate, 4-((5-Bromopyridin-2-yl)methyl)morpholine .
Pathway 1: Lithium-Halogen Exchange and Borylation
This is a classic and cost-effective method for preparing boronic acids. It involves the transmetalation of an aryl halide with a strong organometallic base, typically an organolithium reagent, at very low temperatures to generate a pyridinyl anion. This highly reactive species is then quenched with a boron electrophile (a trialkyl borate) to form a boronate ester, which is subsequently hydrolyzed to the desired boronic acid.
Mechanism & Causality:
-
Low Temperature (-78 °C): The use of cryogenic temperatures is critical. It prevents side reactions, such as the attack of the highly basic organolithium reagent on other functional groups within the molecule or reaction with the solvent (THF).
-
Organolithium Reagent: n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) are commonly used. The choice can influence the rate and efficiency of the halogen-metal exchange.
-
In Situ Quench: For functionalized substrates like our precursor, an "in situ quench" protocol is superior. In this variation, the organolithium reagent is added to a mixture of the bromopyridine and the trialkyl borate. This ensures that the highly reactive pyridinyl anion is trapped by the borate ester as soon as it is formed, minimizing decomposition or unwanted side reactions.
-
Boron Source: Triisopropyl borate (B(O-iPr)₃) is a common choice due to its steric bulk, which can help prevent the formation of over-borylated species.
Caption: Workflow for Lithium-Halogen Exchange Pathway.
Pathway 2: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful cross-coupling reaction that forms a C-B bond from an aryl halide and a diboron reagent, catalyzed by palladium.[4] This method offers excellent functional group tolerance and often proceeds under milder conditions than the halogen-metal exchange route, making it a highly reliable and popular choice in modern synthesis.
Mechanism & Causality:
-
Catalyst System: The reaction requires a palladium(0) source and a suitable ligand. A common and effective combination is Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), which serves as a stable precatalyst that is reduced to the active Pd(0) species in situ. The dppf ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most widely used diboron reagent. It is stable, easy to handle, and the resulting pinacol boronic ester is often a crystalline solid that is easy to purify by chromatography or recrystallization.
-
Base: A base, typically a weak one like potassium acetate (KOAc), is required for the reaction. Its role is to facilitate the transmetalation step within the catalytic cycle.[5]
-
Solvent: Aprotic polar solvents such as dioxane or DMSO are typically used to ensure the solubility of all reaction components.
Caption: Workflow for Palladium-Catalyzed Miyaura Borylation.
Experimental Protocols
The following protocols are representative procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Precursor 4-((5-Bromopyridin-2-yl)methyl)morpholine
-
Setup: To a round-bottom flask charged with 5-bromo-2-(chloromethyl)pyridine (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile (MeCN, approx. 0.2 M), add morpholine (1.2 eq).
-
Reaction: Stir the resulting suspension at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2A: Borylation via Lithium-Halogen Exchange
-
Setup: Add the precursor 4-((5-bromopyridin-2-yl)methyl)morpholine (1.0 eq) and triisopropyl borate (1.5 eq) to a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon). Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add n-butyllithium (1.1 eq, 1.6 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Workup: Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) at 0 °C. Stir vigorously for 1-2 hours to effect hydrolysis of the boronate ester.
-
Purification: Adjust the pH of the aqueous layer to ~7 with a saturated sodium bicarbonate solution. The product may precipitate or can be extracted with a suitable organic solvent (e.g., a mixture of DCM and isopropanol). The solid product can be collected by filtration, washed with water and ether, and dried under vacuum.
Protocol 2B: Borylation via Miyaura Cross-Coupling
-
Setup: To a Schlenk flask, add the precursor 4-((5-bromopyridin-2-yl)methyl)morpholine (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Inerting: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Reaction: Add anhydrous dioxane (approx. 0.1 M) via syringe. Heat the reaction mixture to 90 °C and stir for 8-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification (Ester): Purify the crude residue by column chromatography on silica gel to isolate the intermediate pinacol ester.
-
Hydrolysis: Dissolve the purified pinacol ester in a THF/water mixture. Add sodium periodate (NaIO₄, ~4 eq) and stir at room temperature until the reaction is complete. Alternatively, acidic hydrolysis with HCl can be employed.
-
Isolation: Extract the aqueous layer with an organic solvent. The desired boronic acid product can then be isolated as described in Protocol 2A.
Data Summary
The choice of synthetic route can impact the overall yield and purity. Below is a table summarizing typical expectations for these pathways.
| Parameter | Pathway 1: Li-Halogen Exchange | Pathway 2: Miyaura Borylation |
| Typical Yield | 40-60% | 65-85% (over 2 steps) |
| Key Reagents | n-BuLi, B(O-iPr)₃ | B₂pin₂, Pd(dppf)Cl₂, KOAc |
| Temperature | -78 °C to RT | 80-100 °C |
| Advantages | Fewer steps, lower cost reagents | Higher yield, excellent functional group tolerance, milder conditions |
| Disadvantages | Requires cryogenic temps, sensitive to moisture | Higher cost of catalyst and diboron reagent, requires extra hydrolysis step |
Application in Suzuki-Miyaura Coupling
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This powerful transformation enables the formation of a C-C bond between the pyridine ring and another aryl or heteroaryl group, and is a cornerstone of modern drug discovery.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of this compound is readily achievable through well-established organometallic methodologies. The choice between a classical lithium-halogen exchange pathway and a modern palladium-catalyzed Miyaura borylation depends on factors such as scale, cost, and available equipment. While the former is more economical, the latter often provides higher yields and greater reliability. Mastery of these synthetic routes provides researchers with consistent access to a valuable building block, empowering the development of novel pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid [myskinrecipes.com]
- 3. CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid [cymitquimica.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
(6-(Morpholinomethyl)pyridin-3-yl)boronic acid CAS number 934505-32-5
An In-depth Technical Guide to (6-(Morpholinomethyl)pyridin-3-yl)boronic acid (CAS 934505-32-5)
This guide provides a comprehensive technical overview of this compound, a key building block for researchers and professionals in drug development and synthetic chemistry. We will delve into its chemical properties, synthesis, core applications, and safe handling, with a focus on the practical insights that underpin its utility in modern medicinal chemistry.
Introduction: A Versatile Heterocyclic Building Block
This compound, identified by CAS number 934505-32-5, is a bifunctional organic compound of significant interest in the synthesis of complex molecules.[1] Its structure is characterized by three key components: a pyridine ring , a common scaffold in pharmaceuticals; a morpholine moiety , which often enhances aqueous solubility and metabolic stability; and a boronic acid functional group , which serves as a versatile handle for carbon-carbon bond formation.[2][3]
This unique combination of features makes it an invaluable reagent, particularly for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of novel molecular architectures for drug discovery and materials science.
Caption: Chemical structure of this compound.
Physicochemical and Handling Properties
The physical and chemical properties of a reagent are critical for its effective use and storage. This compound is typically a solid, ranging from white to brown, and requires specific conditions to maintain its stability.[2][4]
| Property | Value | Source(s) |
| CAS Number | 934505-32-5 | [1] |
| IUPAC Name | {6-[(morpholin-4-yl)methyl]pyridin-3-yl}boronic acid | [1] |
| Molecular Formula | C₁₀H₁₅BN₂O₃ | [4] |
| Molecular Weight | 222.05 g/mol | [1] |
| Appearance | White to orange to green solid; powder to crystal | [2] |
| Purity | Typically ≥97% | [1][4] |
| Storage | Store at -20°C or 2-8°C, under inert atmosphere, protected from light | [4][5] |
| Solubility | Soluble in polar solvents like methanol | [3] |
The Chemistry of Application: The Suzuki-Miyaura Reaction
Boronic acids are most renowned for their role as coupling partners in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds.[2][6] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its versatility, functional group tolerance, and the relatively low toxicity of the boron-containing reagents.[7][8]
The reactivity of this compound in this context is governed by the boronic acid group, which acts as a Lewis acid.[7] The reaction mechanism involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the bond of an aryl or vinyl halide (the coupling partner).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field Application: A Strategic Tool in Drug Discovery
The true value of this compound lies in its application as a strategic building block for synthesizing pharmaceutically active compounds.[2][3] The approval of the boronic acid-containing drug Bortezomib (Velcade) in 2003 marked a turning point, overcoming previous stigmas about boron's toxicity and paving the way for other boron-containing drugs like Ixazomib and Vaborbactam.[7]
Why is this specific molecule so useful?
-
Scaffold Contribution: The pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs. It can engage in crucial hydrogen bonding and π-stacking interactions with biological targets.[2]
-
Property Modulation: The morpholine group is frequently incorporated by medicinal chemists to fine-tune a drug candidate's properties. It can disrupt planarity, increase polarity, and act as a hydrogen bond acceptor, often leading to improved solubility and a more favorable metabolic profile.[3]
-
Synthetic Accessibility: The boronic acid function provides a reliable and high-yielding route to couple this elaborate pyridine-morpholine fragment with other complex parts of a target molecule, streamlining the synthesis process.[7]
This building block and its derivatives are particularly relevant in the development of kinase inhibitors and other targeted therapies where precise molecular recognition is key.[2]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This section provides a validated, step-by-step methodology for a typical cross-coupling reaction. The causality behind each choice is explained to ensure a robust and reproducible outcome.
Objective: To synthesize an aryl-pyridine derivative via Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (Ar-Br) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., aqueous 2M K₂CO₃ or Na₂CO₃, 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane or DME/Water mixture)
-
Schlenk flask or reaction vial, magnetic stirrer, condenser, nitrogen/argon line
Workflow Diagram:
Caption: A standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Scientist's Insight: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions.[8]
-
-
Solvent and Base Addition: Add the solvent (e.g., 1,4-dioxane) and the aqueous base solution (e.g., 2M Na₂CO₃). The solvent system is chosen to ensure all reagents are soluble at the reaction temperature.[9]
-
Scientist's Insight: The base is not just a proton scavenger; it is essential for activating the boronic acid to form the boronate, which is more competent for transmetalation.[6]
-
-
Degassing: Seal the flask and purge the system with an inert gas (nitrogen or argon) for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the active Pd(0) catalyst.
-
Heating and Monitoring: Heat the reaction mixture to the target temperature (typically 85-100 °C) with vigorous stirring.[9] Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount to ensure safety. This compound is associated with specific hazards.
GHS Hazard Information: [1]
-
Pictogram: GHS07 (Harmful/Irritant)
-
Signal Word: Warning
-
Hazard Statements:
Recommended Precautions and Handling:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][12] Avoid breathing dust.
-
Handling: Avoid all personal contact. Wash hands thoroughly after handling.[1][11] Do not eat, drink, or smoke in the work area.
-
Storage: Keep the container tightly closed and store in a cool, dry place under an inert atmosphere as recommended by the supplier (e.g., 2-8°C or -20°C).[4][5][12] This prevents degradation, particularly protodeboronation, which can be accelerated by moisture.
Conclusion
This compound is more than just a chemical; it is a precisely designed tool for molecular construction. Its strategic combination of a privileged pyridine scaffold, a property-enhancing morpholine substituent, and a synthetically versatile boronic acid handle makes it a high-value building block in the quest for novel therapeutics and advanced materials. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the laboratory.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 6-Morpholinopyridin-3-ylboronic acid (904326-93-8) for sale [vulcanchem.com]
- 3. CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid [cymitquimica.com]
- 4. This compound,934505-32-5-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 5. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid | 1072945-86-8 [b2b.sigmaaldrich.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
A Technical Guide to (6-(Morpholinomethyl)pyridin-3-yl)boronic acid: Structure, Synthesis, and Application
Introduction
(6-(Morpholinomethyl)pyridin-3-yl)boronic acid is a heterocyclic organoboron compound of significant interest to the pharmaceutical and chemical synthesis industries. Its structure uniquely combines three key pharmacophores: a pyridine ring, a morpholine moiety, and a reactive boronic acid group. This combination makes it a highly valuable and versatile building block, particularly in the synthesis of complex molecules for drug discovery.[1][2] The pyridine core is a prevalent feature in numerous bioactive compounds, while the morpholine group often enhances aqueous solubility and metabolic stability.[1]
The primary utility of this reagent lies in its function as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[2][3] This guide provides an in-depth analysis of its molecular structure, physicochemical properties, a representative synthetic approach, analytical characterization methods, and a detailed protocol for its application in Suzuki-Miyaura coupling. It is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates.
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is defined by the strategic placement of its functional components. The boronic acid group at the 3-position of the pyridine ring is the primary site of reactivity for cross-coupling. The morpholinomethyl substituent at the 6-position influences the molecule's overall polarity, solubility, and potential for interaction with biological targets.
Caption: Molecular structure of this compound.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | {6-[(morpholin-4-yl)methyl]pyridin-3-yl}boronic acid | [4] |
| CAS Number | 934505-32-5 | [4] |
| Molecular Formula | C₁₀H₁₅BN₂O₃ | [4][5] |
| Molecular Weight | 222.05 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in methanol, DMSO, dichloromethane; slightly soluble in water | [1][6] |
| SMILES | OB(O)C1=CC=C(CN2CCOCC2)N=C1 | [4] |
| InChI Key | PSDSQGMVBVHHCL-UHFFFAOYSA-N |[4] |
Synthesis and Purification
The synthesis of pyridine-based boronic acids often involves a halogen-metal exchange followed by quenching with a boron electrophile. This established methodology ensures high regioselectivity and good yields. While the exact industrial synthesis for this specific compound may be proprietary, a robust and commonly employed laboratory-scale approach is outlined below.
Causality of Experimental Design: The synthesis begins with a brominated pyridine precursor, which is stable and commercially available. The core transformation is a lithium-halogen exchange using n-butyllithium at cryogenic temperatures (-78 °C) to prevent side reactions and decomposition of the highly reactive lithiated intermediate. This organolithium species is then trapped with triisopropyl borate, a mild boron electrophile. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final boronic acid. Purification is typically achieved by crystallization or chromatography to remove inorganic salts and organic byproducts.
Caption: Representative synthetic workflow for the preparation of the title compound.
Representative Protocol: Lithiation-Borylation Sequence
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Starting Material: The flask is charged with 5-bromo-2-(morpholinomethyl)pyridine (1.0 eq) and dissolved in anhydrous tetrahydrofuran (THF).
-
Lithiated Intermediate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, solution in hexanes) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Boronation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature below -70 °C.
-
Quench and Hydrolysis: After stirring for an additional 2 hours at -78 °C, the reaction is allowed to warm slowly to room temperature overnight. The reaction is then carefully quenched by the slow addition of 1N hydrochloric acid (HCl) and stirred vigorously for 1-2 hours to complete the hydrolysis of the boronate ester.
-
Workup and Isolation: The aqueous layer is separated, and its pH is adjusted to ~7 with a saturated sodium bicarbonate solution, which may precipitate the product. The solid is collected by filtration, washed with cold water and a minimal amount of cold ether, and dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization (Self-Validating System)
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (~7.5-8.5 ppm) corresponding to the protons on the pyridine ring. Methylene Bridge (-CH₂-): A singlet around 3.5-3.7 ppm. Morpholine Protons: Two multiplets, typically around 2.5 ppm and 3.7 ppm, corresponding to the -N-CH₂- and -O-CH₂- protons, respectively. Boronic Acid Protons (-B(OH)₂): A broad singlet that can be exchangeable with D₂O, often appearing downfield. |
| ¹¹B NMR | A single, broad peak in the characteristic chemical shift range for trigonal boronic acids, typically between δ 20 and 30 ppm.[7] |
| LC-MS (ESI+) | Expected Ion: [M+H]⁺ at m/z 223.1. Notes: Analysis of boronic acids by mass spectrometry can be complex due to the potential in-source formation of cyclic anhydrides (boroxines) or solvent adducts.[8] |
| UPLC/HPLC | Purity is assessed using a reverse-phase C18 column. A typical mobile phase consists of a gradient of acetonitrile and water with an additive like ammonium acetate to ensure good peak shape and ionization for mass spectrometry detection.[8] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryls, vinylarenes, and polyenes.[3][9] this compound serves as an excellent nucleophilic partner in this palladium-catalyzed cycle.
Causality of Reagent Roles:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): The heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[3]
-
Base (e.g., K₂CO₃, Cs₂CO₃): Essential for the transmetalation step. The base activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to palladium.[10]
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF): The choice of solvent affects the solubility of reactants and the reaction rate. Aqueous mixtures are common and often accelerate the reaction.[9]
Caption: Simplified workflow of the Suzuki-Miyaura catalytic cycle.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent(s) (e.g., a mixture of 1,4-dioxane and water) followed by the palladium catalyst (0.01-0.05 eq).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Handling, Storage, and Stability Considerations
Organoboronic acids require careful handling to maintain their integrity and reactivity. Their stability is influenced by environmental factors, and improper storage can lead to decomposition.
-
Protodeboronation: The carbon-boron bond can be cleaved in the presence of protic sources, particularly under certain pH conditions.[11]
-
Oxidation: Boronic acids can be susceptible to oxidative degradation.[11]
-
Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered boroxine ring. While often reversible upon addition of water, this process complicates stoichiometry and can affect reactivity.[11][12]
Recommended Storage and Handling Procedures:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][14] Refrigeration (2-8 °C) is often recommended to minimize degradation.[12] The material should be stored under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.[14]
-
Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][14] Avoid creating dust.[14] Due to the hygroscopic nature of many boronic acids, minimize exposure to the atmosphere.[14][15]
Conclusion
This compound stands out as a high-value synthetic intermediate. Its well-defined molecular structure allows for predictable reactivity in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex molecular frameworks. A thorough understanding of its properties, coupled with robust analytical validation and proper handling, ensures its successful application in the demanding environments of pharmaceutical research and process development. This guide provides the foundational technical knowledge for scientists to confidently and effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid [cymitquimica.com]
- 2. 6-Morpholinopyridin-3-ylboronic acid (904326-93-8) for sale [vulcanchem.com]
- 3. youtube.com [youtube.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. labsolu.ca [labsolu.ca]
- 6. chembk.com [chembk.com]
- 7. rsc.org [rsc.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 6-甲氧基-3-吡啶硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 13. laballey.com [laballey.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. borax.com [borax.com]
Physical and chemical properties of morpholinomethyl pyridine boronic acids
An In-Depth Technical Guide to the Physical and Chemical Properties of Morpholinomethyl Pyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Morpholinomethyl pyridine boronic acids are a class of heterocyclic organoboron compounds that have garnered significant interest as versatile building blocks in modern medicinal chemistry. Their unique structural architecture, combining the Lewis acidic boronic acid moiety, the basic pyridine core, and a flexible morpholinomethyl substituent, imparts a nuanced profile of reactivity, stability, and physicochemical properties. This guide provides an in-depth exploration of these properties, offering field-proven insights into their synthesis, characterization, and application. We delve into the critical aspects of their stability, particularly the pervasive issue of protodeboronation, and detail their utility in palladium-catalyzed cross-coupling reactions. This document is intended to serve as a comprehensive technical resource for researchers leveraging these reagents in the synthesis of complex molecules and the development of novel therapeutics.
Introduction: Strategic Importance in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its modulation of aqueous solubility and metabolic stability make it a cornerstone of drug design. When functionalized with a boronic acid, the pyridine ring is transformed into a powerful synthetic intermediate, primarily for the Suzuki-Miyaura cross-coupling reaction, which enables the efficient construction of C-C bonds.[1]
The incorporation of a morpholinomethyl group further enhances the utility of this scaffold. The morpholine moiety is frequently used to improve the pharmacokinetic profile of drug candidates, often increasing solubility and metabolic stability while providing an additional site for hydrogen bonding.[2] The methylene linker offers conformational flexibility. The resulting morpholinomethyl pyridine boronic acid is therefore a trifunctional reagent of significant value, allowing for the strategic introduction of this desirable fragment into complex molecular architectures. Understanding the inherent physical and chemical properties of this building block is paramount to its effective and efficient use in multi-step synthetic campaigns.
Synthesis and Molecular Structure
The most common and scalable method for synthesizing pyridinylboronic acids is through a halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate.[1] This approach offers a direct route to the desired product from readily available starting materials.
General Synthetic Protocol: Halogen-Metal Exchange and Borylation
This protocol describes a general procedure for the synthesis of (6-(morpholinomethyl)pyridin-3-yl)boronic acid from 5-bromo-2-(morpholinomethyl)pyridine.
Materials:
-
5-bromo-2-(morpholinomethyl)pyridine
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate (B(Oi-Pr)₃)
-
Aqueous hydrochloric acid (e.g., 1 M HCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 5-bromo-2-(morpholinomethyl)pyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The maintenance of low temperature is critical to prevent side reactions.
-
Lithiation: Slowly add n-butyllithium (approx. 1.05 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. The reaction is often exothermic. Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.
-
Borylation: To the newly formed aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining a temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding aqueous HCl. This step hydrolyzes the borate ester to the desired boronic acid.
-
Workup: Transfer the mixture to a separatory funnel. The product may be in either the aqueous or organic layer depending on the pH. Adjusting the pH to be slightly acidic can help partition the product. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography.
Synthesis Workflow Diagram
Caption: General synthesis of a morpholinomethyl pyridine boronic acid.
Physicochemical Properties
The interplay between the pyridine nitrogen, the boronic acid group, and the morpholine moiety dictates the compound's physical properties.
Acidity (pKa)
Pyridine boronic acids are amphoteric and exhibit at least two pKa values.
-
pKa₁: Corresponds to the protonation of the pyridine nitrogen. For the parent 3-pyridineboronic acid, this value is approximately 4.34.[3] The electron-donating nature of the morpholinomethyl group is expected to slightly increase the basicity of the pyridine nitrogen.
-
pKa₂: Corresponds to the Lewis acidity of the boronic acid group, which accepts a hydroxide ion to form the tetrahedral boronate species. For 3-pyridineboronic acid, this is around 8.19.[3] At physiological pH (~7.4), the boronic acid group exists predominantly in its neutral, trigonal planar form.[1] For the related (6-morpholinopyridin-3-yl)boronic acid, a predicted pKa of 4.68 has been reported, likely corresponding to the pyridine nitrogen.[4][5]
Solubility
The presence of the hydrophilic morpholine ring and the boronic acid group generally confers good solubility in polar solvents. (6-Morpholinopyridin-3-yl)boronic acid is reported to be soluble in water and methanol.[2] Solubility is pH-dependent; protonation of the pyridine nitrogen at low pH or formation of the anionic boronate at high pH will increase aqueous solubility.
Physical Data Summary
| Property | (6-Morpholinopyridin-3-yl)boronic acid | This compound | Notes |
| CAS Number | 904326-93-8[6] | 934505-32-5[7] | |
| Molecular Formula | C₉H₁₃BN₂O₃[6] | C₁₀H₁₅BN₂O₃[7] | |
| Molecular Weight | 208.02 g/mol [6] | 222.05 g/mol [7] | |
| Appearance | White to off-white solid[2] | Data not available (likely solid) | |
| pKa (predicted) | 4.68[4][5] | Data not available | This value likely corresponds to the pyridine nitrogen. |
| Boiling Point | 458.6 °C (Predicted)[4] | Data not available | |
| Solubility | Soluble in water, methanol[2] | Data not available (expected to be similar) | |
| Storage | 2-8 °C, under inert gas[4][8] | 2-8 °C, under inert gas | Recommended to prevent decomposition. |
Chemical Reactivity and Stability
The utility of a boronic acid is fundamentally linked to its stability and reactivity profile. While powerful reagents, heteroaryl boronic acids are susceptible to decomposition.
Protodeboronation: The Key Instability Pathway
Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[9] This is the most significant undesired side reaction, particularly under the basic conditions often required for Suzuki-Miyaura coupling.[10]
The mechanism and rate of protodeboronation are highly pH-dependent. For basic heteroaromatic boronic acids like pyridine derivatives, the speciation of the molecule is crucial. Under neutral pH conditions, these compounds can form a zwitterion, with a protonated pyridine nitrogen and an anionic boronate. This zwitterionic form can be particularly susceptible to a unimolecular fragmentation, leading to rapid decomposition.[9] Shifting the pH to be either strongly acidic or strongly basic moves the equilibrium away from the reactive zwitterion, which can attenuate the rate of protodeboronation.[9]
Strategies for Enhancing Stability
The inherent instability of some boronic acids, particularly 2-pyridyl derivatives, has driven the development of more stable surrogates.[11]
-
Boronic Esters: Conversion of the boronic acid to a boronic ester, such as a pinacol or neopentyl glycol ester, can significantly enhance stability by sterically protecting the boron center from hydrolysis.[12]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are a class of exceptionally stable, crystalline solids that are robust to benchtop storage and chromatography.[11][13] Under specific basic conditions used for cross-coupling, they undergo a slow-release of the free boronic acid in situ, maintaining a low, steady-state concentration that favors the desired coupling reaction over decomposition.[11]
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is the cornerstone application for morpholinomethyl pyridine boronic acids, enabling the formation of a C(sp²)–C(sp²) bond between the pyridine ring and an aryl or heteroaryl halide/triflate.
Causality in Protocol Design:
-
Catalyst/Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) are often required to promote the difficult reductive elimination step and prevent catalyst deactivation by the basic pyridine nitrogen.
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming the boronate which is more competent for transmetalation to the palladium center. The choice of base can also influence the rate of protodeboronation.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is typically used. Water is often necessary to dissolve the base and facilitate the formation of the active boronate species.
Materials:
-
Morpholinomethyl pyridine boronic acid (1.2-1.5 eq)
-
Aryl or heteroaryl halide/triflate (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Solvent (e.g., Dioxane/Water, 4:1)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add the aryl halide, the boronic acid, the base, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial as the palladium(0) active species is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Reaction progress should be monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Analytical Characterization Workflow
Rigorous characterization is essential to confirm the identity, purity, and stability of morpholinomethyl pyridine boronic acids. A multi-technique approach is standard practice.
Caption: A standard workflow for the analytical characterization of the title compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Acquire ¹H, ¹³C, and ¹¹B spectra.
-
¹H NMR: The expected spectrum for this compound would show distinct signals:
-
Three aromatic protons on the pyridine ring (a singlet or doublet near 8.5-9.0 ppm, and two doublets between 7.5-8.5 ppm).
-
A singlet for the methylene bridge (-CH₂-) protons, typically between 3.5-4.5 ppm.
-
Two multiplets for the morpholine ring protons (-CH₂OCH₂- and -CH₂NCH₂-), usually between 2.5-3.8 ppm.
-
A broad singlet for the boronic acid B(OH)₂ protons, which is exchangeable with D₂O and can vary in chemical shift.
-
-
¹¹B NMR: This technique is diagnostic for boron-containing compounds. A signal between 20-30 ppm is typical for a trigonal boronic acid.[14]
High-Performance Liquid Chromatography (HPLC)
-
Protocol: Develop a reverse-phase HPLC method (e.g., C18 column) with a mobile phase gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes.
-
Application: HPLC is the primary method for determining the purity of the compound. The peak area percentage at a specific wavelength (e.g., 254 nm) is used to quantify purity. It is also used to monitor reaction completion and stability over time.
Mass Spectrometry (MS)
-
Protocol: Analyze a dilute solution of the sample via electrospray ionization (ESI) mass spectrometry in positive ion mode.
-
Application: MS confirms the molecular weight of the compound. The expected observation would be the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
Conclusion
Morpholinomethyl pyridine boronic acids are highly valuable, albeit sensitive, reagents in the toolbox of the medicinal chemist. Their physical properties, particularly solubility and pKa, are governed by the synergistic effects of their three core functional groups. Chemically, their utility in Suzuki-Miyaura cross-coupling is well-established, but this must be balanced against their susceptibility to protodeboronation. A thorough understanding of the factors governing their stability—especially pH—and the strategic use of protective groups like MIDA esters are critical for their successful application. The analytical workflows detailed herein provide a robust framework for ensuring the quality and integrity of these essential building blocks, ultimately enabling the efficient synthesis of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. 6-(4-morpholinyl)-3-pyridinylboronic acid | 904326-93-8 [amp.chemicalbook.com]
- 5. 6-Morpholinopyridin-3-ylboronic acid (904326-93-8) for sale [vulcanchem.com]
- 6. 6-(Morpholino)pyridine-3-boronic Acid | 904326-93-8 | TCI EUROPE N.V. [tcichemicals.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 6-Morpholino-3-pyridineboronic Acid | 904326-93-8 [sigmaaldrich.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
The Emerging Therapeutic Potential of Morpholine-Containing Boronic Acids: A Technical Guide for Drug Discovery Professionals
Abstract
Boronic acids have solidified their position in modern medicinal chemistry as potent and versatile inhibitors of various enzymes, most notably serine proteases and the proteasome. The clinical success of drugs like bortezomib and ixazomib has spurred further exploration into novel boronic acid derivatives with improved therapeutic profiles.[1][2][3][4] Concurrently, the morpholine heterocycle is recognized as a "privileged structure" in drug design, frequently incorporated to enhance physicochemical properties, metabolic stability, and target engagement.[5][6][7][8] This technical guide synthesizes the current understanding and future potential of a promising, yet underexplored, class of compounds: morpholine-containing boronic acids. We will delve into their core biological activities, mechanistic underpinnings, and the strategic rationale for their design, providing researchers and drug development professionals with a comprehensive overview of this emerging therapeutic modality.
Introduction: The Strategic Amalgamation of Two Pharmacophoric Powerhouses
The convergence of a boronic acid warhead with a morpholine scaffold presents a compelling strategy in modern drug design. Boronic acids are unique in their ability to form reversible covalent bonds with the catalytic serine or threonine residues within enzyme active sites, mimicking the tetrahedral transition state of peptide bond hydrolysis.[9][10][11] This interaction underpins their potent inhibitory activity. However, standalone boronic acids can face challenges related to selectivity, bioavailability, and metabolic stability.
The incorporation of a morpholine moiety can address many of these limitations. Morpholine is a six-membered heterocycle containing both a nitrogen and an oxygen atom, which imparts a unique set of properties.[8] Its presence can increase aqueous solubility, improve metabolic stability by blocking potential sites of oxidation, and provide a rigid scaffold for orienting other functional groups to optimize target binding.[5][6][7] Furthermore, the morpholine ring can engage in hydrogen bonding and other non-covalent interactions within the target protein, thereby enhancing binding affinity and selectivity.[12]
This guide will explore the synergistic potential of combining these two functionalities, focusing on the biological activities of morpholine-containing boronic acids as enzyme inhibitors and anticancer agents.
Core Biological Activity: Enzyme Inhibition
The primary and most extensively studied biological activity of boronic acids is enzyme inhibition. The electrophilic boron atom readily interacts with nucleophilic residues in enzyme active sites.
Serine Protease Inhibition
Serine proteases are a large family of enzymes crucial in various physiological processes, and their dysregulation is implicated in numerous diseases. Boronic acids are well-established as potent inhibitors of serine proteases.[11][13] The mechanism involves the formation of a stable, yet reversible, tetrahedral adduct between the boronic acid and the catalytic serine residue.[10][14]
The addition of a morpholine ring to a boronic acid inhibitor can significantly influence its potency and selectivity. The morpholine can occupy specific binding pockets within the enzyme, leading to enhanced affinity. For example, in the design of inhibitors for prostate-specific antigen (PSA), a serine protease, peptidyl boronic acids have shown low nanomolar inhibition constants.[10] The incorporation of a morpholine could further optimize these interactions.
Caption: Mechanism of serine protease inhibition by a morpholine-containing boronic acid.
Proteasome Inhibition: A Cornerstone of Anticancer Therapy
The 26S proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, playing a critical role in regulating the cell cycle and apoptosis.[1][15] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells.[1][16] Boronic acids, such as bortezomib (Velcade®) and ixazomib (Ninlaro®), are potent proteasome inhibitors that have revolutionized the treatment of multiple myeloma.[1][2][17][18][19][20]
These drugs reversibly inhibit the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[15][17][21][22] While highly effective, these drugs can have significant side effects. The development of new proteasome inhibitors with improved therapeutic windows is an active area of research.
The incorporation of a morpholine moiety into a boronic acid proteasome inhibitor could offer several advantages:
-
Improved Pharmacokinetics: Morpholine can enhance aqueous solubility and metabolic stability, potentially leading to improved oral bioavailability and a more favorable dosing regimen.[5][6]
-
Enhanced Potency and Selectivity: The morpholine ring can be strategically positioned to interact with specific residues in the proteasome's active site or surrounding pockets, potentially increasing potency and selectivity for the β5 subunit over other catalytic subunits.[5][6]
-
Overcoming Resistance: Novel morpholine-containing boronic acids may be effective against tumors that have developed resistance to existing proteasome inhibitors.[22]
Caption: Signaling pathway of proteasome inhibition leading to apoptosis.
Anticancer Activity: Beyond Proteasome Inhibition
While proteasome inhibition is a major mechanism, morpholine-containing boronic acids may exert their anticancer effects through other pathways as well. The morpholine scaffold itself is present in numerous anticancer agents targeting a variety of molecular targets.[12][23][24][25]
Kinase Inhibition
Many kinase inhibitors incorporate a morpholine ring to enhance their binding affinity and pharmacokinetic properties.[8][26][27] The combination of a morpholine with a boronic acid could lead to the development of novel kinase inhibitors with unique mechanisms of action.
Topoisomerase Inhibition
Recent studies have shown that some morpholine derivatives can act as topoisomerase II inhibitors, interfering with DNA replication and repair in cancer cells.[24] The addition of a boronic acid moiety could modulate this activity or introduce a dual-action mechanism.
Structure-Activity Relationship (SAR) Insights
The design of potent and selective morpholine-containing boronic acids requires a deep understanding of their structure-activity relationships (SAR).[27][28][29][30]
Table 1: Key SAR Considerations for Morpholine-Containing Boronic Acids
| Moiety | Position/Modification | Impact on Activity | Rationale |
| Boronic Acid | Protection (e.g., as an ester) | Can create a prodrug with improved stability and oral bioavailability.[18][31] | The ester is hydrolyzed in vivo to release the active boronic acid.[18] |
| Linker to morpholine | Length and flexibility can influence positioning within the active site. | Optimizes interactions with target residues. | |
| Morpholine | Substitution on the ring | Can introduce additional interaction points (e.g., H-bond donors/acceptors). | Enhances binding affinity and selectivity.[27] |
| Point of attachment | Affects the overall geometry of the molecule. | Critical for fitting into the enzyme's binding pocket. | |
| Connecting Scaffold | Aromatic vs. Aliphatic | Influences rigidity and electronic properties. | Can modulate binding mode and pharmacokinetic properties. |
Experimental Protocols for Evaluation
The biological evaluation of novel morpholine-containing boronic acids requires a series of well-defined experimental protocols.
Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of the compounds against the target enzyme.
Step-by-Step Methodology (Example: Serine Protease Inhibition Assay):
-
Reagent Preparation:
-
Prepare a stock solution of the morpholine-containing boronic acid in a suitable solvent (e.g., DMSO).
-
Prepare a buffer solution appropriate for the target enzyme (e.g., Tris-HCl with CaCl2).
-
Prepare a solution of the purified target serine protease in the assay buffer.
-
Prepare a solution of a fluorogenic or chromogenic substrate specific for the enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add varying concentrations of the inhibitor.
-
Add the enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assays
Objective: To assess the cytotoxic and antiproliferative effects of the compounds on cancer cell lines.
Step-by-Step Methodology (Example: MTT Assay for Cell Viability):
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the morpholine-containing boronic acid for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.
-
Caption: Experimental workflow for the evaluation of morpholine-containing boronic acids.
Future Directions and Conclusion
The strategic combination of the boronic acid pharmacophore with the morpholine moiety represents a promising avenue for the discovery of novel therapeutics with enhanced efficacy and improved drug-like properties. While the primary focus has been on enzyme inhibition, particularly of proteases, the potential for these compounds to target other classes of enzymes and cellular pathways warrants further investigation.
Future research should focus on:
-
Expanding the Target Space: Exploring the activity of morpholine-containing boronic acids against other enzyme classes, such as kinases and phosphatases.
-
Elucidating Mechanisms of Action: In-depth studies to understand the precise molecular interactions and signaling pathways modulated by these compounds.
-
In Vivo Evaluation: Moving promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Advanced Synthesis: Developing novel and efficient synthetic methodologies to access diverse libraries of morpholine-containing boronic acids.[32][33][34][35]
References
- 1. Bortezomib - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 8. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 9. pnas.org [pnas.org]
- 10. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Merging the Versatile Functionalities of Boronic Acid with Peptides | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Research Shows Velcade’s Possible Mechanism of Action [myelomabeacon.org]
- 17. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]
- 18. Ixazomib - Wikipedia [en.wikipedia.org]
- 19. cancerresearchuk.org [cancerresearchuk.org]
- 20. myeloma.org [myeloma.org]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. e3s-conferences.org [e3s-conferences.org]
- 24. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 33. nbinno.com [nbinno.com]
- 34. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. drugdiscoverytrends.com [drugdiscoverytrends.com]
An In-depth Technical Guide to the Stability and Storage of (6-(Morpholinomethyl)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(6-(Morpholinomethyl)pyridin-3-yl)boronic acid is a key building block in contemporary drug discovery and development, valued for its role in forming carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. As with many boronic acids, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, potential degradation pathways, and recommended storage and handling conditions. By understanding the chemical liabilities of this reagent, researchers can ensure its integrity, leading to more reliable and reproducible synthetic outcomes.
Introduction: The Dual Nature of Boronic Acids
Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, giving them a unique chemical reactivity.[1] Their Lewis acidic nature and participation in transmetalation cycles make them indispensable reagents in synthetic chemistry, most notably in the Suzuki-Miyaura coupling reaction.[2] However, the very electronic properties that make them reactive also render them susceptible to degradation.[3] This guide will delve into the specific stability considerations for this compound, a molecule possessing both a pyridine ring and a morpholine moiety, which introduce distinct chemical characteristics.
Chemical Profile of this compound
The structure of this compound presents a unique combination of a heteroaromatic ring system and a saturated amine. The pyridine ring, being electron-deficient, influences the reactivity of the boronic acid group. The morpholinomethyl substituent at the 6-position can impact the molecule's solubility and potential for intramolecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H15BN2O3 | [4] |
| Molecular Weight | 222.05 g/mol | [4] |
| Appearance | Typically a white to off-white solid | General Observation |
| pKa | Estimated to be in the range of typical aryl boronic acids (approx. 8-10) | [5] |
Core Stability Profile and Degradation Pathways
The stability of this compound is influenced by several environmental factors, including moisture, temperature, light, and pH. The primary degradation pathways for boronic acids are protodeboronation, oxidation, and boroxine formation.[3][6]
Protodeboronation: The Cleavage of the C-B Bond
Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[6] This is a significant degradation pathway for many boronic acids, particularly those with heteroaromatic rings. The electron-deficient nature of the pyridine ring can make the C-B bond more susceptible to cleavage. While 2-pyridyl boronic acids are known to be particularly unstable, the 3-pyridyl isomer is generally more stable.[7][8] However, both acidic and basic conditions can catalyze this process.[6]
Oxidation: A Common Pitfall
The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol (a pyridinol in this case) and boric acid.[9][10] This process can be initiated by atmospheric oxygen, and the presence of transition metal impurities can catalyze it. For boronic acids in biological contexts, reactive oxygen species (ROS) are a major cause of oxidative degradation.[10][11]
Boroxine Formation: The Anhydride Trimer
In the solid state or in non-aqueous solutions, three molecules of a boronic acid can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[6] This process is reversible in the presence of water. While boroxine formation is a form of "degradation" in the sense that it alters the active monomeric form, it does not represent an irreversible loss of material. However, the presence of boroxines can complicate stoichiometry calculations and affect reaction kinetics.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (6-(Morpholinomethyl)pyridin-3-yl)boronic acid in Organic Solvents
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of (6-(Morpholinomethyl)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. While specific quantitative solubility data for this compound is not extensively published, this document outlines a systematic approach based on its physicochemical properties and established analytical methodologies. It offers a theoretical assessment of its expected solubility, detailed experimental protocols for robust solubility determination, and guidance on data interpretation. This guide is intended to empower researchers to generate reliable solubility profiles, enabling informed solvent selection for synthesis, purification, and formulation development.
Introduction and Physicochemical Analysis
This compound is a heterocyclic organoboron compound increasingly utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] Its structure incorporates a pyridine ring, a morpholine moiety, and a boronic acid functional group, each contributing to its overall physicochemical profile and, consequently, its solubility.[2] Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating active pharmaceutical ingredients (APIs).[3]
Structural and Physicochemical Properties
A molecule's solubility is governed by its structural features and intermolecular forces. The key characteristics of this compound are summarized below.
| Property | Value / Observation | Implication for Solubility |
| Molecular Formula | C10H15BN2O3 | - |
| Molecular Weight | 222.05 g/mol [4] | Moderate molecular weight. |
| Functional Groups | Boronic Acid (-B(OH)2), Pyridine (tertiary amine), Morpholine (tertiary amine, ether) | Boronic Acid: Capable of strong hydrogen bonding (both donor and acceptor) and acts as a Lewis acid.[1][5] This group promotes solubility in polar, protic solvents. Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can complicate solubility behavior.[6] Pyridine & Morpholine: The nitrogen atoms are basic and can act as hydrogen bond acceptors. The morpholine's ether oxygen is also a hydrogen bond acceptor. These groups enhance polarity and favor solubility in polar solvents.[7] |
| Predicted pKa | 4.68 ± 0.18[2] | The pyridine nitrogen is weakly basic. The boronic acid is a Lewis acid with a pKa typically between 4-10.[1] The overall molecule's charge state will be pH-dependent in protic solvents, influencing solubility. |
| Predicted LogP | 0.0225[4] | This value indicates a relatively balanced hydrophilic/lipophilic character, suggesting potential solubility in a range of polar organic solvents but limited solubility in nonpolar hydrocarbons. |
Based on this analysis, the molecule is expected to exhibit favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding. Qualitative information for a similar compound, 6-morpholinopyridin-3-yl-3-boronic acid, suggests solubility in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane, with slight solubility in water.[8]
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" is the cornerstone of solubility prediction. The polarity, hydrogen bonding capability, and acidity/basicity of the solvent must be matched with the solute. For this compound, a rational approach to solvent screening would involve selecting a diverse set of solvents, as categorized below.
| Solvent Class | Representative Solvents | Rationale for Inclusion |
| Protic Polar | Methanol, Ethanol, Isopropanol | Excellent hydrogen bond donors and acceptors, likely to effectively solvate the boronic acid and morpholine groups. A structurally similar compound is noted to be soluble in methanol.[7] |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone | Possess large dipole moments and can act as hydrogen bond acceptors. DMSO and DMF are powerful, universal solvents. Phenylboronic acid shows high solubility in ketones and ethers.[9][10] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Solvents of intermediate polarity. DCM is noted as a potential solvent for a related compound.[8] |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF), Diethyl Ether, Dioxane | Ethers are good hydrogen bond acceptors and often used in Suzuki-Miyaura reactions. |
| Apolar / Hydrocarbon | Toluene, Heptane, Methylcyclohexane | Expected to be poor solvents due to the polar nature of the boronic acid. Included to define the lower limits of solubility. Phenylboronic acid has very low solubility in hydrocarbons.[9] |
Experimental Determination of Solubility
Robust experimental data is essential. The thermodynamic equilibrium solubility method is the gold standard for generating accurate solubility data.[11][12] This section provides a detailed protocol for its implementation.
Required Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL or 8 mL) with screw caps
-
Magnetic stir plate and stir bars or orbital shaker with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks, pipettes, and syringes
Experimental Workflow
The following diagram outlines the key stages of the equilibrium solubility determination process.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.
-
Analyze each standard by HPLC-UV and construct a calibration curve of peak area versus concentration.
-
-
Sample Preparation and Equilibration:
-
To a series of glass vials, add a pre-weighed amount of the boronic acid (e.g., 10-20 mg). Ensure this amount is in excess of what is expected to dissolve.
-
Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.
-
Seal the vials and place them on a shaker or stir plate at a constant temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The concentration in the solution should not change over time once equilibrium is established.[12]
-
-
Sampling and Analysis:
-
Remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately pass the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solids.
-
Accurately dilute the filtered sample with HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample onto the HPLC system and determine the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The final result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.
-
Data Presentation and Interpretation
Solubility data should be compiled into a clear, tabular format for easy comparison across different solvents. While experimental data for this specific compound is not publicly available, the table below provides an illustrative example of how results should be presented.
Table 1: Hypothetical Solubility of this compound at 25 °C
| Solvent | Solvent Class | Polarity Index | Expected Solubility (mg/mL) |
| Methanol | Protic Polar | 5.1 | > 50 |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 7.2 | > 50 |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | 6.4 | > 30 |
| Tetrahydrofuran (THF) | Aprotic Polar | 4.0 | 10 - 20 |
| Acetonitrile | Aprotic Polar | 5.8 | 5 - 15 |
| Dichloromethane (DCM) | Chlorinated | 3.1 | 5 - 10 |
| Toluene | Apolar | 2.4 | < 1 |
| Heptane | Apolar | 0.1 | < 0.1 |
Interpretation: The results should be analyzed in the context of the solvent's properties. High solubility in solvents like methanol and DMSO would be consistent with the compound's polar, hydrogen-bonding nature. Conversely, poor solubility in heptane and toluene would confirm the unfavorable interaction with nonpolar media. This data directly informs solvent selection for synthetic reactions, enabling chemists to achieve desired concentrations, and for crystallizations, by identifying suitable solvent/anti-solvent systems.
Conclusion
This guide provides a robust scientific and logical framework for approaching the solubility determination of this compound. By combining a theoretical analysis of its physicochemical properties with a rigorous experimental protocol, researchers can generate the high-quality data necessary for successful drug development and chemical synthesis. The methodologies described herein are self-validating and grounded in established pharmaceutical science principles, ensuring the generation of trustworthy and authoritative results.[3][11]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 2. 6-Morpholinopyridin-3-ylboronic acid (904326-93-8) for sale [vulcanchem.com]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid [cymitquimica.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. scispace.com [scispace.com]
- 12. pharmatutor.org [pharmatutor.org]
The Unseen Architect: How the Morpholine Group Modulates Boronic Acid Reactivity for Advanced Chemical Synthesis and Drug Discovery
An In-depth Technical Guide:
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of modern organic chemistry and medicinal chemistry, boronic acids and morpholine derivatives stand out as "privileged scaffolds." Boronic acids are lauded for their versatility in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and broad functional group tolerance have made them indispensable tools for synthetic chemists.[2][3] Simultaneously, the morpholine moiety is a ubiquitous feature in a vast number of approved drugs and clinical candidates.[4][5] Its favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profile, make it a go-to functional group for drug designers.[4][6]
This guide delves into the synergistic interplay between these two critical functional groups. We will provide a comprehensive technical analysis of the multifaceted roles the morpholine group plays in modulating the reactivity of boronic acids. Moving beyond a mere descriptive overview, this document will elucidate the underlying electronic and steric principles, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip the reader with a deep, mechanistic understanding that can be directly applied to reaction optimization, catalyst design, and the rational design of novel bioactive molecules.
Part 1: Decoding the Physicochemical Influence of the Morpholine Group
The reactivity of a boronic acid is intrinsically linked to the electronic nature of the boron center. The introduction of a morpholine group, typically connected to a phenylboronic acid via a methylene linker (e.g., 4-(morpholinomethyl)phenylboronic acid), exerts a profound influence on the boronic acid's Lewis acidity and, consequently, its participation in chemical transformations.[7]
Electronic Effects and the Modulation of Lewis Acidity (pKa)
Boronic acids are Lewis acids, and their pKa is a critical parameter governing their reactivity.[8] The equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate is pH-dependent and crucial for processes like the transmetalation step in Suzuki-Miyaura coupling.[9][10]
The morpholine group influences the pKa of a distal boronic acid through a combination of inductive and potential direct coordination effects. The nitrogen atom in the morpholine ring is electron-withdrawing through induction, which can decrease the pKa of the boronic acid, making it more acidic.[8] However, a more significant and often overlooked factor is the potential for intramolecular coordination between the morpholine nitrogen and the boron atom.
The Role of Intramolecular B-N Coordination
Under certain conditions, the lone pair of electrons on the morpholine's nitrogen atom can coordinate with the empty p-orbital of the boron atom, forming a dative B-N bond.[11][12] This intramolecular coordination effectively increases the electron density at the boron center, which in turn can influence the boronic acid's reactivity profile. This interaction can stabilize the boronic acid, potentially reducing side reactions like protodeboronation, a common issue with electron-deficient arylboronic acids.[2]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Suzuki Coupling | Borates Today [borates.today]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Morpholinomethyl)phenylboronic acid (279262-23-6) for sale [vulcanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Intermolecular B-N coordination and multi-interaction synergism induced selective glycoprotein adsorption by phenylboronic acid-functionalized magnetic composites under acidic and neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Suzuki-Miyaura coupling with (6-(Morpholinomethyl)pyridin-3-yl)boronic acid
An In-Depth Guide to the Suzuki-Miyaura Coupling with (6-(Morpholinomethyl)pyridin-3-yl)boronic acid
Introduction: Bridging Complexity in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed transformation is particularly vital in drug discovery, where the construction of biaryl and heteroaryl-aryl scaffolds is a cornerstone of molecular design.[3][4]
This guide focuses on a substrate of increasing importance: This compound . This reagent is a valuable building block for introducing a substituted pyridine ring, a privileged scaffold in medicinal chemistry. Its structure, however, presents a unique set of challenges and opportunities. The molecule combines a π-deficient pyridine ring with two Lewis basic nitrogen atoms—one in the pyridine ring and one in the morpholine moiety.[5] Understanding and overcoming the challenges associated with these features, such as potential catalyst inhibition and a predisposition to protodeboronation, is key to unlocking its synthetic potential.[2][5]
As senior application scientists, our goal is not merely to provide a protocol but to illuminate the chemical principles that ensure its success. This document offers a detailed exploration of the mechanistic nuances, a rationale for component selection, a robust experimental workflow, and a guide to troubleshooting common issues encountered when working with this versatile yet demanding substrate.
Mechanistic Considerations: Navigating the Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a finely tuned palladium catalytic cycle. A foundational understanding of this cycle is critical for rational optimization and troubleshooting.
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex. The reactivity for this step generally follows the trend I > Br > OTf >> Cl.[6]
-
Transmetalation: This is the crucial bond-forming step where the organic group is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then participates in the transmetalation.[7][8][9][10]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[2]
Substrate-Specific Challenges
When using this compound, several factors can complicate this elegant cycle:
-
Catalyst Inhibition: The pyridine and morpholine nitrogen atoms are Lewis bases and can coordinate to the palladium center. This coordination can sequester the catalyst, leading to deactivation and incomplete conversion.[5] The choice of a suitable ligand is paramount to mitigate this effect.
-
Slow Transmetalation: The pyridine ring is electron-deficient, which can slow the rate of transmetalation compared to more electron-rich aryl boronic acids.[5][11]
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved by a proton source (often water or alcohol solvents), replacing the boronic acid group with a hydrogen atom. Heteroaryl boronic acids, particularly electron-deficient ones, are more susceptible to this decomposition pathway.[2][5]
Rational Component Selection for Robust Coupling
A successful protocol is built upon informed choices. Here, we dissect the selection criteria for each component in the context of coupling this compound.
| Component | Recommended Choice(s) | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst often effective for challenging heteroaryl couplings.[12][13] Pd₂(dba)₃ and Pd(OAc)₂ are common Pd(0) and Pd(II) sources, respectively, but require the addition of a supporting ligand to form the active catalyst in situ.[1][14] |
| Ligand | XPhos, SPhos, RuPhos, dppf | Bulky, electron-rich monophosphine ligands (Buchwald ligands like XPhos, SPhos) are highly effective.[15] They promote the crucial reductive elimination step and their steric bulk can help prevent catalyst inhibition by the substrate's nitrogen atoms.[16] dppf (in Pd(dppf)Cl₂) is a versatile bidentate ligand also well-suited for many heteroaryl couplings.[12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A moderately strong inorganic base is required to form the active boronate species.[17] K₂CO₃ is a cost-effective and common choice. K₃PO₄ is a stronger, non-nucleophilic base that can be effective for less reactive aryl chlorides. Cs₂CO₃ offers high solubility in organic solvents and can be beneficial in difficult couplings. Aqueous solutions of the base are typically used. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | A biphasic system is common. The organic solvent (e.g., 1,4-dioxane) solubilizes the organic coupling partners and catalyst, while water dissolves the inorganic base and facilitates the formation of the boronate "ate" complex.[2] Ratios typically range from 3:1 to 10:1 (organic:water). |
| Aryl Halide Partner | Aryl Bromide, Aryl Iodide | Aryl bromides offer a good balance of reactivity and stability. Aryl iodides are more reactive but can be more expensive and less stable. Aryl chlorides are less reactive and often require more specialized, highly active catalyst systems.[2][6] |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Pd(dppf)Cl₂ (0.02–0.05 equiv, 2–5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.0125 mmol, 2.5 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane (e.g., 3 mL) followed by degassed deionized water (e.g., 1 mL) via syringe. Degassing can be achieved by bubbling the inert gas through the solvent for 15-20 minutes prior to addition.
-
Reaction: Place the sealed flask in a preheated oil bath at 80–100 °C. Stir the reaction mixture vigorously for 4–24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the limiting aryl bromide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product often requires purification by flash column chromatography on silica gel.[18] Due to the polar morpholine group, a solvent system such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine may be required to obtain the pure product.[19]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen exposure).2. Insufficiently degassed solvents.3. Catalyst inhibition by substrate.4. Low reaction temperature. | 1. Ensure a rigorously inert atmosphere throughout setup and reaction.2. Use freshly degassed solvents.3. Increase catalyst loading (e.g., to 5 mol%) or switch to a more robust ligand (e.g., XPhos).4. Increase temperature (up to 120 °C, consider microwave heating).[20] |
| Significant Protodeboronation | 1. Reaction temperature is too high or reaction time is too long.2. Water content in the solvent system is too high.3. Base is too weak. | 1. Monitor the reaction closely and stop it once the starting material is consumed. Lower the temperature.2. Reduce the proportion of water or use an anhydrous protocol with a base like KF.[10]3. Switch to a stronger base like K₃PO₄ to accelerate the productive coupling pathway. |
| Homocoupling of Aryl Halide | 1. Reaction temperature is too high.2. Catalyst system is not optimal. | 1. Lower the reaction temperature.2. Screen different palladium/ligand combinations. Sometimes less reactive catalysts can suppress this side reaction. |
| Difficult Purification | 1. Product co-elutes with starting materials or byproducts.2. Product is highly polar and streaks on silica gel. | 1. Try a different solvent system for chromatography (e.g., switch from ethyl acetate/heptane to dichloromethane/methanol).2. Add a small amount (0.5-1%) of triethylamine or ammonia to the eluent to deactivate the silica and improve peak shape for basic compounds.[19] Consider reverse-phase chromatography if normal-phase fails. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocol: Strategic Implementation of (6-(Morpholinomethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura Cross-Coupling
Abstract
This document provides a comprehensive guide for the effective utilization of (6-(Morpholinomethyl)pyridin-3-yl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of complex molecules.[1][2] These application notes delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, offer a detailed and robust experimental protocol, and provide expert insights into reaction optimization and troubleshooting. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully incorporate this valuable pyridine-based reagent into their synthetic workflows.
Introduction: The Strategic Advantage of the Morpholinomethyl-Pyridine Scaffold
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[3][4] In the realm of pharmaceutical and agrochemical research, the incorporation of heteroaromatic moieties is a critical strategy for modulating the physicochemical and pharmacological properties of lead compounds.[5] this compound has emerged as a particularly valuable building block. The morpholine group can enhance aqueous solubility and offers a potential hydrogen bond acceptor, while the pyridine ring serves as a key pharmacophore in numerous biologically active molecules.[1][2]
This guide addresses the specific considerations for employing this heteroaromatic boronic acid, which, like many pyridine-based reagents, can present unique challenges such as catalyst inhibition and protodeboronation.[5][6] By understanding these nuances and implementing the optimized protocol herein, researchers can harness the full synthetic potential of this reagent.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center. The base is crucial for activating the boronic acid, typically by forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Reagents and Equipment
| Reagent/Equipment | Purpose | Typical Grade/Specification |
| This compound | Boron source | ≥95% purity |
| Aryl bromide | Coupling partner | ≥97% purity |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Catalyst | See table below for loading |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Activates boronic acid | Anhydrous |
| Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O) | Reaction medium | Anhydrous/Degassed |
| Schlenk flask or microwave vial | Reaction vessel | Oven-dried |
| Magnetic stirrer and hotplate | Agitation and heating | |
| Inert gas supply (Argon or Nitrogen) | Anoxic atmosphere | High purity |
| Standard glassware for workup and purification | ||
| TLC plates or LC-MS | Reaction monitoring | |
| Silica gel for column chromatography | Purification |
Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Boronic Acid | 1.2 - 1.5 equivalents | To drive the reaction to completion, especially if protodeboronation is a concern. |
| Aryl Bromide | 1.0 equivalent (limiting reagent) | |
| Palladium Catalyst | 1-5 mol% | Lower loadings are preferred for efficiency, but higher loadings may be needed for challenging substrates. |
| Base | 2.0 - 3.0 equivalents | A strong base is necessary to form the boronate. Cesium carbonate is often effective for heteroaromatic couplings. |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | The aqueous component is crucial for the activity of many bases. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an anoxic environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cross-coupled product.
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. The following guide provides insights into common issues and potential solutions when working with heteroaromatic boronic acids.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.
Common Issues and Solutions
-
Low Yield/No Reaction:
-
Protodeboronation: This is a common side reaction for heteroaromatic boronic acids, where the C-B bond is cleaved and replaced with a C-H bond.[5][10] This can be exacerbated by high temperatures and strong aqueous bases.
-
Catalyst Deactivation: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition. This is a well-documented challenge with 2-pyridyl boronic acids and can also be a factor for 3-substituted pyridines.[5][6]
-
Solution: Employing more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the desired catalytic cycle over catalyst inhibition. Increasing the catalyst loading may also be beneficial.
-
-
-
Homocoupling of the Boronic Acid:
-
Cause: This side reaction can be promoted by the presence of oxygen or by certain palladium catalysts.
-
Solution: Ensure thorough degassing of the solvent and reaction mixture. Using a Pd(0) precatalyst like Pd₂(dba)₃ with an appropriate ligand can sometimes reduce homocoupling compared to Pd(II) sources.[12]
-
Conclusion
This compound is a powerful tool for the synthesis of novel chemical entities in drug discovery and development. A foundational understanding of the Suzuki-Miyaura reaction mechanism, coupled with a well-designed experimental protocol and a strategic approach to troubleshooting, will enable researchers to effectively utilize this valuable building block. The protocols and insights provided in these application notes are intended to serve as a comprehensive resource to facilitate successful and efficient cross-coupling reactions.
References
- 1. CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid [cymitquimica.com]
- 2. 6-Morpholinopyridin-3-ylboronic acid (904326-93-8) for sale [vulcanchem.com]
- 3. mt.com [mt.com]
- 4. organicreactions.org [organicreactions.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
Application Note: Strategic Synthesis of Biaryl Compounds Utilizing (6-(Morpholinomethyl)pyridin-3-yl)boronic acid via Suzuki-Miyaura Cross-Coupling
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl compounds using (6-(Morpholinomethyl)pyridin-3-yl)boronic acid. Biaryl scaffolds are crucial pharmacophores in modern drug discovery, and their efficient synthesis is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds.[1] This document delves into the mechanistic underpinnings of the reaction, offers field-proven insights into the strategic use of the title boronic acid, and presents a detailed, step-by-step protocol for its application. Furthermore, it includes sections on process optimization, troubleshooting common issues, and visual aids to clarify the catalytic cycle and experimental workflows. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecules.
Introduction: The Significance of Biaryl Scaffolds and the Power of Suzuki-Miyaura Coupling
Biaryl and heteroaryl structures are ubiquitous motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[2] Their prevalence stems from their ability to adopt specific, low-energy dihedral angles, which allows them to serve as rigid scaffolds that can precisely orient functional groups for optimal interaction with biological targets. The development of efficient and versatile synthetic methodologies to access these structures is a cornerstone of modern organic chemistry.
Among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura reaction has emerged as a particularly robust and widely adopted method for C-C bond formation.[1][3] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryls due to its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[3][4]
The focus of this application note, this compound, is a valuable building block for introducing a substituted pyridine ring into a target molecule. The morpholinomethyl substituent can enhance aqueous solubility and provide a handle for further functionalization, making it an attractive component in drug discovery programs. However, the use of nitrogen-containing heteroaryl boronic acids, particularly pyridyl derivatives, can present unique challenges, such as a tendency towards protodeboronation and potential for catalyst inhibition.[2][5] This guide aims to provide the necessary insights and protocols to successfully navigate these challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps centered around a palladium catalyst.[6]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to an organic halide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: In this step, the organic group from the organoboron species (Ar²-B(OH)₂) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic moieties (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the palladium, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Synthesis of a Biaryl Pyridine Derivative
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.
3.1. Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl bromide (e.g., 4-bromoanisole) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O, or DME/H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Inert gas (Argon or Nitrogen)
3.2. Equipment
-
Round-bottom flask or reaction vial suitable for heating
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas line (manifold or balloon)
-
Septa and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and UV lamp
3.3. Reaction Setup and Execution
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The palladium catalyst and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio). Degassing the solvent by sparging with an inert gas for 15-20 minutes prior to addition is highly recommended.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the reaction mixture. If using a solid catalyst, it can be added along with the other solids in step 1. If adding as a solution, do so via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Optimization and Key Considerations
Achieving high yields and purity in Suzuki-Miyaura couplings, especially with heteroaryl substrates, often requires careful optimization of reaction parameters.
Table 1: Parameters for Optimization of Suzuki-Miyaura Coupling
| Parameter | Options | Rationale and Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ + Ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is critical. For heteroaryl couplings, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) can be highly effective in promoting oxidative addition and preventing catalyst deactivation.[5] Pd(PPh₃)₄ is a common starting point, but catalyst screening is often necessary. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base activates the boronic acid for transmetalation.[3] Cs₂CO₃ is often more effective due to its higher solubility. K₃PO₄ is a stronger base that can be beneficial for less reactive systems. For base-sensitive functional groups, a milder base like KF may be employed. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, DMF, Acetonitrile | The solvent system must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and promote the transmetalation step. Anhydrous conditions may be necessary if protodeboronation is a significant issue. |
| Temperature | 60 - 120 °C | Higher temperatures generally increase the reaction rate but can also lead to degradation of the catalyst or starting materials. Screening a range of temperatures is advisable. |
| Boronic Acid Equivalents | 1.1 - 1.5 equiv | A slight excess of the boronic acid is typically used to drive the reaction to completion, especially given the potential for protodeboronation. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Poor solubility of reagents.4. Inappropriate base or solvent. | 1. Use fresh, high-quality catalyst and ligands. Ensure proper storage under inert gas.2. Thoroughly degas solvents and maintain a positive pressure of argon or nitrogen throughout the reaction.3. Screen different solvent systems to improve solubility.4. Re-evaluate the base and solvent combination based on the optimization table. |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Prolonged reaction times at high temperatures.3. Use of a boronic acid prone to decomposition. | 1. Use anhydrous solvents and reagents. Consider a non-aqueous base like KF.2. Optimize for shorter reaction times. Use a more active catalyst to lower the required temperature.3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) if protodeboronation is severe. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Certain palladium catalysts can promote this side reaction. | 1. Ensure rigorous exclusion of oxygen by degassing solvents and maintaining a robust inert atmosphere.2. Screen different palladium catalysts and ligands. |
| Difficulty in Purification | 1. Formation of closely related byproducts.2. Residual palladium in the product. | 1. Optimize reaction conditions to minimize side reactions. Explore different chromatography conditions (e.g., different solvent systems, alternative stationary phases).2. After workup, the organic solution can be treated with a palladium scavenger. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex biaryl compounds relevant to the pharmaceutical and materials science industries. Successful application in Suzuki-Miyaura cross-coupling reactions hinges on a solid understanding of the reaction mechanism and careful optimization of key parameters, including the choice of catalyst, base, and solvent. The protocols and insights provided in this application note offer a robust framework for researchers to efficiently and reliably synthesize target molecules, troubleshoot common experimental hurdles, and ultimately accelerate their research and development efforts.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
The Strategic Application of (6-(Morpholinomethyl)pyridin-3-yl)boronic Acid in Modern Organic Synthesis
Introduction: A Privileged Building Block for Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is relentless. Heterocyclic compounds, particularly those containing pyridine and morpholine scaffolds, have emerged as "privileged structures" due to their frequent appearance in a multitude of biologically active agents.[1][2] (6-(Morpholinomethyl)pyridin-3-yl)boronic acid is a bifunctional building block that strategically combines these two key pharmacophores, offering a powerful tool for the synthesis of complex molecules in drug discovery and development.[3][4]
The pyridine ring, an isostere of benzene, is a common feature in many ATP-competitive kinase inhibitors and other therapeutic agents, where its nitrogen atom can act as a hydrogen bond acceptor, influencing target binding and solubility.[1][5] The morpholine moiety is widely recognized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates. Its incorporation often leads to enhanced aqueous solubility, metabolic stability, and oral bioavailability, while also providing a vector for exploring structure-activity relationships (SAR).
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a building block in organic synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind protocol optimization, provide a detailed, field-proven experimental workflow, and showcase the versatility of this valuable synthetic intermediate.
Chemical Properties and Handling
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 934505-32-5 |
| Molecular Formula | C₁₀H₁₅BN₂O₃ |
| Molecular Weight | 222.05 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO, and DMF. Sparingly soluble in water and other polar aprotic solvents. |
This compound is a relatively stable organoboron compound. However, like many boronic acids, it can be susceptible to protodeboronation, especially under acidic conditions or in the presence of water with certain bases. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, prized for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. This palladium-catalyzed reaction between an organoboron compound and an organohalide (or triflate) is particularly well-suited for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Mechanistic Considerations for Pyridylboronic Acids
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. However, the use of pyridylboronic acids introduces specific challenges that necessitate careful optimization of the reaction conditions.
-
The "Pyridyl Problem": The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is particularly pronounced with 2-pyridylboronic acids but can also affect 3- and 4-isomers. The choice of a suitable ligand is critical to mitigate this effect. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or SPhos families, are often employed to promote the desired catalytic cycle over catalyst inhibition.
-
Protodeboronation: The C-B bond of heteroaryl boronic acids can be susceptible to cleavage by protons, a side reaction known as protodeboronation. This is often exacerbated by the presence of water and certain bases. The use of anhydrous solvents, appropriate bases (e.g., anhydrous K₂CO₃ or CsF), or the conversion of the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can minimize this undesired pathway.
-
Transmetalation Rate: The transmetalation step, where the organic group is transferred from boron to palladium, can be slow for electron-deficient heteroaryl boronic acids. The choice of base is crucial here; it activates the boronic acid by forming a more nucleophilic "ate" complex, thereby facilitating transmetalation.
Detailed Application Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The conditions are based on established methodologies for the coupling of pyridylboronic acids and should be optimized for specific substrates.
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Anhydrous potassium carbonate (K₂CO₃), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and anhydrous potassium carbonate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.
-
Degassing: Bubble argon or nitrogen gas through the stirred reaction mixture for 10-15 minutes to ensure thorough degassing.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, Pd(PPh₃)₄ | Bulky, electron-rich phosphine ligands are often effective for coupling with pyridylboronic acids. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, CsF | The choice of base can significantly impact the reaction rate and yield by influencing the formation of the boronate "ate" complex and minimizing protodeboronation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The solvent system affects the solubility of the reagents and can influence the reaction kinetics. Anhydrous conditions may be necessary for particularly sensitive substrates. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, but excessively high temperatures can lead to decomposition. |
Conclusion: A Versatile and Strategic Building Block
This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its strategic combination of the pyridine and morpholine pharmacophores provides a powerful handle for modulating the biological activity and pharmacokinetic properties of target compounds. A thorough understanding of the nuances of the Suzuki-Miyaura coupling with this heteroarylboronic acid, including the challenges of catalyst inhibition and protodeboronation, allows for the rational design of robust and efficient synthetic protocols. The methodologies and insights provided in this application note are intended to empower researchers to effectively incorporate this privileged scaffold into their synthetic endeavors, accelerating the discovery of next-generation therapeutics.
References
Application Note: Optimized Suzuki-Miyaura Coupling Protocols for (6-(Morpholinomethyl)pyridin-3-yl)boronic acid
An in-depth guide to the reaction conditions for the coupling of (6-(Morpholinomethyl)pyridin-3-yl)boronic acid, designed for researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its broad functional group tolerance and mild reaction conditions have made it indispensable in the pharmaceutical industry for constructing complex molecular architectures.[2]
This application note focuses on a specific and highly valuable building block: This compound . This reagent is of significant interest as it combines the pyridine scaffold, a common motif in medicinal chemistry, with a morpholine group that can enhance aqueous solubility and provide a key interaction point with biological targets.[3]
However, the successful coupling of heteroaromatic boronic acids, particularly those containing a pyridine ring, is not always straightforward. These substrates present unique challenges that can lead to low yields and reaction failure if not properly addressed.[4] This guide provides a detailed examination of these challenges, explains the rationale behind selecting optimal reaction parameters, and offers robust, step-by-step protocols to empower researchers to achieve high-yield couplings with this important reagent.
Understanding the Core Challenges with Pyridyl Boronic Acids
The primary difficulties in using pyridyl boronic acids like this compound stem from two competing processes: protodeboronation and catalyst inhibition.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond by a proton source, leading to the formation of the corresponding des-borylated pyridine and boric acid.[5] Pyridyl boronic acids are particularly susceptible to this side reaction, especially in the presence of water and base, which are standard components of the Suzuki-Miyaura reaction.[4][6] The electron-deficient nature of the pyridine ring can weaken the C-B bond, making it more labile.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst center.[4] This coordination can stabilize the palladium complex in an off-cycle state, effectively sequestering the active catalyst and slowing or halting the reaction.
Caption: Key challenges in the coupling of pyridyl boronic acids.
Key Parameters for a Successful Coupling
Overcoming these challenges requires a rational selection of the catalyst, base, and solvent system. The goal is to accelerate the desired catalytic cycle to outcompete the undesired side reactions.
The Catalyst System: Palladium Source and Ligand
The choice of ligand is arguably the most critical factor. While older catalysts like Pd(PPh₃)₄ can be effective in simple cases, couplings involving challenging heteroaromatic substrates benefit immensely from modern, specialized ligands.
-
Expertise: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[7] These ligands promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination.[1] Their steric bulk can also discourage the pyridine nitrogen from coordinating to the palladium center, keeping the catalyst active and in the cycle.
-
Trustworthiness: For reproducibility and ease of use, commercially available palladium pre-catalysts are highly recommended. These are air-stable complexes that rapidly generate the active Pd(0) species in solution, leading to more consistent results than catalysts generated in situ.[8] Systems like XPhos-Pd-G3 or SPhos-Pd-G2 are excellent starting points.
The Base: A Delicate Balance
The base plays a dual role in the Suzuki-Miyaura reaction. It is required to activate the boronic acid by forming a more nucleophilic boronate 'ate' complex, which then undergoes transmetalation with the palladium center.[9]
-
Expertise: A common misconception is that a stronger base leads to a faster reaction. For base-sensitive substrates like pyridyl boronic acids, a strong base (e.g., NaOH, KOH) in a highly aqueous environment can dramatically accelerate protodeboronation.[6][10]
-
Trustworthiness: A weaker inorganic base provides the best balance of activating the boronic acid while minimizing decomposition. Potassium phosphate (K₃PO₄) is often the base of choice for these systems.[8] It is sufficiently basic to promote the reaction but generally minimizes protodeboronation compared to carbonates or hydroxides.
The Solvent System
The solvent must solubilize the reagents and facilitate the interaction between the organic and inorganic components.
-
Expertise: Anhydrous polar aprotic solvents are preferred. 1,4-Dioxane and Tetrahydrofuran (THF) are excellent choices.[11] A small amount of water is typically necessary to dissolve the inorganic base (e.g., K₃PO₄). However, the water content should be carefully controlled. A common starting point is a 4:1 to 10:1 ratio of organic solvent to water.
-
Trustworthiness: Rigorously degassing the solvent and reaction mixture is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst death and the formation of homocoupling byproducts.[5] This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.
Recommended Protocols
The following protocols are designed to be robust starting points for the coupling of this compound with common coupling partners.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol A: General Coupling with an Aryl/Heteroaryl Bromide
This protocol is optimized for standard aryl or heteroaryl bromides using a reliable Buchwald pre-catalyst.
Materials:
-
Aryl/Heteroaryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos Pd G3 pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (5:1 v/v), degassed
-
Reaction vial with a magnetic stir bar and screw cap
Procedure:
-
To the reaction vial, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), K₃PO₄ (1.0 mmol, 2.0 equiv), and the XPhos Pd G3 pre-catalyst (0.01 mmol, 2 mol%).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane (2.0 mL) and degassed water (0.4 mL) via syringe.
-
Seal the vial tightly and place it in a pre-heated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol B: Challenging Coupling with an Aryl/Heteroaryl Chloride
Aryl chlorides are less reactive than bromides and require a more active catalyst system to achieve efficient coupling.[7]
Materials:
-
Aryl/Heteroaryl Chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
RuPhos Pd G3 pre-catalyst (3-4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (10:1 v/v), degassed
-
Reaction vial with a magnetic stir bar and screw cap
Procedure:
-
To the reaction vial, add the aryl chloride (e.g., 0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), K₃PO₄ (1.5 mmol, 3.0 equiv), and the RuPhos Pd G3 pre-catalyst (0.02 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane (2.5 mL) and degassed water (0.25 mL) via syringe.
-
Seal the vial tightly and place it in a pre-heated oil bath or heating block at 110 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification procedure as described in Protocol A.
Data Summary and Troubleshooting
| Parameter | Protocol A (Aryl Bromide) | Protocol B (Aryl Chloride) | Rationale |
| Boronic Acid | 1.2 - 1.5 equiv | 1.5 equiv | A slight excess ensures complete consumption of the halide and accounts for any minor protodeboronation. |
| Catalyst | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (3-4 mol%) | Aryl chlorides require a more electron-rich and active catalyst for efficient oxidative addition.[7] |
| Base | K₃PO₄ (2.0 equiv) | K₃PO₄ (3.0 equiv) | A mild base to minimize protodeboronation. More base may be needed for less reactive chlorides. |
| Solvent | Dioxane/H₂O (5:1) | Dioxane/H₂O (10:1) | A lower water ratio can further suppress protodeboronation, which is beneficial during longer reaction times. |
| Temperature | 100 °C | 110 °C | Higher temperatures are often required to overcome the higher activation energy for aryl chloride oxidative addition. |
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficient temperature.3. Catalyst inhibition. | 1. Ensure rigorous degassing of all solvents and reagents.2. Increase temperature in 10 °C increments.3. Screen alternative bulky ligands (e.g., SPhos, RuPhos). |
| Significant Protodeboronation | 1. Too much water in the solvent system.2. Base is too strong or concentrated. | 1. Use a higher ratio of organic solvent to water (e.g., 10:1).2. Switch to a milder base (if not already using K₃PO₄) or ensure it is finely powdered. |
| Homocoupling of Boronic Acid | Presence of oxygen leading to Pd(II) species. | Improve degassing technique. Use a pre-catalyst to ensure a clean generation of Pd(0). |
Suzuki-Miyaura Catalytic Cycle
The mechanism proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of (6-(Morpholinomethyl)pyridin-3-yl)boronic Acid for High-Throughput Library Synthesis
Introduction: The Strategic Value of the Morpholinomethyl-Pyridine Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, frequently incorporated into bioactive molecules due to its ability to engage in hydrogen bonding and its overall metabolic stability. The specific substitution pattern of (6-(Morpholinomethyl)pyridin-3-yl)boronic acid presents a unique trifecta of desirable features for drug discovery and library synthesis. The morpholinomethyl group at the 6-position often enhances aqueous solubility and can act as a hydrogen bond acceptor, improving pharmacokinetic properties. The boronic acid moiety at the 3-position is a versatile functional handle, amenable to a variety of robust cross-coupling reactions, making it an ideal building block for the generation of diverse compound libraries.[1][2] The strategic placement of these functionalities allows for the exploration of chemical space around a core that is already endowed with favorable drug-like properties.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective derivatization of this compound for the synthesis of compound libraries. We will delve into the mechanistic rationale behind protocol choices for key reactions such as the Suzuki-Miyaura and Chan-Lam couplings, offering field-proven insights to ensure high success rates and reproducibility.
Understanding the Reagent: Properties and Handling of this compound
This compound is a white to off-white solid that is generally stable under ambient conditions. However, like many boronic acids, it can be susceptible to dehydration to form boroxines, particularly upon prolonged storage or heating. For consistent results in library synthesis, it is advisable to use the boronic acid as the pinacol ester derivative, which offers enhanced stability and easier handling.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅BN₂O₃ | [3] |
| Molecular Weight | 222.05 g/mol | [3] |
| Appearance | White to off-white solid | |
| Storage | Inert atmosphere, room temperature |
The presence of the basic morpholine nitrogen (pKa of the conjugate acid is ~8.4) and the pyridine nitrogen (pKa of the conjugate acid is ~5.2) can influence the reaction conditions. These basic sites can potentially coordinate to the metal catalyst, which should be taken into consideration when selecting ligands and bases for cross-coupling reactions.
Core Derivatization Strategies for Library Synthesis
The true power of this compound as a library building block is realized through its participation in robust and versatile cross-coupling reactions. The two primary transformations that will be the focus of this guide are the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N and C-O bond formation.
Figure 1: High-level workflow for the derivatization of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a boronic acid and an organohalide using a palladium catalyst.[4][5] This reaction is exceptionally well-suited for library synthesis due to its broad functional group tolerance and generally high yields.
Mechanistic Considerations and Protocol Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[6] The choice of catalyst, ligand, base, and solvent is critical for success, particularly with heteroaromatic substrates.
For pyridyl boronic acids, catalyst systems based on palladium(II) precursors with bulky, electron-rich phosphine ligands are often effective.[7][8] The base plays a crucial role in activating the boronic acid for transmetalation. An aqueous base is often employed to facilitate this step and can also help to solubilize the boronic acid.
Figure 2: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (typically a 4:1 to 10:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and condenser, add this compound, the aryl halide, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the dioxane/water solvent system via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of dioxane. Add this catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation and Expected Outcomes:
-
Reaction Monitoring: A successful reaction will show the consumption of the starting aryl halide and the appearance of a new, less polar spot on TLC or a new peak with the expected mass in LC-MS.
-
Yields: Typical yields for Suzuki-Miyaura couplings of pyridyl boronic acids range from moderate to excellent (50-95%), depending on the coupling partners and reaction conditions.[9][10]
-
Purity: After purification, the final product should be >95% pure as determined by HPLC and NMR.
Table of Recommended Suzuki-Miyaura Reaction Conditions:
| Aryl Halide Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Aryl Bromide | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 |
| Aryl Chloride | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 |
| Heteroaryl Bromide | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 |
Protocol 2: Chan-Lam Coupling for C-N and C-O Bond Formation
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst.[11][12] This reaction is an excellent alternative to palladium-catalyzed methods and is often performed under milder conditions, sometimes even at room temperature and open to the air.[13]
Mechanistic Considerations and Protocol Rationale
The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper(II)-boronic acid complex, followed by ligand exchange with the nucleophile (amine or alcohol). A subsequent reductive elimination from a transient Cu(III) species, formed via oxidation, yields the desired product and a Cu(I) species, which is then reoxidized to Cu(II) to complete the catalytic cycle.[14] The presence of an oxidant, often atmospheric oxygen, is crucial. The choice of copper source and the potential need for a ligand and/or base depend on the specific substrates being coupled.
Figure 3: Step-by-step workflow for the Chan-Lam cross-coupling protocol.
Detailed Experimental Protocol: Chan-Lam N-Arylation
Materials:
-
This compound (1.5 equiv)
-
Amine or heterocycle (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (1.0-2.0 equiv, or catalytic amount with an oxidant)
-
Pyridine or other suitable base (optional, 2.0 equiv)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a reaction flask, add this compound, the amine or heterocycle, and copper(II) acetate.
-
Add the solvent (DCM or MeOH). If a base is used, add it at this stage.
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 24-72 hours. Gentle heating (40-50 °C) can sometimes accelerate the reaction.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Upon completion, dilute the reaction mixture with a larger volume of DCM and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with aqueous ammonia solution to remove residual copper, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired N-aryl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation and Expected Outcomes:
-
Visual Cue: A successful Chan-Lam reaction often involves a color change of the solution from blue or green (Cu(II)) to a darker mixture.
-
Yields: Yields for Chan-Lam couplings can be more variable than Suzuki-Miyaura reactions, typically ranging from 30-80%.[15]
-
Side Products: Homocoupling of the boronic acid to form a bipyridyl species is a potential side reaction.
Table of Recommended Chan-Lam Reaction Conditions:
| Nucleophile | Copper Source (equiv) | Base (equiv) | Solvent | Temp (°C) |
| Primary/Secondary Amines | Cu(OAc)₂ (1.5) | Pyridine (2.0) | DCM | RT |
| Anilines | Cu(OAc)₂ (1.2) | None | MeOH | 40 |
| N-Heterocycles | CuI (0.2), DMAP (2.0) | Cs₂CO₃ (2.0) | DMF | 80 |
Analytical Characterization of Derivatized Products
The successful synthesis of a library of compounds is contingent upon rigorous analytical characterization to confirm the identity and purity of each member.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for assessing the purity of the final compounds. A standard reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of trifluoroacetic acid or formic acid is typically used.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the synthesized derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final products. The disappearance of the boronic acid proton signal and the appearance of new aromatic and aliphatic signals corresponding to the coupled fragments are key diagnostic indicators. A specialized HPLC method with post-column derivatization using alizarin can be employed for the selective detection of boronic acids and their derivatives, which can be useful for reaction monitoring.[16]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of diverse chemical libraries. The robust and well-established Suzuki-Miyaura and Chan-Lam coupling reactions provide reliable pathways for its derivatization. By carefully selecting the reaction conditions based on the nature of the coupling partners, researchers can efficiently generate large numbers of novel compounds for screening in drug discovery programs. The morpholinomethylpyridine core provides a strong starting point for the development of new therapeutic agents with favorable physicochemical properties. Future work in this area may involve the development of one-pot, multi-component reactions utilizing this building block to further streamline the library synthesis process.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Chan-Lam Coupling [organic-chemistry.org]
- 12. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper(ii)-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of aminophenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Copper-mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate with Organoboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Bioseparation: A Guide to Boronate Affinity Chromatography with Pyridinylboronic Acid Derivatives
Introduction: A New Frontier in Affinity Purification
In the landscape of biopharmaceutical development and life science research, the selective isolation of biomolecules is a cornerstone of progress. Among the array of purification techniques, affinity chromatography stands out for its specificity, leveraging unique biological or chemical interactions. Boronate affinity chromatography (BAC) is a powerful subset of this technique, prized for its ability to reversibly bind and purify molecules containing cis-diol functionalities.[1] This includes a vast and vital class of biomolecules such as glycoproteins, ribonucleosides, RNA, and saccharides, which are central to proteomics, metabolomics, and glycomics.[2]
Traditionally, BAC has been constrained by the requirement for alkaline conditions (typically pH > 8.0) to facilitate the interaction between the boronic acid ligand and the cis-diol of the target molecule.[3] This limitation poses a significant risk of degradation to pH-sensitive biomolecules. The advent of pyridinylboronic acid (PBA) derivatives marks a paradigm shift in this field. The electron-withdrawing nature of the pyridine ring lowers the pKa of the boronic acid moiety, enabling strong binding at neutral and even acidic pH levels.[4][5] This guide provides an in-depth exploration of the principles, applications, and detailed protocols for leveraging the unique advantages of pyridinylboronic acid-based affinity chromatography.
The Chemical Bedrock: Understanding the Pyridinylboronic Acid Interaction
The efficacy of boronate affinity chromatography hinges on a reversible covalent interaction. At a pH above the pKa of the boronic acid, the boron atom transitions from a trigonal planar (sp²) to a tetrahedral (sp³) state, forming a boronate anion.[1] This tetrahedral intermediate readily reacts with cis-diol groups on target molecules to form stable five- or six-membered cyclic esters.[4] Elution is elegantly achieved by lowering the pH, which reverses the process and releases the bound molecule.[1]
The key innovation of pyridinylboronic acid lies in its inherently lower pKa. For instance, 3-pyridinylboronic acid has a pKa of approximately 4.4.[4] This allows for the formation of the reactive tetrahedral boronate at a much lower pH, even as low as 4.5, a significant advantage over traditional phenylboronic acids which have pKa values around 8.8.[4][6] This opens the door to purifying acid-labile biomolecules and analyzing samples in their native acidic environments, such as urine, without prior pH adjustment.[4]
The position of the nitrogen atom in the pyridine ring influences the ligand's properties. While both 3-pyridinyl and 4-pyridinyl derivatives are effective, the 3-pyridinyl isomer is more commonly cited in literature for its demonstrated efficacy in binding biomolecules at acidic pH. The electron-withdrawing effect of the nitrogen atom is key to lowering the pKa of the boronic acid, and this effect is pronounced in the 3-position, leading to a higher positive charge density on the boron atom and facilitating the interaction with cis-diols even at low pH.[7]
Caption: Mechanism of pH-controlled binding and elution in pyridinylboronic acid affinity chromatography.
Quantitative Performance Metrics
The selection of an appropriate affinity resin is a critical decision in any purification strategy. The following table summarizes key performance indicators for pyridinylboronic acid-based resins, providing a basis for comparison and methodological design. It is important to note that binding capacities can vary depending on the specific target molecule, its size, the density of cis-diol groups, and the experimental conditions.
| Parameter | Typical Value Range | Target Molecule Examples | Key Considerations |
| Binding Capacity | 1-20 mg/mL | Glycoproteins (e.g., Ovalbumin, Transferrin), Ribonucleotides | Dependent on ligand density, bead porosity, and target molecule characteristics.[8][9] |
| Optimal Binding pH | 4.5 - 7.5 | Nucleosides, Glycoproteins, Catecholamines | The primary advantage of pyridinylboronic acid derivatives.[4] |
| Elution pH | < 4.0 | All bound cis-diol molecules | A simple downward pH shift is typically sufficient for elution.[1] |
| Alternative Eluent | Sorbitol or Mannitol (0.1 - 1 M) | All bound cis-diol molecules | Competitive elution can be used for pH-sensitive molecules that cannot tolerate low pH.[10] |
| Dissociation Constant (Kd) | 10⁻³ to 10⁻⁶ M | Monosaccharides, Glycoproteins | Multivalent interactions with glycoproteins can lead to significantly stronger binding (lower Kd).[4][11] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed framework for the successful implementation of pyridinylboronic acid affinity chromatography.
Protocol 1: Synthesis of 3-Pyridinylboronic Acid-Functionalized Agarose Resin
This protocol describes a common method for preparing your own affinity resin.
Materials:
-
Crosslinked agarose beads (e.g., 6%)
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
3-Aminophenylboronic acid (as a precursor, to be diazotized and coupled, or a more direct synthesis with a pyridinylboronic acid derivative if available)
-
Sodium borohydride (NaBH₄)
-
Various buffers (phosphate, borate)
Procedure:
-
Activation of Agarose: Swell the agarose beads in distilled water. Activate the beads with epichlorohydrin in a strong alkaline solution (e.g., 1 M NaOH) to introduce reactive epoxide groups. This reaction is typically carried out at room temperature with gentle stirring.[9]
-
Ligand Coupling: Prepare a solution of the pyridinylboronic acid derivative. If starting with 3-aminophenylboronic acid, it can be coupled to the activated agarose. A more direct approach involves using a pyridinylboronic acid with a reactive group. The pH of the coupling reaction is critical and should be optimized to facilitate the reaction between the epoxide groups on the agarose and the functional group on the boronic acid derivative.[12]
-
Reduction of Schiff Base (if applicable): If the coupling reaction forms a Schiff base, reduce it with a mild reducing agent like sodium borohydride to form a stable secondary amine linkage.
-
Washing and Storage: Thoroughly wash the resin with alternating high and low pH buffers to remove unreacted ligand and other reagents. Finally, wash with a neutral buffer and store in a solution containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.[13]
Protocol 2: Packing and Equilibration of a Pyridinylboronic Acid Affinity Column
Proper column packing is crucial for achieving high resolution and reproducible results.[14]
Materials:
-
Pyridinylboronic acid-functionalized agarose resin
-
Empty chromatography column with adjustable end-pieces
-
Packing buffer (e.g., 20% ethanol)
-
Binding buffer (e.g., 50 mM MES buffer, pH 6.0)
-
Pump and chromatography system
Procedure:
-
Resin Slurry Preparation: Gently resuspend the resin in the packing buffer to create a 50-70% slurry.[15] Avoid using a magnetic stirrer which can damage the beads.
-
Column Assembly: Ensure the column is clean and vertically mounted. Attach the bottom end-piece and fill the bottom of the column with packing buffer to avoid trapping air bubbles.[16]
-
Pouring the Slurry: Pour the resin slurry into the column in a single, continuous motion. Pouring down the side of the column can help prevent the introduction of air bubbles.
-
Packing the Column: Attach the top end-piece and connect the column to a pump. Start the flow at a rate slightly higher than the intended operational flow rate to create a stable, packed bed.[15] Continue pumping for at least 3 column volumes after the bed height has stabilized.[14]
-
Equilibration: Once the column is packed, equilibrate it with at least 5-10 column volumes of binding buffer at the desired operational flow rate until the pH and conductivity of the eluate match that of the binding buffer.[17]
Caption: Workflow for packing a pyridinylboronic acid affinity chromatography column.
Protocol 3: Purification of Glycoproteins from a Complex Mixture
This protocol outlines the general steps for enriching glycoproteins.
Materials:
-
Packed and equilibrated pyridinylboronic acid affinity column
-
Sample containing glycoproteins (e.g., cell lysate, serum)
-
Binding Buffer (e.g., 50 mM MES, 150 mM NaCl, pH 6.5)
-
Wash Buffer (same as Binding Buffer)
-
Elution Buffer (e.g., 100 mM Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Sample Preparation: Clarify the sample by centrifugation or filtration (0.22 or 0.45 µm) to remove particulate matter.[18] Exchange the sample buffer with the Binding Buffer using dialysis or a desalting column.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate to ensure sufficient residence time for binding. The optimal flow rate should be determined empirically but a starting point is typically 30-60 cm/h.[19][20]
-
Washing: Wash the column with 5-10 column volumes of Wash Buffer to remove unbound and non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.[11]
-
Elution: Elute the bound glycoproteins by switching to the Elution Buffer. Collect fractions and immediately neutralize them by adding a small volume of Neutralization Buffer to preserve the activity of acid-sensitive proteins.[21]
-
Regeneration: After elution, regenerate the column by washing with 3-5 column volumes of a high pH buffer (e.g., 0.1 M NaOH) followed by a low pH buffer, and then re-equilibrate with Binding Buffer for the next run.[13][22]
Protocol 4: Enrichment of Ribonucleosides from a Biological Fluid
This protocol is tailored for the analysis of small molecules like ribonucleosides from complex matrices.
Materials:
-
Packed and equilibrated pyridinylboronic acid affinity column
-
Biological fluid (e.g., urine)
-
Binding Buffer (e.g., 100 mM Ammonium Acetate, pH 5.0)
-
Wash Buffer (same as Binding Buffer)
-
Elution Buffer (e.g., 0.1% Formic Acid in water)
Procedure:
-
Sample Preparation: Centrifuge the biological fluid to remove cells and debris. The pH of samples like urine may already be in the acidic range suitable for binding, eliminating the need for pH adjustment.[4]
-
Sample Loading: Load the supernatant onto the equilibrated column.
-
Washing: Wash the column with 5-10 column volumes of Wash Buffer.
-
Elution: Elute the bound ribonucleosides with the Elution Buffer. The acidic eluate is often directly compatible with subsequent analysis by mass spectrometry.
-
Regeneration: Regenerate the column as described in Protocol 3.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Target Molecule | - Incomplete binding due to incorrect pH or high flow rate.- Elution is incomplete. | - Verify the pH of the binding buffer and sample.- Reduce the sample loading flow rate.- Use a more acidic elution buffer or increase the concentration of the competing diol (e.g., sorbitol).[23] |
| High Backpressure | - Clogged column frit or bed due to particulates in the sample.- Resin has compacted. | - Filter the sample before loading.- Backflush the column with cleaning solutions.- Repack the column.[24] |
| Non-specific Binding | - Hydrophobic or ionic interactions with the resin backbone. | - Increase the ionic strength of the binding and wash buffers (e.g., add 0.1-0.5 M NaCl).- Add a small percentage of a non-ionic detergent to the buffers. |
| Peak Tailing | - Column is poorly packed.- Elution conditions are too weak. | - Repack the column, ensuring a uniform bed.- Decrease the pH of the elution buffer or increase the gradient steepness if using a gradient elution.[24] |
Conclusion and Future Perspectives
Boronate affinity chromatography using pyridinylboronic acid derivatives represents a significant advancement in the purification of cis-diol-containing biomolecules. The ability to operate at acidic pH overcomes a major hurdle of traditional BAC, expanding its applicability to a wider range of sensitive and important targets. The protocols and guidelines presented here provide a robust framework for researchers to harness the power of this technology. As the fields of proteomics, glycomics, and RNA biology continue to uncover the intricate roles of these molecules, the demand for efficient and gentle purification methods will only grow. Pyridinylboronic acid affinity chromatography is poised to be an indispensable tool in this ongoing quest for discovery.
References
- 1. xiamenbiotime.com [xiamenbiotime.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridinylboronic acid-functionalized organic-silica hybrid monolithic capillary for the selective enrichment and separation of cis-diol-containing biomolecules at acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US4562251A - Agarose derivatives of amino phenyl boronic acid - Google Patents [patents.google.com]
- 13. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 14. 用于亲和层析的色谱柱填充和制备实验方案 [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. How to Pack Your Own Protein Purification Column [synapse.patsnap.com]
- 17. conductscience.com [conductscience.com]
- 18. organomation.com [organomation.com]
- 19. researchgate.net [researchgate.net]
- 20. med.unc.edu [med.unc.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 23. Troubleshooting [chem.rochester.edu]
- 24. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Application Note: A Robust and Scalable Synthesis of (6-(Morpholinomethyl)pyridin-3-yl)boronic Acid for Pharmaceutical Intermediate Production
Executive Summary
(6-(Morpholinomethyl)pyridin-3-yl)boronic acid is a critical building block in contemporary medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures inherent to many drug candidates.[1][2][3] Its unique structure, combining a reactive boronic acid moiety with a morpholine-substituted pyridine core, makes it a valuable intermediate for synthesizing targeted therapies.[3] This guide provides a comprehensive, field-proven methodology for the large-scale synthesis of this compound, moving beyond a simple recitation of steps to explain the critical process parameters, safety considerations, and quality control measures necessary for a reproducible, GMP-ready process. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently produce high-purity material suitable for downstream applications in drug discovery and development.
Strategic Approach to Large-Scale Synthesis
The successful scale-up of any chemical synthesis requires a strategic selection of the synthetic route, balancing factors of cost, safety, atom economy, and robustness. For pyridinylboronic acids, several synthetic avenues exist, including metal-catalyzed C-H borylation and palladium-catalyzed coupling of halopyridines with diboron reagents.[4]
However, for large-scale production, the halogen-metal exchange followed by borylation remains the most reliable, cost-effective, and fundamentally sound method. This strategy involves two key transformations:
-
Lithiation: A highly reactive organolithium intermediate is generated from a brominated pyridine precursor at cryogenic temperatures.
-
Borylation & Hydrolysis: This intermediate is trapped with an electrophilic boron source (a trialkyl borate), followed by acidic workup to yield the final boronic acid.
This route's primary advantage lies in its high efficiency and the relatively low cost of the starting materials. The main challenge, which this guide addresses in detail, is the safe handling and precise control of the highly reactive organolithium species at scale.
References
Troubleshooting & Optimization
Preventing protodeboronation of (6-(Morpholinomethyl)pyridin-3-yl)boronic acid
Welcome to the technical support center for (6-(Morpholinomethyl)pyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this reagent: preventing protodeboronation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful application of this valuable building block in your synthetic endeavors.
Understanding the Challenge: Protodeboronation
Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom. This side reaction is a common pitfall in cross-coupling reactions involving boronic acids, leading to reduced yields and the formation of difficult-to-separate impurities.[1][2] For heteroaromatic boronic acids like this compound, the propensity for protodeboronation is influenced by factors such as pH, temperature, and the electronic nature of the pyridine ring.[1][3][4]
While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, which are notoriously prone to rapid decomposition via a zwitterionic intermediate at neutral pH, they are still susceptible to protodeboronation, particularly under the basic conditions required for many cross-coupling reactions.[1][3][5]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired product and a significant amount of 2-(morpholinomethyl)pyridine. What is happening?
A1: The formation of 2-(morpholinomethyl)pyridine is a classic indicator of protodeboronation. This side reaction competes with the desired cross-coupling pathway. The basic conditions and elevated temperatures typical of Suzuki-Miyaura reactions can accelerate the rate of protodeboronation.[1][6] To address this, you should focus on optimizing your reaction conditions to favor the cross-coupling kinetics over the decomposition of the boronic acid.
Q2: How does pH affect the stability of this compound?
A2: The pH of the reaction medium is a critical factor.[7][8][9][10] For many heteroaromatic boronic acids, protodeboronation rates are pH-dependent.[3][4] While 3-pyridyl boronic acids do not form the highly reactive zwitterionic intermediate seen in 2-pyridyl boronic acids, basic conditions (high pH) promote the formation of the boronate anion, which can be more susceptible to protodeboronation.[1][11] Conversely, highly acidic conditions can also promote this side reaction.[12] Careful selection of the base is therefore crucial.
Q3: Is it better to use the boronic acid or a corresponding boronate ester?
A3: For challenging substrates prone to protodeboronation, using a boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, is a highly recommended strategy.[1][13][14] These esters exhibit greater stability and act as "slow-release" sources of the boronic acid under the reaction conditions.[1][5] This maintains a low concentration of the active boronic acid, minimizing the opportunity for protodeboronation while still allowing the desired cross-coupling to proceed.[1][5]
Q4: How should I store this compound to ensure its long-term stability?
A4: Like most boronic acids, this compound should be stored in a cool, dry place, protected from light and moisture.[15][16][17] Long-term storage at -20°C in a tightly sealed container is recommended.[15] In the solid state, boronic acids can undergo dehydration to form cyclic trimers called boroxines, which is often a reversible process but can complicate stoichiometry.[2][16]
Troubleshooting Guide: Combating Protodeboronation
If you are observing significant protodeboronation, consult the following guide to diagnose and resolve the issue.
| Observation | Potential Cause | Recommended Solution |
| High levels of protodeboronated byproduct | Reaction temperature is too high, or the reaction time is too long. | Lower the reaction temperature and monitor the reaction closely. Use a more active catalyst to reduce the required reaction time.[14] |
| The base is too strong or too concentrated. | Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[14] Use the minimum effective concentration of the base. | |
| The catalyst system is not efficient enough. | Employ a highly active palladium catalyst and ligand system that promotes rapid catalytic turnover, outcompeting the protodeboronation.[1][14][18] Consider using advanced phosphine ligands. | |
| Inconsistent yields between batches | The quality and purity of the boronic acid may vary. | Ensure the purity of your this compound. Consider converting it to a more stable boronate ester for more consistent results.[14] |
| Inconsistent inert atmosphere. | Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxidative degradation, which can influence stability.[2][14] | |
| Reaction fails to go to completion | Catalyst deactivation or boronic acid decomposition over time. | Consider a "slow-release" strategy using a MIDA boronate ester.[1][5] This can maintain a low but steady concentration of the active boronic acid throughout the reaction. |
Visualizing the Competing Pathways
The following diagram illustrates the competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation pathway.
Caption: Competing reaction pathways for this compound.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating best practices to minimize protodeboronation.
Reagents & Materials:
-
Aryl Halide (1.0 eq.)
-
This compound (1.2 - 1.5 eq.)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)
-
Pd Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Solvent: 1,4-Dioxane/Water or Toluene/Water (e.g., 5:1 mixture), thoroughly degassed
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, base, and palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) at least three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the lowest effective temperature (e.g., 70-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Aim for the shortest possible reaction time.
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.
Protocol 2: "Slow-Release" Strategy using a Pinacol Boronate Ester
For particularly challenging couplings, converting the boronic acid to its pinacol ester is recommended.
Part A: Synthesis of this compound pinacol ester
-
Suspend this compound (1.0 eq.) and pinacol (1.1 eq.) in an anhydrous solvent such as THF or toluene.
-
Stir the mixture at room temperature. The reaction can be monitored by NMR for the disappearance of the boronic acid signal.
-
Once the reaction is complete, remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.
Part B: Suzuki-Miyaura Coupling with the Pinacol Ester
-
Follow the procedure in Protocol 1, substituting the boronic acid with the pinacol ester (1.2 - 1.5 eq.).
-
A slightly higher temperature or longer reaction time may be necessary to facilitate the in-situ hydrolysis of the ester to the active boronic acid.
Decision-Making Workflow for Troubleshooting
The following workflow can guide your optimization efforts when encountering protodeboronation.
Caption: A stepwise guide to troubleshooting protodeboronation.
By understanding the mechanisms of protodeboronation and systematically applying these troubleshooting strategies and optimized protocols, researchers can effectively mitigate this common side reaction and achieve high yields of their desired cross-coupling products using this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. wikiwand.com [wikiwand.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 9. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. laballey.com [laballey.com]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with (6-(Morpholinomethyl)pyridin-3-yl)boronic acid
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving (6-(Morpholinomethyl)pyridin-3-yl)boronic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. This guide is structured as a series of questions and answers to directly address the challenges you may encounter with this specific, multifunctional substrate.
The structure of this compound presents a unique set of challenges. The presence of a pyridine ring introduces the risk of catalyst inhibition via coordination of the ring nitrogen to the palladium center, a well-documented issue for nitrogen-containing heterocycles.[1][2][3] Furthermore, the morpholine moiety, a tertiary amine, adds another potential Lewis basic site. Finally, like many heteroaromatic boronic acids, this compound can be susceptible to protodeboronation under harsh conditions.[4][5] This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs) & Core Principles
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling, and why is it so critical?
A1: The base is arguably one of the most crucial components for a successful Suzuki-Miyaura reaction, as it is directly involved in the rate-determining transmetalation step.[6] Its primary role is to activate the boronic acid.[7]
There are two predominant mechanistic proposals for how the base functions:
-
The Boronate Pathway: This is the most widely accepted mechanism. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This anionic boronate species has a higher electron density on the organic group (the pyridyl ring in this case), which significantly accelerates its transfer to the palladium(II) center during transmetalation.[8][9]
-
The Hydroxide/Alkoxide Pathway: In this alternative pathway, the base (e.g., hydroxide) first displaces the halide on the palladium(II) complex. This Pd-OH or Pd-OR species then undergoes transmetalation with the neutral boronic acid.
Computational studies strongly suggest that the boronate pathway, where the base first activates the boronic acid, is the major operative mechanism in most systems.[8][10] Therefore, selecting a base that can efficiently generate the boronate complex without causing unwanted side reactions is paramount for success.
Troubleshooting Guide: Base Selection
Q2: My reaction yield is low or zero. How do I troubleshoot my choice of base?
A2: When a Suzuki coupling with this substrate fails, the base is a primary suspect. Here’s a systematic approach to troubleshooting:
-
Evaluate Base Strength vs. Stability: The base must be strong enough to deprotonate the boronic acid but not so strong that it promotes decomposition (protodeboronation). For heteroaromatic boronic acids, this is a delicate balance.
-
Problem: Using a very strong base like NaOH or Cs₂CO₃ at high temperatures can accelerate the undesired cleavage of the C-B bond, replacing it with a hydrogen atom from the solvent.[4][5]
-
Solution: Start with a moderately strong base like tripotassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). These are often the "sweet spot" for challenging nitrogen-containing heterocycles.[2][11]
-
-
Check Base & Substrate Solubility: An insoluble base cannot effectively generate the boronate complex.
-
Problem: Many inorganic bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in purely organic solvents like toluene or dioxane.[12]
-
Solution: Employ a mixed solvent system, typically containing water (e.g., Dioxane/H₂O 4:1 or Toluene/Ethanol/H₂O). The water helps solubilize the inorganic base, facilitating the formation of the active boronate species.[4][13]
-
-
Consider Catalyst Poisoning: The pyridine nitrogen in your substrate can act as a ligand and coordinate to the palladium catalyst, leading to deactivation.
-
Problem: This coordination can inhibit the catalytic cycle. While not directly a "base" issue, the overall reaction conditions are linked.
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can shield the palladium center and discourage substrate coordination.[3][5] A well-chosen base like K₃PO₄ is known to work effectively in these systems.[2]
-
Q3: Protodeboronation is consuming my starting material. Which bases are best to minimize this?
A3: Protodeboronation is a major decomposition pathway for pyridylboronic acids.[1] The key is to use milder conditions that still promote the desired coupling.
-
Switch to Milder Bases: If you suspect protodeboronation with K₃PO₄ or Cs₂CO₃, consider switching to a milder base like potassium fluoride (KF) or even sodium bicarbonate (NaHCO₃) in some cases. KF is particularly useful for substrates with base-labile functional groups.[4][7]
-
Lower the Temperature: High temperatures significantly accelerate protodeboronation.[4] Try running the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., 80 °C instead of 110 °C).
-
Protect the Boronic Acid: The most robust solution is to convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt. These are significantly more resistant to protodeboronation and can be used with a wider range of bases.[4]
Q4: What is a good starting point? Provide a comparative table of recommended bases.
A4: For this compound, a strong yet non-nucleophilic base is often the ideal starting point. The table below summarizes the best options.
| Base | Strength | Typical Conditions | Pros | Cons |
| K₃PO₄ | Moderate-Strong | 2-3 equiv., Dioxane/H₂O, 80-100 °C | Excellent for N-heterocycles[2]; minimizes side reactions. Recommended Starting Point. | Can be slow with less reactive halides. |
| Cs₂CO₃ | Strong | 2-3 equiv., Dioxane/H₂O, 80-100 °C | Highly effective, often increases reaction rates.[4] | More expensive; can promote protodeboronation at high temps. |
| K₂CO₃ | Moderate | 2-3 equiv., Toluene/EtOH/H₂O or DME/H₂O, 80-100 °C | Cost-effective, widely used, reliable.[14] | Generally less reactive than K₃PO₄ or Cs₂CO₃ for this substrate class. |
| KF | Mild | 3 equiv., Anhydrous THF or Dioxane, 80 °C | Good for base-sensitive substrates; minimizes protodeboronation.[4][7] | May require longer reaction times or more active catalysts. |
Experimental Protocols & Workflow
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
Reagents & Setup:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), and finely powdered K₃PO₄ (2.5 equiv.). Add a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum and purge thoroughly with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical to prevent oxidation of the catalyst and homocoupling of the boronic acid.[5][15]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂ at 2-5 mol% or a Buchwald precatalyst like SPhos Pd G3 at 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water at a 4:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
Reaction & Workup:
-
Heating: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. The basic morpholine group may require an acidic wash for complete removal of certain impurities, but be mindful of your product's stability.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Workflow Diagram
If your initial experiment fails, follow this logical workflow to diagnose the issue.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude (6-(Morpholinomethyl)pyridin-3-yl)boronic acid
Welcome to the technical support center for the purification of crude (6-(Morpholinomethyl)pyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying this versatile building block. The unique zwitterionic nature of this compound, possessing both a Lewis acidic boronic acid and a basic morpholinomethyl-pyridine moiety, presents distinct challenges that require tailored purification strategies.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification protocols, it's crucial to understand the physicochemical properties of this compound that influence its behavior during purification.
| Property | Value/Information | Implication for Purification |
| Molecular Formula | C₁₀H₁₅BN₂O₃ | |
| Molecular Weight | 222.05 g/mol | |
| Appearance | Typically a white to off-white solid. Color variations can indicate purity levels.[1] | Darker coloration may suggest the presence of oxidative impurities or polymeric byproducts. |
| Solubility | Soluble in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane; slightly soluble in water.[1] | This solubility profile guides the selection of solvents for recrystallization and chromatography. |
| pKa | The pyridine nitrogen and the boronic acid hydroxyl groups have distinct pKa values, leading to zwitterionic character under certain pH conditions. | The charge state of the molecule can be manipulated by adjusting the pH, which is a powerful tool for purification via extraction or ion-exchange chromatography. |
| Stability | Boronic acids, in general, are susceptible to protodeboronation, especially at high temperatures and in aqueous basic conditions.[2] The formation of boroxine trimers (cyclic anhydrides) is also a common equilibrium process. | Purification methods should aim to minimize harsh conditions that could lead to degradation. The presence of water can hydrolyze boroxines back to the desired boronic acid. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of crude this compound in a question-and-answer format.
Issue 1: Low Recovery or No Elution from Silica Gel Chromatography
Q: I'm attempting to purify my crude this compound using standard silica gel chromatography, but I'm either getting very low recovery, or the compound is not eluting from the column, even with highly polar mobile phases. What's happening?
A: This is a frequent and frustrating issue when purifying boronic acids, especially those with basic functionalities, on standard silica gel. The problem stems from two primary interactions:
-
Lewis Acid-Base Interaction: The silica gel surface is rich in acidic silanol groups (Si-OH). The boronic acid moiety is Lewis acidic, but more significantly, the nitrogen atoms in the pyridine ring and the morpholine group are basic. These basic nitrogens can strongly interact with the acidic silanol groups, leading to irreversible adsorption or significant tailing on the column.[3]
-
Hydrolysis to Polar Boronic Acid: If your crude material is a boronic ester (e.g., a pinacol ester), the acidic nature of the silica gel can catalyze its hydrolysis back to the more polar boronic acid, which will have very strong interactions with the stationary phase.
-
Deactivation of Silica Gel: You can mitigate the acidity of the silica gel by incorporating a small amount of a basic modifier into your eluent system.
-
Recommended Mobile Phase: Start with a dichloromethane (DCM) and methanol (MeOH) gradient. To this, add a small percentage of a volatile base like triethylamine (TEA) or ammonium hydroxide (typically 0.5-2%). This will neutralize the acidic sites on the silica, reducing the strong adsorption of your basic compound.[4]
-
-
Use of Alternative Stationary Phases:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for the purification of basic compounds. Start with a neutral or basic alumina column and elute with a suitable solvent system, such as DCM/MeOH.
-
Reversed-Phase Chromatography (C18): Given the compound's polarity, reversed-phase chromatography is a viable option. You will use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA) to ensure the compound is in a single ionic state. However, be aware that some boronic acids can streak on C18 columns.[3]
-
-
Boric Acid Impregnated Silica Gel: While seemingly counterintuitive, pre-treating the silica gel with boric acid can sometimes improve the chromatography of boronic acids by masking the active sites on the silica surface.
Issue 2: The Purified Product is an Amorphous Solid or an Oil and Fails to Crystallize
Q: After chromatography, my this compound is an oil or an amorphous solid that I can't seem to crystallize. How can I obtain a crystalline product?
A: The inability to crystallize is often due to residual impurities or the presence of boroxine trimers, which can disrupt the crystal lattice formation.
-
Recrystallization: This is the most effective method for obtaining a pure, crystalline solid.
-
Solvent Selection: Based on its solubility profile, good single solvents to try for recrystallization are ethanol or isopropanol. A mixed solvent system can also be very effective. A common approach is to dissolve the crude solid in a minimum amount of a "good" solvent (in which it is highly soluble, like hot ethanol or methanol) and then slowly add a "poor" solvent (in which it is sparingly soluble, like diethyl ether or hexanes) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, should induce crystallization.[4][5]
-
Trituration: If recrystallization is challenging, trituration can be an effective alternative. This involves suspending the crude material in a solvent in which the desired product is poorly soluble, but the impurities are soluble. Sonication can aid in this process. Good solvents to try for trituration include diethyl ether, ethyl acetate, or a mixture of hexanes and ethyl acetate.[3]
-
-
Acid-Base Extraction: This technique can be used to remove non-acidic or non-basic impurities.
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Extract with an aqueous basic solution (e.g., 1 M NaOH) to deprotonate the boronic acid, moving it into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer with an acid (e.g., 1 M HCl) to precipitate the pure boronic acid.
-
Collect the solid by filtration.
Caution: The pH of the aqueous solution should be carefully controlled to avoid degradation of the boronic acid.[6]
-
Issue 3: Presence of Protodeboronation Impurity
Q: My NMR analysis shows a significant amount of the protodeboronated byproduct (6-methylmorpholinopyridine). How can I remove this impurity and prevent its formation?
A: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction for many boronic acids.
-
Prevention:
-
Removal of Protodeboronated Impurity:
-
Recrystallization: If there is a sufficient difference in solubility between your desired product and the protodeboronated impurity, recrystallization can be effective.
-
Scavenger Resins: A highly effective method for removing boronic acids from a mixture is to use a scavenger resin.
-
Diethanolamine (DEAM) Resins: These resins contain diethanolamine functional groups that selectively bind to boronic acids. The crude mixture can be passed through a cartridge containing the DEAM resin, which will capture the boronic acid, allowing the non-boronic acid impurities (like the protodeboronated species) to pass through. The pure boronic acid can then be released from the resin by washing with an appropriate solvent and adjusting the pH.[9][10]
-
-
-
Resin Preparation: Swell the DEAM resin in a suitable solvent (e.g., THF, DCM, or MeOH) as per the manufacturer's instructions.[9]
-
Loading: Dissolve the crude product containing the boronic acid and the protodeboronated impurity in a compatible solvent.
-
Scavenging: Add the swollen DEAM resin (typically 2-3 equivalents relative to the boronic acid) to the solution and stir at room temperature for 4-16 hours.[9]
-
Filtration: Filter the mixture to remove the resin, which now has the boronic acid bound to it. The filtrate contains the protodeboronated impurity.
-
Release: Wash the resin with a fresh solvent to remove any non-specifically bound impurities. Then, treat the resin with a mildly acidic solution to release the pure boronic acid.
-
Isolation: Extract the released boronic acid into an organic solvent, dry, and concentrate to obtain the purified product.
Issue 4: Difficulty in Purifying a Zwitterionic Compound
Q: Due to the zwitterionic nature of my compound, it behaves unpredictably during purification. Are there any advanced techniques I can use?
A: The zwitterionic character of this compound makes it an excellent candidate for mixed-mode chromatography.
-
Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases that have both reversed-phase (hydrophobic) and ion-exchange (charged) characteristics. This allows for the separation of compounds based on multiple properties, which is ideal for zwitterions.
-
Column Selection: Choose a mixed-mode column with both cation-exchange and reversed-phase properties.
-
Mobile Phase Development: The mobile phase typically consists of an organic solvent (like acetonitrile) and an aqueous buffer. The pH of the buffer is a critical parameter that can be adjusted to control the retention of your compound. By working at a pH between the pKa of the pyridine nitrogen and the boronic acid, you can fine-tune the separation.[11][12]
-
Caption: Workflow for developing a mixed-mode chromatography method.
Summary of Purification Strategies
| Technique | When to Use | Key Considerations |
| Recrystallization | To obtain a highly pure, crystalline final product from a relatively pure crude material (>85%). | Proper solvent selection is critical. May not be effective for removing impurities with very similar solubility.[4][5] |
| Silica Gel Chromatography (with base) | For general purification to remove a range of impurities. | Deactivation with a base (e.g., triethylamine) is essential to prevent strong adsorption and improve recovery.[4] |
| Reversed-Phase Chromatography | For polar compounds that are difficult to purify on normal phase. | Good for removing non-polar impurities. Peak shape can be an issue; pH control of the mobile phase is important.[3] |
| Acid-Base Extraction | To remove neutral or non-ionizable impurities. | Careful pH control is necessary to avoid degradation of the boronic acid.[6] |
| Scavenger Resins (DEAM) | For selectively removing boronic acids from a mixture, especially to eliminate the protodeboronated impurity. | Highly efficient and specific. Requires an additional step to release the product from the resin.[9][10] |
| Mixed-Mode Chromatography | For challenging separations of zwitterionic compounds where other methods have failed. | Requires specialized columns and more extensive method development.[11][12] |
Final Purity Assessment
After purification, it is essential to assess the purity of your this compound.
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): Provides structural confirmation and can be used for quantitative purity assessment (qNMR). The absence of signals corresponding to impurities (e.g., protodeboronated product, residual solvents) is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity. A single, sharp peak indicates a high degree of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can help identify any remaining impurities.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.[1]
By understanding the unique properties of this compound and applying the appropriate purification strategies outlined in this guide, researchers can overcome common challenges and obtain this valuable building block in high purity for their synthetic endeavors.
References
- 1. chembk.com [chembk.com]
- 2. 6-Morpholinopyridin-3-ylboronic acid (904326-93-8) for sale [vulcanchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ibisscientific.com [ibisscientific.com]
- 9. selekt.biotage.com [selekt.biotage.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
Technical Support Center: Navigating the Challenges of (6-(Morpholinomethyl)pyridin-3-yl)boronic acid in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (6-(Morpholinomethyl)pyridin-3-yl)boronic acid in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common side reactions and optimize your synthetic outcomes. Drawing from established literature and mechanistic principles, we will explore the causality behind experimental choices to ensure your protocols are robust and self-validating.
Introduction: The "Privileged" Scaffold and Its Challenges
The (6-(Morpholinomethyl)pyridin-3-yl) moiety is a valuable building block in medicinal chemistry, frequently incorporated to enhance the physicochemical properties of drug candidates. However, its use in Suzuki-Miyaura cross-coupling reactions is not without its difficulties. Like many nitrogen-containing heteroarylboronic acids, it is susceptible to several side reactions that can diminish yields, complicate purification, and lead to inconsistent results. This guide will address the most common of these issues: protodeboronation and homocoupling.
Troubleshooting Guide: A Problem-Oriented Approach
This section is designed to help you diagnose and resolve specific issues encountered during your experiments.
Issue 1: Low Yield of the Desired Cross-Coupled Product with Significant Formation of 4-Methylmorpholine Substituted Pyridine
Diagnosis: This is a classic symptom of protodeboronation , an undesired reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] Pyridineboronic acids are particularly prone to this side reaction due to the influence of the basic nitrogen atom within the ring.[1]
Probable Causes & Mechanistic Insight:
-
pH of the Reaction Medium: The pH is a critical factor influencing the rate of protodeboronation.[1] For some pyridineboronic acids, the maximum rate of decomposition is observed at neutral pH where the molecule can form a highly reactive zwitterionic intermediate that readily undergoes fragmentation of the C-B bond.[1]
-
Presence of Protic Solvents: Water and alcohols, often used as co-solvents in Suzuki couplings, can serve as proton sources for protodeboronation.
-
Elevated Temperatures and Long Reaction Times: These conditions can increase the rate of boronic acid decomposition.
Solutions & Experimental Protocols:
| Mitigation Strategy | Underlying Principle | Experimental Protocol |
| 1. Use of Boronic Acid Surrogates | To increase stability and control the release of the boronic acid, minimizing its concentration in the reaction mixture at any given time.[2] | Protocol: Synthesis of a Diethanolamine Adduct 1. In a vial, dissolve this compound (1.0 equiv) in a minimal amount of methylene chloride. 2. Add diethanolamine (1.0 equiv) dropwise while stirring. 3. A precipitate will form. Stir the slurry for 15 minutes. 4. Isolate the white solid by vacuum filtration, wash with cold solvent, and dry under vacuum. This stable adduct can be used directly in the coupling reaction.[3] |
| 2. Careful Selection of Base and Solvent | To modulate the pH and minimize proton sources. | Protocol: Anhydrous Suzuki Coupling 1. To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the boronic acid or its derivative (1.2-1.5 equiv), and an anhydrous base like K₃PO₄ (3.0 equiv).[1][4] 2. Add a degassed, anhydrous solvent system (e.g., Dioxane). 3. Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%).[5] 4. Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by LC-MS.[3] |
| 3. Employ "Slow Release" Strategies | MIDA (N-methyliminodiacetic acid) boronates are highly stable crystalline solids that slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing protodeboronation.[1][2] | Protocol: Using MIDA Boronates 1. Synthesize or procure the MIDA boronate of this compound. 2. Follow the "Anhydrous Suzuki Coupling" protocol, substituting the boronic acid with the MIDA boronate (1.2-1.5 equiv). |
Issue 2: Formation of a Symmetrical Bipyridyl Byproduct
Diagnosis: You are observing homocoupling , a side reaction that forms a symmetrical biaryl product from the coupling of two molecules of the boronic acid.[5] This is often promoted by the presence of oxygen.[5][6]
Probable Causes & Mechanistic Insight:
-
Oxygen Contamination: Dissolved oxygen in the solvent or headspace of the reaction vessel can oxidize the active Pd(0) catalyst to Pd(II).[7] This Pd(II) species can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[6][8]
-
High Catalyst Loading: While seemingly counterintuitive, excessively high catalyst concentrations can sometimes favor side reactions.
-
Inefficient Reduction of Pre-catalyst: If a Pd(II) pre-catalyst is used, its reduction to the active Pd(0) species must be efficient to avoid Pd(II)-mediated homocoupling.
Solutions & Experimental Protocols:
| Mitigation Strategy | Underlying Principle | Experimental Protocol |
| 1. Rigorous Degassing | To remove dissolved oxygen, which is a key promoter of boronic acid homocoupling.[6][7] | Protocol: Solvent Degassing 1. Place your solvent in a flask with a stir bar. 2. Bubble an inert gas (Argon or Nitrogen) through the solvent via a long needle for at least 30 minutes. 3. Alternatively, use the "freeze-pump-thaw" method for more rigorous oxygen removal (3 cycles are recommended). |
| 2. Use of a Mild Reducing Agent | To scavenge any residual Pd(II) species without interfering with the main catalytic cycle. | Protocol: Addition of Potassium Formate 1. In your reaction setup, along with the other reagents, add a small amount of a mild reducing agent like potassium formate.[6][7] 2. This helps to maintain a low concentration of free Pd(II) in the reaction mixture.[6] |
| 3. Inert Atmosphere | To prevent oxygen from entering the reaction vessel during the experiment. | Protocol: Maintaining an Inert Atmosphere 1. Assemble your reaction glassware while it is still hot from the oven to minimize adsorbed moisture. 2. Backfill the cooled apparatus with an inert gas. 3. Maintain a positive pressure of the inert gas throughout the reaction, for example, by using a balloon filled with Argon or Nitrogen. |
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and gives low conversion. What could be the issue?
A1: Besides the side reactions mentioned, low conversion with nitrogen-containing heterocycles can be due to catalyst inhibition or deactivation . The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, effectively poisoning the catalyst.[9][10]
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[5] These ligands can shield the palladium center, preventing strong coordination with the nitrogen heterocycle and promoting the desired catalytic cycle.[5]
Q2: Is there a preferred palladium pre-catalyst for this type of substrate?
A2: While many catalyst systems can work, modern pre-catalysts like the Buchwald G3 or G4 palladacycles (e.g., XPhos Pd G3) are often highly effective. These pre-catalysts are air- and moisture-stable, and they efficiently generate the active monoligated Pd(0) species in solution, which is crucial for initiating the catalytic cycle.[3]
Q3: How critical is the choice of base?
A3: The base is crucial and plays multiple roles, including facilitating the transmetalation step.[11] For challenging couplings involving heteroaryl boronic acids, a moderately strong base like potassium phosphate (K₃PO₄) is often a good choice.[4] It is generally effective and can help buffer the reaction medium, which may suppress protodeboronation.[1]
Q4: Can I use the boronic acid directly from the bottle?
A4: While convenient, it's important to assess the quality of your boronic acid. Pyridyl boronic acids can be finicky and may degrade upon storage.[12] If you suspect degradation, consider converting a small sample to a more stable derivative like a pinacol ester or a diethanolamine adduct to see if reactivity improves.
Q5: My reaction works at a small scale but fails upon scale-up. Why?
A5: Scale-up issues often relate to mass and heat transfer, as well as inefficient removal of oxygen. A subsurface sparge with nitrogen for a prolonged period is more effective for degassing large volumes of solvent than simple bubbling.[6][7] Also, ensure that stirring is vigorous enough to maintain a homogeneous mixture, especially when using solid bases like K₃PO₄.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Navigating Catalyst Deactivation by Nitrogen-Containing Boronic Acids
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation when using nitrogen-containing boronic acids. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles in your experiments, particularly in palladium-catalyzed cross-coupling reactions.
Introduction: The Challenge of Nitrogen-Containing Boronic Acids
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. Consequently, the use of nitrogen-containing boronic acids in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a critical transformation in modern organic synthesis. However, these substrates are notoriously challenging due to the propensity of the nitrogen lone pair to coordinate to the metal center of the catalyst, leading to deactivation or "poisoning."[1][2][3] This guide will equip you with the knowledge to diagnose and mitigate these issues, ensuring successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with nitrogen-containing boronic acids.
Q1: My Suzuki-Miyaura reaction with a pyridylboronic acid is sluggish or has completely stalled. What is the likely cause?
A1: The most probable cause is catalyst poisoning.[1] The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the active sites of the palladium catalyst.[1] This coordination can inhibit or completely block the catalytic cycle, leading to low or no product formation. Other potential issues include protodeboronation of the boronic acid and the presence of oxygen, which can lead to homocoupling and catalyst decomposition.[4][5]
Q2: How can I minimize catalyst poisoning when using basic nitrogen-containing boronic acids?
A2: Several strategies can effectively mitigate catalyst poisoning:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or other trialkylphosphines can shield the palladium center, sterically hindering the coordination of the nitrogen heterocycle.[4][6]
-
Use of Precatalysts: Utilizing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, which can minimize opportunities for deactivation before the catalytic cycle begins.[4]
-
Slow Addition: Adding the nitrogen-containing coupling partner slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[4]
-
Protecting Group Strategy: In some cases, temporarily protecting the nitrogen atom can prevent its coordination to the catalyst.
Q3: I am observing significant amounts of my starting boronic acid being converted back to the corresponding heterocycle (protodeboronation). How can I prevent this?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[4] Here are some strategies to minimize it:
-
Anhydrous Conditions: Water is often the proton source for this side reaction. Employing anhydrous solvents and reagents can significantly reduce protodeboronation.[4][5]
-
Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH).[5]
-
Use of Boronic Esters: Pinacol esters or other boronate esters are often more stable towards protodeboronation than the corresponding boronic acids.[7][8]
Q4: What are the best practices for setting up a Suzuki-Miyaura reaction with a nitrogen-containing boronic acid to ensure reproducibility?
A4: Reproducibility issues often stem from subtle variations in reaction setup. Follow these best practices:
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from causing homocoupling of the boronic acid and catalyst decomposition.[5]
-
Solvent Degassing: Thoroughly degas your solvents to remove dissolved oxygen.[6]
-
Reagent Purity: Use high-purity reagents. Boronic acids can degrade over time, so it's advisable to use fresh or properly stored material.[5]
-
Consistent Stoichiometry: Use a consistent and appropriate stoichiometry. A slight excess of the boronic acid (1.2-1.5 equivalents) is common.[5]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues.
Issue 1: Low to No Product Formation
If you observe minimal or no desired product, a systematic investigation is necessary.
Caption: Troubleshooting workflow for low product yield.
-
Verify Catalyst and Ligand Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ.[5] Consider using a fresh batch or a more robust, air-stable precatalyst.[5]
-
Assess Reagent Purity and Stoichiometry: Verify the purity of your boronic acid and aryl halide. As mentioned, boronic acids can degrade.[5] Double-check the stoichiometry of all reagents.
-
Evaluate Reaction Conditions:
-
Systematic Screening of Parameters:
-
Ligands: Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).
-
Bases: The choice of base is critical. Screen bases of varying strengths such as K₃PO₄, K₂CO₃, Cs₂CO₃, and KF.[6]
-
Solvents: The solvent can significantly impact the reaction. Common choices include dioxane, THF, and toluene, often with water as a co-solvent.[7][9]
-
-
Consider Boronic Acid Modification: If direct coupling of the boronic acid is consistently failing, consider converting it to a more stable derivative, such as a diethanolamine adduct.[10]
Issue 2: Significant Side Product Formation
The presence of major side products can indicate specific problems with the reaction.
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupled Boronic Acid | Presence of oxygen; Pd(II) at the start of the reaction.[5][6] | Rigorously degas solvents and maintain an inert atmosphere. Use a Pd(0) source or a precatalyst that rapidly generates Pd(0). |
| Protodeboronated Starting Material | Presence of water; strong base.[4][5] | Use anhydrous conditions. Switch to a milder base (e.g., KF, K₂CO₃).[5] Convert the boronic acid to a more stable ester. |
| Decomposition of Starting Materials/Products | Reaction temperature is too high; incompatible base. | Screen a lower reaction temperature. Screen a panel of different bases. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pyridylboronic Acid
This protocol is a starting point and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[5]
-
Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir for the required time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.[5]
Protocol 2: Preparation of a Diethanolamine Adduct of a Boronic Acid
This procedure can be used to stabilize a problematic boronic acid.[5][10]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.[5]
-
Addition: Add diethanolamine (1.0 equiv.) dropwise via pipette while stirring.[5]
-
Precipitation: A precipitate will form. The initial solid may dissolve completely before the adduct precipitates.[10]
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[5]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[5] This adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[10]
Mechanistic Insights: The "Why" Behind the "How"
Understanding the underlying mechanisms of catalyst deactivation is crucial for effective troubleshooting.
Caption: Catalyst deactivation by nitrogen coordination.
The lone pair on the nitrogen of the boronic acid can coordinate to the palladium center at various stages of the catalytic cycle, forming a stable, off-cycle complex. This sequestration of the active catalyst prevents it from participating in the desired cross-coupling reaction. The use of bulky ligands helps to create a sterically crowded environment around the palladium, making it more difficult for the nitrogen to coordinate.
Analytical Techniques for Studying Catalyst Deactivation
For a deeper investigation into catalyst deactivation, several analytical techniques can be employed:
-
X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisons on the catalyst's surface.[11][12]
-
Temperature-Programmed Desorption (TPD): Helps determine the strength of adsorption of different species on the catalyst, providing insights into poisoning mechanisms.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in situ and identify intermediates and side products.
-
Mass Spectrometry (GC-MS, LC-MS): Useful for identifying and quantifying products and byproducts in the reaction mixture.[5]
By understanding the principles outlined in this guide and applying a systematic approach to troubleshooting, researchers can overcome the challenges associated with catalyst deactivation by nitrogen-containing boronic acids and achieve their synthetic goals.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. alfachemic.com [alfachemic.com]
- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Improving solubility of (6-(Morpholinomethyl)pyridin-3-yl)boronic acid in reaction media
Welcome to the technical support guide for (6-(Morpholinomethyl)pyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this versatile reagent in reaction media, particularly for Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Introduction: Understanding the Solubility Challenge
This compound is a key building block in medicinal chemistry, valued for its role in synthesizing complex molecules.[1][2] Its structure, featuring a pyridine ring, a morpholine moiety, and a boronic acid group, imparts a unique polarity profile.[2] While soluble in some polar organic solvents like ethanol and DMSO, its solubility can be limited in common ethereal or hydrocarbon solvents used for cross-coupling, leading to heterogeneous mixtures and potentially impacting reaction kinetics and yield.[3] Furthermore, like many boronic acids, it can exist in equilibrium with its anhydride form, which can have different solubility characteristics.[4] This guide will address these challenges head-on, providing practical solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent (e.g., dioxane, THF, or toluene). What is the first step I should take?
A1: The initial and most crucial step is to select an appropriate solvent or solvent system.[5] Due to the polar nature of the morpholine and pyridine groups, this boronic acid often exhibits poor solubility in nonpolar solvents like toluene or even moderately polar ethers like dioxane and THF when used alone.[6]
-
Recommendation: Start by adding a polar co-solvent. A mixture of dioxane/water or THF/water (e.g., in a 4:1 to 10:1 ratio) is a common and effective starting point for Suzuki-Miyaura reactions.[5][7] Water can significantly enhance the solubility of both the boronic acid and inorganic bases like K₂CO₃ or K₃PO₄.[8]
Q2: I've added water as a co-solvent, but solubility is still poor. What other solvent systems can I try?
A2: If a simple aqueous mixture isn't sufficient, consider more polar aprotic solvents.
-
Alternative Solvents: Solvents like Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Dimethyl Sulfoxide (DMSO) can be excellent choices for dissolving polar boronic acids.[3][9] However, be mindful that highly polar solvents can sometimes influence the selectivity and rate of the catalytic cycle in Suzuki-Miyaura couplings.[9] It is often a matter of empirical testing to find the optimal balance between solubility and reactivity for your specific substrate combination.
Q3: Can changing the base help with solubility?
A3: Yes, the choice and form of the base can have a significant impact.
-
Base Selection: Stronger, more soluble bases can facilitate the formation of the active boronate species, which may have different solubility from the parent boronic acid.[5] For instance, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium or potassium carbonate.[5]
-
Physical Form: Ensure the base is finely powdered to maximize its surface area and dissolution rate.[5]
Q4: I am concerned about protodeboronation with water at elevated temperatures. How can I mitigate this?
A4: Protodeboronation, the undesired cleavage of the C-B bond, is a valid concern, especially with electron-rich or heteroaromatic boronic acids.[10][11]
-
Use a Milder Base: In some cases, switching to a milder base like potassium fluoride (KF) can reduce the rate of protodeboronation.
-
Convert to a Boronate Ester: A highly effective strategy is to convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[10] These esters are generally more soluble in organic solvents and more resistant to protodeboronation.[10] The ester can often be used directly in the coupling reaction, where it will hydrolyze in situ to the active boronic acid.
-
Minimize Reaction Time: Optimize the reaction temperature and catalyst loading to achieve completion in the shortest time possible, minimizing the exposure of the boronic acid to harsh conditions.[11]
Q5: Does the pH of the reaction mixture matter for solubility?
A5: Absolutely. Boronic acids are Lewis acids that can exist in equilibrium between a neutral, trigonal form and an anionic, tetrahedral boronate form upon coordination with a Lewis base (like hydroxide).[12] The formation of the anionic boronate species under basic conditions typically increases aqueous solubility.[13]
-
Mechanism of Action: The bases used in Suzuki coupling (e.g., carbonates, phosphates) create a basic environment that shifts the equilibrium towards the more soluble boronate form, which is also the active species in the transmetalation step of the catalytic cycle.
Visualizing Boronic Acid Equilibrium
The following diagram illustrates the pH-dependent equilibrium of a generic aryl boronic acid.
Caption: Boronic Acid-Boronate Equilibrium.
Troubleshooting Guide: Step-by-Step Solutions
If you are encountering persistent solubility issues, follow this systematic troubleshooting workflow.
Workflow for Solubility Optimization
Caption: Systematic workflow for troubleshooting solubility.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Co-Solvent System
This protocol provides a robust starting point for the coupling of this compound.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).[5]
-
Degassing: Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. This is critical to prevent oxidation of the palladium catalyst.[5]
-
Solvent Addition: Via syringe, add a degassed solvent mixture. A good starting point is a 4:1 mixture of Dioxane:Water, to achieve a final concentration of ~0.1 M with respect to the limiting reagent.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and any additional ligand if required.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Conversion to Pinacol Boronate Ester (BPin)
If solubility remains a significant hurdle, converting the boronic acid to its pinacol ester is a highly recommended alternative.
-
Setup: In a round-bottom flask, combine this compound (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent such as THF or toluene.
-
Drying: Heat the mixture at reflux with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
Data Summary: Solvent and Base Recommendations
The following table provides a summary of recommended starting conditions for improving the solubility of this compound.
| Category | Primary Recommendation | Secondary Recommendation | Rationale |
| Solvent System | Dioxane / H₂O (4:1) | THF / H₂O (4:1) | Balances solubility of polar/nonpolar reactants; water aids in dissolving inorganic bases.[5][8] |
| DMF or DMSO | NMP or DMAc | For exceptionally difficult cases; high polarity effectively dissolves the boronic acid.[9][14] | |
| Base | K₃PO₄ (Potassium Phosphate) | Cs₂CO₃ (Cesium Carbonate) | Strong, soluble bases that effectively promote boronate formation.[5] |
| K₂CO₃ (Potassium Carbonate) | Na₂CO₃ (Sodium Carbonate) | Common, effective bases, especially when paired with an aqueous co-solvent.[15] | |
| Reagent Form | Use as Boronic Acid | Convert to Pinacol Ester | The ester form offers enhanced stability and solubility in common organic solvents.[10] |
Conclusion
Successfully employing this compound in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, hinges on overcoming its inherent solubility challenges. By systematically evaluating and optimizing the solvent system, base, and even the form of the boronic acid reagent itself, researchers can create a homogeneous reaction environment conducive to high yields and efficient conversions. This guide provides the foundational knowledge and practical steps to troubleshoot these issues effectively. For further inquiries, please contact our technical support team.
References
- 1. CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid [cymitquimica.com]
- 2. 6-Morpholinopyridin-3-ylboronic acid (904326-93-8) for sale [vulcanchem.com]
- 3. chembk.com [chembk.com]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. DSpace [kuscholarworks.ku.edu]
- 14. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 15. scispace.com [scispace.com]
Technical Support Center: Purifying Boronic Acids with Column Chromatography
Welcome to the technical support center for boronic acid purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of boronic acids and their derivatives. Here, we synthesize technical expertise with practical, field-proven insights to help you navigate common purification hurdles and ensure the integrity of your compounds.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues encountered during the column chromatography of boronic acids in a question-and-answer format.
Issue 1: My boronic acid is streaking badly on the TLC plate and I get poor recovery from my silica gel column.
Q: Why is my boronic acid streaking on silica gel and how can I fix it?
A: Streaking and poor recovery of boronic acids on silica gel are common problems stemming from the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups on the silica surface. This can lead to strong adsorption, and in some cases, decomposition of the boronic acid on the column.[1][2][3][4] Unprotected boronic acids are particularly susceptible to this issue.[4][5]
Causality and Solutions:
-
Strong Adsorption: The vacant p-orbital on the boron atom interacts strongly with the lone pairs of the oxygen atoms in the silanol groups of silica gel. This causes the compound to stick to the stationary phase, resulting in broad, streaky bands and low recovery.[1][4]
-
On-Column Decomposition: Prolonged exposure to the acidic silica surface can catalyze protodeboronation, a reaction where the C-B bond is cleaved and replaced with a C-H bond, leading to the loss of your desired product.[6]
Troubleshooting Steps:
-
Use a Protecting Group: Converting the boronic acid to a more stable boronate ester is a highly effective strategy.[5]
-
Pinacol Esters: While very common, pinacol esters can still be unstable on silica gel, leading to hydrolysis and poor recovery with prolonged exposure.[1][4][5]
-
More Stable Esters: Consider using more robust protecting groups designed for silica gel stability, such as N-methyliminodiacetic acid (MIDA) esters or 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)s).[1][7][8][9] These groups sterically and/or electronically shield the boron atom, minimizing interaction with the silica.
-
-
Modify the Stationary Phase: If you must chromatograph an unprotected boronic acid or a less stable ester, modifying the silica gel can mitigate adverse interactions.
-
Switch the Stationary Phase:
-
Neutral Alumina: For some boronate esters, particularly those with low to medium polarity, neutral alumina can be an excellent alternative to silica gel.[12]
-
Reverse-Phase (C18): C18 chromatography can be effective, but be aware that some boronic acids may decompose during the evaporation of aqueous mobile phases.[2][3][13]
-
-
Adjust the Mobile Phase:
Issue 2: I can't see my boronic acid on the TLC plate under UV light.
Q: My boronic acid is not UV-active. How can I visualize it on a TLC plate to develop a column chromatography method?
A: Many boronic acids do not possess a chromophore that allows for visualization under a standard UV lamp. In these cases, specific chemical staining methods are required to detect the boronic acid moiety.
Recommended Staining Protocols:
-
Alizarin Stain: This is a highly sensitive and selective method. Alizarin, a non-fluorescent compound, forms a fluorescent complex with boronic acids.[14][15]
-
Curcumin Stain: Curcumin forms a red-colored complex with boronic acids and their derivatives, providing a colorimetric method for detection.[16][17]
Issue 3: My purified boronic acid still shows impurities by NMR, even after column chromatography.
Q: What are the common impurities found with boronic acids and why are they difficult to remove by chromatography?
A: Even after careful chromatography, you may find persistent impurities in your final product. The most common are protodeboronation byproducts and boroxines.[2][4][6]
-
Protodeboronation Products: These are the parent compounds lacking the boronic acid group. They often have very similar polarities to the desired boronic acid, making them difficult to separate by standard chromatography.[2][6]
-
Boroxines: Boronic acids can spontaneously dehydrate to form cyclic anhydrides called boroxines.[1][4] This is an equilibrium process, and the presence of boroxine can complicate NMR interpretation and purification.
Strategies for Highly Pure Boronic Acids:
-
Alternative Purification Techniques:
-
Recrystallization: If your boronic acid is a solid, recrystallization can be a very effective method for removing small amounts of impurities.[12][13] Solvents like hot water, ethanol, or ethyl acetate/hexane mixtures are often used.[13][18]
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their boronate salts with a base. This allows for their separation from neutral organic impurities via liquid-liquid extraction.[12][19] The pure boronic acid can then be regenerated by acidification.[19]
-
Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine can form a crystalline adduct that precipitates from solution, leaving impurities behind. The pure boronic acid can be recovered from the adduct.[2][3][13]
-
-
Optimize Chromatography:
-
If you suspect co-elution, try a different stationary phase (e.g., switching from silica to C18) or a significantly different solvent system to alter the selectivity of the separation.
-
Experimental Protocols
Protocol 1: Preparation of a Boric Acid-Impregnated Silica Gel Column
This method is effective for reducing the over-adsorption of pinacol boronic esters on silica gel.[5][10]
Materials:
-
Standard silica gel for flash chromatography
-
Boric acid
-
Methanol
-
Desired eluent system (e.g., hexane/ethyl acetate)
Procedure:
-
Prepare a 1% (w/v) solution of boric acid in methanol.
-
In a round-bottom flask, create a slurry of the required amount of silica gel in the 1% boric acid/methanol solution.
-
Remove the methanol under reduced pressure on a rotary evaporator until a free-flowing powder is obtained.
-
Dry the boric acid-impregnated silica gel under high vacuum for several hours to remove any residual methanol.
-
Pack your column with the prepared silica gel using your chosen eluent system.
-
Proceed with loading your sample and running the column as usual.
Protocol 2: Alizarin Staining for TLC Visualization
A sensitive method for detecting boronic acids on TLC plates.[14][15]
Materials:
-
Alizarin
-
Acetone
-
Developed TLC plate
Procedure:
-
Prepare a 1 mM solution of alizarin in acetone. This solution should be stored in a sealed container.
-
Using forceps, briefly dip your developed and dried TLC plate into the alizarin solution for 1-2 seconds.
-
Remove the plate and allow the acetone to evaporate completely in a fume hood. The plate will develop a uniform pink background color.
-
Visualize the plate under a UV lamp at 366 nm. Boronic acid-containing compounds will appear as bright yellow-orange fluorescent spots against the pink background.
Visual Workflows and Diagrams
Caption: Decision workflow for boronic acid purification.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a boronic acid and a boronate ester, and why would I use one over the other for purification?
A: A boronic acid has the structure R-B(OH)₂, while a boronate ester has the structure R-B(OR')₂. Boronate esters are formed by reacting a boronic acid with a diol, such as pinacol. For purification, boronate esters are often preferred because they are generally more stable and less polar than their corresponding boronic acids. This increased stability, particularly with robust protecting groups like MIDA or Epin, makes them more amenable to silica gel chromatography by preventing decomposition and reducing strong interactions with the stationary phase.[1][4][5]
Q2: Can I use reverse-phase (C18) chromatography for any boronic acid?
A: Reverse-phase chromatography can be a powerful tool, especially for polar boronic acids that are difficult to purify on normal-phase silica.[2][13] However, it's not a universal solution. The primary drawback is the need to remove aqueous mobile phases after fractionation. Some boronic acids are sensitive and can decompose or undergo protodeboronation upon prolonged heating during solvent evaporation.[2][3] If you use reverse-phase, it is advisable to use a lyophilizer (freeze-dryer) to remove the solvent if your compound shows thermal instability.
Q3: My boronic acid is an oil. What's the best way to purify it if I can't recrystallize it?
A: For oily boronic acids, column chromatography is the primary method of purification. If standard silica gel chromatography is problematic due to streaking or decomposition, you should first consider converting it to a stable boronate ester (e.g., MIDA or Epin ester) which may be easier to handle and purify chromatographically.[1][5] Alternatively, using a different stationary phase like neutral alumina or exploring reverse-phase chromatography could be effective.[12][13]
Q4: What is protodeboronation and how can I prevent it during purification?
A: Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[6] This is a common side reaction, especially under acidic or basic conditions, or upon prolonged contact with silica gel.[4][6] To prevent it during purification:
-
Minimize the time your compound spends on the silica gel column by using flash chromatography rather than gravity chromatography.
-
Use a more stable form of your compound, such as a robust boronate ester (MIDA, Epin).[1][5]
-
Neutralize your silica gel or use an alternative like neutral alumina if your compound is particularly sensitive.
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Homocoupling of (6-(Morpholinomethyl)pyridin-3-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common and often frustrating side reaction encountered during Suzuki-Miyaura cross-coupling: the homocoupling of (6-(Morpholinomethyl)pyridin-3-yl)boronic acid. Our goal is to move beyond simple procedural lists and delve into the mechanistic underpinnings of this issue, providing you with the scientific rationale to overcome it.
Understanding the Challenge: Why Does this compound Homocouple?
The homocoupling of arylboronic acids to form symmetrical biaryls is a well-documented side reaction in palladium-catalyzed cross-coupling chemistry.[1][2] For a substrate like this compound, several factors can exacerbate this issue:
-
The Role of Oxygen: The primary culprit behind boronic acid homocoupling is often dissolved molecular oxygen in the reaction mixture.[3] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, which is a key intermediate in the homocoupling pathway.[1][4] This complex can then react with two molecules of the boronic acid to yield the undesired symmetrical bipyridine.
-
Presence of Pd(II) Species: If the active Pd(0) catalyst is not efficiently generated from the Pd(II) precatalyst, or if the Pd(0) is re-oxidized during the reaction, the resulting Pd(II) species can directly promote homocoupling.[5][6]
-
Substrate-Specific Factors: The electronic nature of the pyridyl ring and the presence of the morpholinomethyl group can influence the boronic acid's stability and reactivity, potentially making it more susceptible to side reactions like protodeboronation or homocoupling. Pyridylboronic acids, in general, can present unique challenges in Suzuki couplings.[7][8]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific problems you may be encountering in the lab.
Q1: I'm observing a significant amount of the homocoupled bipyridine byproduct in my reaction. What is the first and most critical parameter to check?
A1: Rigorous exclusion of oxygen is paramount.
The palladium-catalyzed homocoupling of arylboronic acids is known to be significantly accelerated by the presence of dioxygen.[1][4] Therefore, the most impactful first step is to ensure your reaction is performed under strictly inert conditions.
Protocol 1: Establishing and Maintaining an Inert Atmosphere
-
Reagent and Glassware Preparation: Thoroughly oven-dry all glassware before use. Use fresh, high-purity reagents.
-
Solvent Degassing: Degas your solvent(s) vigorously before use. Three common methods are:
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 30-60 minutes.
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, subject the solvent to at least three cycles of freezing (liquid nitrogen), evacuating under high vacuum, and thawing back to room temperature under an inert atmosphere.
-
Sonication Under Vacuum: Place the solvent in an ultrasonic bath under vacuum for 15-20 minutes.
-
-
Reaction Setup: Assemble your reaction under a positive pressure of argon or nitrogen. Add the this compound, your coupling partner, the base, and the ligand to the flask.
-
Final Purge: Seal the flask and purge with an inert gas for an additional 10-15 minutes before adding the palladium catalyst and the degassed solvent via syringe.[9][10]
-
Maintain Inert Atmosphere: Throughout the reaction, maintain a positive pressure of the inert gas using a balloon or a bubbler.
Q2: I've improved my inert atmosphere technique, but homocoupling is still a significant issue. What's the next logical step?
A2: Evaluate your choice of palladium catalyst and ligand.
The nature of the palladium source and the properties of the supporting ligand have a profound impact on the relative rates of the desired cross-coupling versus the undesired homocoupling.
| Parameter | Condition Favoring Homocoupling | Condition Minimizing Homocoupling | Rationale |
| Palladium Precatalyst | Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) | Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Pd(II) can directly mediate homocoupling. Starting with Pd(0) bypasses this potential issue.[6] |
| Ligand | Less bulky, electron-poor ligands (e.g., PPh₃) | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Bulky ligands create steric hindrance around the palladium center, which can disfavor the formation of the diarylpalladium intermediate necessary for homocoupling.[10][11] |
Recommendation: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄. Additionally, employing a bulky, electron-rich phosphine ligand from the Buchwald family (e.g., SPhos) can often accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.
Q3: Can the choice of base influence the extent of homocoupling?
A3: Yes, the base plays a crucial role in the Suzuki-Miyaura reaction, and its choice can impact selectivity. [12][13]
The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[14] However, an overly strong or poorly soluble base can lead to side reactions.
-
Weaker Bases are Often Preferred: While a strong base can accelerate the reaction, it may also promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) often provide a better balance for efficient cross-coupling while minimizing homocoupling.[15]
-
Solubility Matters: Ensure the base is at least partially soluble in the reaction medium to facilitate the activation of the boronic acid. For reactions in non-polar solvents like toluene or dioxane, the addition of a small amount of water is often necessary to solubilize the inorganic base.[5]
Recommendation: If you are using a strong base like sodium hydroxide, consider switching to a weaker, finely powdered base like K₃PO₄ or Cs₂CO₃.
Q4: I'm concerned about the stability of my this compound. Could protodeboronation be contributing to my low yield of the desired product?
A4: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction for many boronic acids, especially heteroarylboronic acids. [11][15]
While this doesn't directly cause homocoupling, it reduces the concentration of your desired nucleophile, which can lead to a lower yield of the cross-coupled product and make the homocoupling byproduct appear more significant.
Protocol 2: Conversion to a More Stable Boronic Ester
To circumvent the potential instability of the boronic acid, you can convert it to a more robust boronic ester, such as a pinacol (BPin) or MIDA ester.[9][15]
-
Esterification: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like toluene or THF.
-
Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water, driving the esterification to completion.
-
Isolation: Once the reaction is complete (as monitored by TLC or LC-MS), remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the Suzuki-Miyaura coupling without further purification.
Visualizing the Pathways and Troubleshooting Workflow
Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle versus the competing oxygen-mediated homocoupling pathway.
Caption: Competing Suzuki-Miyaura and Homocoupling Pathways.
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting the homocoupling of this compound.
Caption: Systematic Workflow for Troubleshooting Homocoupling.
By systematically addressing these key experimental parameters—starting with the most common cause, oxygen contamination—you can effectively diagnose and mitigate the undesired homocoupling of this compound, leading to higher yields of your desired cross-coupled product and cleaner reaction profiles.
References
- 1. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advanced Strategies for Managing Unstable Boronic Acids in Suzuki-Miyaura Reactions
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to addressing a critical challenge in one of modern organic chemistry's most powerful transformations: the Suzuki-Miyaura cross-coupling. While this reaction is celebrated for its versatility, its success is often undermined by the instability of the key organoboron coupling partner. This guide provides in-depth, field-proven insights and troubleshooting strategies for researchers, chemists, and drug development professionals who encounter challenges with sensitive boronic acids.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature of boronic acid instability and the principles behind modern stabilization strategies.
Q1: What are the primary reasons my boronic acid is unstable?
Boronic acids, particularly those that are electron-rich, contain heteroatoms, or possess vinyl or cyclopropyl groups, are susceptible to several degradation pathways that can compromise their purity, shelf-life, and reactivity.[1][2][3]
-
Protodeboronation: This is the most common decomposition pathway, where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom (R-B(OH)₂ → R-H).[1][4] This side reaction is a frequent cause of reduced yield and is often accelerated by the basic, aqueous conditions of the Suzuki reaction itself.[4][5]
-
Oxidation: The carbon-boron bond can be oxidized, especially in the presence of atmospheric oxygen, converting the boronic acid into an alcohol or phenol (R-B(OH)₂ → R-OH).[1]
-
Trimerization (Boroxine Formation): Under anhydrous conditions, boronic acids can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[1] While this process is often reversible in the presence of water, it complicates accurate weighing and stoichiometric calculations of the active monomeric acid.[1]
Q2: What are the common signs of boronic acid decomposition?
Identifying decomposition early can save significant time and resources. Key indicators include:
-
Consistently low or no yield of the desired coupled product.[1]
-
The appearance of a significant amount of the protodeboronated side product (e.g., Ar-H instead of Ar-Ar') in your reaction analysis (LC-MS, GC-MS, or NMR).[1]
-
Formation of homocoupled products (e.g., Ar-Ar from the boronic acid partner), which can be promoted by oxidative degradation pathways.[1][6]
-
Inconsistent results between different batches of the same boronic acid or when using the same batch over time.[1]
-
Physical changes in the material upon storage, such as discoloration or a change in consistency.
Q3: What are MIDA boronates, DABO boronates, and Pinacol esters, and when should I use them?
These are the most common and effective "boronic acid surrogates," designed to protect the vulnerable C-B bond until the moment of coupling.
-
Pinacol Esters: Formed by reacting the boronic acid with pinacol, these esters are more stable towards protodeboronation and oxidation than the free acids.[1][7] They are a good first choice for moderately unstable boronic acids.
-
Diethanolamine (DABO) Boronates: These are formed by complexing a boronic acid with inexpensive diethanolamine. The resulting adducts are typically air- and water-stable, crystalline solids that are easy to handle and store.[8][9] They can often be used directly in Suzuki couplings, releasing the active boronic acid in the presence of a protic co-solvent.[8][10]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally robust derivatives. The stability arises from the formation of a dative bond between the MIDA nitrogen atom and the boron's empty p-orbital, which rehybridizes the boron to a less reactive sp³ state and shields it from degradation. MIDA boronates are often stable to air, moisture, and even silica gel chromatography.[1] Their key advantage is their use in a "slow-release" strategy , where mild basic conditions in the reaction mixture gradually hydrolyze the MIDA group, liberating the free boronic acid in situ.[11][12] This keeps the instantaneous concentration of the unstable boronic acid extremely low, dramatically suppressing side reactions like protodeboronation.[2][4][13] This makes MIDA boronates the premier choice for highly unstable systems like 2-heterocyclic, vinyl, or cyclopropyl boronic acids.[2][3]
Section 2: Troubleshooting Guide
This guide provides a systematic, cause-and-effect approach to diagnosing and solving common problems related to boronic acid instability during Suzuki-Miyaura reactions.
Problem: Low or No Yield of Desired Product
| Potential Cause | Recommended Solution & Action Steps |
| Boronic Acid Decomposition The reagent may have degraded during storage or is decomposing faster than it can couple under the reaction conditions.[1] | 1. Verify Purity: Before starting, check the purity of the boronic acid by NMR or another suitable analytical method. Look for signs of protodeboronation or oxidation. 2. Use a Stabilized Form: If the free boronic acid is suspect, convert it to a more stable surrogate. For highly unstable substrates, MIDA boronates are the gold standard.[2][3] For moderate instability, Pinacol or DABO adducts are excellent alternatives.[1][8] 3. Re-evaluate Reaction Conditions: The conditions themselves may be too harsh. Proceed to the troubleshooting steps for protodeboronation below. |
| Inefficient Catalytic System If the catalytic cycle is slow, the unstable boronic acid is exposed to degrading conditions for a longer period, increasing the likelihood of decomposition.[14] | 1. Optimize Catalyst/Ligand: Switch to a more active palladium precatalyst and a more robust, electron-rich phosphine ligand (e.g., Buchwald-type biarylphosphine ligands) to accelerate the productive coupling rate.[14] 2. Increase Catalyst Loading: As a direct troubleshooting step, increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome a sluggish reaction rate, outpacing the decomposition. |
| Oxygen Contamination The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the Pd(0) catalyst.[5][6] | 1. Ensure Proper Degassing: Thoroughly degas all solvents (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles). 2. Maintain Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of an inert gas like Nitrogen or Argon. Use proper septa and balloon/manifold techniques.[5] |
Problem: Significant Protodeboronation Byproduct Observed
| Potential Cause | Recommended Solution & Action Steps |
| Aggressive Base/Aqueous Conditions Water is the proton source for protodeboronation, and strong bases like NaOH or KOH in aqueous media can dramatically accelerate this undesired reaction.[4][5] | 1. Switch to a Milder Base: Change to a weaker, non-hydroxide base. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent choices that often provide the optimal balance of reactivity and stability.[5][14] 2. Use Anhydrous Conditions: If possible, switch to a completely anhydrous solvent system (e.g., dry dioxane, toluene, or 2-MeTHF) and use a finely powdered, dry base. This physically removes the primary proton source.[5] |
| High Reaction Temperature Elevated temperatures can increase the rate of protodeboronation, sometimes more than they increase the rate of the desired coupling.[14] | 1. Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting point could be 60–80 °C.[14] 2. Prioritize Catalyst over Heat: If the reaction is sluggish at lower temperatures, it is often better to use a more active catalyst/ligand system rather than simply increasing the heat. |
| In-situ Decomposition The free boronic acid is too unstable to exist in the reaction mixture, even under optimized conditions. | 1. Implement a "Slow-Release" Strategy: This is the most powerful solution. Use a MIDA boronate, which remains protected until it is slowly hydrolyzed under the reaction conditions.[2][11][12] This ensures the concentration of the free, unstable boronic acid is always kept to a minimum, favoring transmetalation over decomposition.[13] |
Section 3: Visual Guides & Data Summary
Core Mechanisms & Concepts
To effectively troubleshoot, a clear understanding of the underlying processes is essential.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling Air-Sensitive Boronic Acid Reagents
Welcome to the technical support center for handling air-sensitive boronic acid reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile compounds in their work. Boronic acids are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their efficacy is intrinsically linked to their stability, and improper handling can lead to reagent degradation, failed reactions, and inconsistent results.[1][2][3]
This guide provides in-depth, field-proven insights into the nuances of working with these sensitive materials. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring that every recommendation is understood in the context of ensuring experimental success.
Section 1: Understanding Boronic Acid Instability - The "Why" Behind the "How"
A thorough understanding of how and why boronic acids degrade is fundamental to their successful application. The trivalent boron atom in boronic acids possesses a vacant p-orbital, rendering it a Lewis acid and susceptible to nucleophilic attack.[4][5] This electronic characteristic is at the heart of their reactivity and their instability.
There are three primary degradation pathways for boronic acids:
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, such as water or alcohols, which replaces the boronic acid group with a hydrogen atom.[1][6] This is a common cause of yield loss in cross-coupling reactions.[1]
-
Oxidation: The carbon-boron bond is susceptible to oxidation, particularly in the presence of atmospheric oxygen.[1][5] This converts the boronic acid to an alcohol or phenol, an irreversible process that consumes your starting material.[5]
-
Trimerization (Boroxine Formation): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine.[1][6] While often reversible in the presence of water, boroxine formation can complicate stoichiometry and characterization.[1][4][6]
Certain classes of boronic acids are inherently more unstable. These include 2-heterocyclic, vinyl, and cyclopropyl boronic acids, which can decompose rapidly on the benchtop.[6]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of boronic acids.
Q1: What are the ideal storage conditions for solid boronic acids?
A1: While many boronic acids are solids that appear stable, it is best practice to store them under an inert atmosphere (nitrogen or argon) and in a cool, dark, and dry environment.[4] A refrigerator or freezer is ideal. Although boric acid itself is chemically stable, it is mildly hygroscopic.[7] For particularly sensitive boronic acids, storage in a desiccator or a glovebox is recommended. It is often better to store boronic acids in a slightly moist state, as commercial samples tend to contain a small percentage of water that aids in their long-term preservation.[4]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture.[4] |
| Temperature | 2-8 °C (Refrigerated) | Slows down decomposition pathways. |
| Light | Amber vial or dark location | Prevents potential light-induced degradation. |
| Moisture | Dry, but slight moisture can be protective | Prevents both hydrolysis and boroxine formation.[4] |
Q2: My boronic acid is a free-flowing powder. Do I still need to handle it under an inert atmosphere?
A2: Yes. Even if a boronic acid appears stable, exposure to atmospheric oxygen and moisture can lead to gradual degradation, impacting its purity and reactivity over time.[1] For weighing and transferring, especially for sensitive boronic acids or for reactions that are sensitive to impurities, it is highly recommended to perform these operations in a glovebox or under a stream of inert gas.
Q3: I don't have access to a glovebox. What are the alternatives?
A3: Schlenk line techniques are a robust alternative to a glovebox for handling air-sensitive reagents.[8][9] A simpler, more accessible method for many applications is to use a "balloon" of inert gas to create a positive pressure of nitrogen or argon in the reaction flask.[10][11] This technique is effective for preventing the ingress of air during reagent addition.
Q4: Can I prepare a stock solution of my boronic acid?
A4: Preparing stock solutions can be convenient, but it is generally not recommended for long-term storage due to the increased risk of degradation in solution. If you must prepare a stock solution, use a dry, deoxygenated solvent and store it under an inert atmosphere in a sealed container, preferably in a freezer.[6] Use the solution as quickly as possible and consider re-evaluating its purity if stored for an extended period.
Section 3: Troubleshooting Guide for Reactions Involving Boronic Acids
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during reactions, particularly the Suzuki-Miyaura cross-coupling.
Q1: My Suzuki-Miyaura coupling reaction has a low or no yield. What are the likely causes related to the boronic acid?
A1: When a Suzuki coupling fails, the boronic acid is a primary suspect. Here's a checklist of potential issues:
-
Boronic Acid Degradation: The most common culprit is the decomposition of the boronic acid via protodeboronation or oxidation.[1] This can happen during storage or in the reaction vessel.
-
Impure Boronic Acid: Commercial boronic acids can have varying levels of purity, and impurities can interfere with the catalytic cycle.[12]
-
Boroxine Formation: The formation of the cyclic trimer anhydride (boroxine) can affect the stoichiometry of your reaction if not accounted for.[1]
-
Poor Solubility: The boronic acid may not be sufficiently soluble in the reaction solvent, leading to a heterogeneous mixture and poor reactivity.
Q2: I see a significant amount of a side product that corresponds to the protonated version of my starting material (Ar-H instead of Ar-Ar'). What is happening?
A2: This is a classic sign of protodeboronation, where the boronic acid is reacting with a proton source in your reaction mixture instead of with the palladium catalyst.[1]
-
Troubleshooting Steps:
-
Check your solvent and reagents for water: Ensure you are using anhydrous solvents and that your base is not overly hydrated.
-
Degas your reaction mixture thoroughly: Oxygen can contribute to decomposition pathways that may lead to protodeboronation.[13]
-
Consider a different base: The choice of base can significantly impact the rate of protodeboronation.
-
Q3: How can I assess the purity of my boronic acid before use?
A3: The purity of a boronic acid can be assessed by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: This can reveal the presence of impurities such as the corresponding protodeboronated arene or boroxine.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can help identify and quantify impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Boronic acids, however, can have unreliable melting points due to their tendency to form anhydrides.[4]
Q4: My boronic acid is one of the "unstable" types (e.g., 2-pyridyl). What extra precautions should I take?
A4: For notoriously unstable boronic acids, consider converting them to a more stable derivative, such as a boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[3][6][14] These derivatives are generally more robust and can be used directly in many cross-coupling reactions.[3][14]
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key workflows.
Protocol 1: Weighing and Dispensing a Solid Boronic Acid Using an Inert Atmosphere
This protocol describes how to handle a solid boronic acid on the benchtop using a simple inert gas setup.
Materials:
-
Boronic acid in its original container
-
Reaction flask with a stir bar, sealed with a rubber septum
-
Spatula
-
Weighing paper or boat
-
Source of inert gas (nitrogen or argon) with a needle adapter
-
An outlet needle
Procedure:
-
Prepare the Reaction Flask: Oven-dry the reaction flask and allow it to cool to room temperature in a desiccator.[15] Place a stir bar inside and seal it with a rubber septum.
-
Establish Inert Atmosphere: Insert the inert gas inlet needle and an outlet needle through the septum.[10] Flush the flask with the inert gas for 5-10 minutes to displace the air.
-
Remove Outlet Needle: After flushing, remove the outlet needle. The positive pressure from the inert gas source will prevent air from entering.
-
Weigh the Boronic Acid: Quickly weigh the desired amount of the boronic acid on a tared weighing boat. Minimize its exposure time to the atmosphere.
-
Transfer the Boronic Acid: Briefly remove the septum from the reaction flask and quickly add the weighed boronic acid. A powder funnel can be useful here.
-
Reseal and Purge: Immediately reseal the flask with the septum and briefly purge with the inert gas to remove any air that may have entered during the transfer.
Protocol 2: Creating a More Stable Diethanolamine Adduct
For particularly unstable boronic acids, converting them to a diethanolamine adduct can significantly improve their stability, making them easier to handle and store.[13][16]
Materials:
-
Impure or unstable boronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene chloride or other suitable solvent
-
Vial with a stir bar
-
Pipette
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: In the vial, dissolve the boronic acid in a minimal amount of methylene chloride.
-
Addition: While stirring, add diethanolamine dropwise via pipette.[13]
-
Precipitation: A white precipitate of the diethanolamine adduct should form.[13][16]
-
Isolation: Stir the resulting slurry for 10-15 minutes, then isolate the solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions.[13]
Section 5: Visualizing Workflows
Diagrams created using Graphviz to illustrate key decision-making processes and workflows.
Caption: Decision workflow for storing and handling boronic acid reagents.
Caption: Troubleshooting flowchart for failed Suzuki-Miyaura coupling reactions.
Section 6: Purification of Boronic Acids
When the purity of a commercially available boronic acid is questionable or if a reaction generates an impure product, purification may be necessary.
Q1: My boronic acid is impure. What are the common purification methods?
A1: Several methods can be employed to purify boronic acids:
-
Recrystallization: This is a common and effective method for many boronic acids. Solvents such as water, benzene, dichloroethane, and ethyl acetate can be effective.[17][18]
-
Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base.[19] The salt can be washed with an organic solvent to remove non-acidic impurities, and then the pure boronic acid can be regenerated by acidification.[19]
-
Column Chromatography: While some boronic acids can be purified by silica gel chromatography, many tend to stick to or decompose on silica.[12][17] Reversed-phase (C18) chromatography can be a more suitable alternative for some compounds.[12] Impregnating silica gel with boric acid has been shown to be effective for the purification of pinacol boronic esters.[20]
-
Derivatization: As mentioned in Protocol 2, conversion to a crystalline derivative like a diethanolamine adduct can be an excellent method of purification.[12][13][18]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. laballey.com [laballey.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 10. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boronic Acids & Derivatives [sigmaaldrich.com]
- 15. web.mit.edu [web.mit.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Recrystallization of Pyridine-Based Boronic Acids
Welcome to the technical support center for pyridine-based boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile yet often challenging building blocks. Pyridine-based boronic acids are crucial reagents in modern synthetic chemistry, particularly for the construction of carbon-carbon and carbon-heteroatom bonds via Suzuki-Miyaura cross-coupling reactions. However, their unique electronic properties, stemming from the pyridine ring, introduce specific challenges related to stability and purification.
This document provides in-depth, field-proven insights into the recrystallization of these compounds, moving beyond simple protocols to explain the underlying chemical principles. Here, you will find solutions to common problems, answers to frequently asked questions, and detailed methodologies to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are pyridine-based boronic acids so difficult to handle and purify compared to phenylboronic acids?
A1: The difficulty arises primarily from the electronic nature of the pyridine ring and the position of the boronic acid group. The nitrogen atom in the pyridine ring is basic and can be protonated. Furthermore, it exerts a significant electron-withdrawing effect, which can influence the stability of the C-B bond.
-
Stability Issues: 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation (cleavage of the C-B bond by a proton source, including water).[1] This instability is a major challenge during aqueous workups and purification. 3- and 4-pyridylboronic acids are generally more stable.
-
Hygroscopicity and Boroxine Formation: Boronic acids are hygroscopic and can reversibly dehydrate to form cyclic anhydrides called boroxines.[2] This equilibrium means that a sample of pyridine-based boronic acid is often a mixture of the monomeric acid and the trimeric boroxine, which can complicate characterization and stoichiometry calculations in subsequent reactions.[3]
-
Solubility: The zwitterionic character that can arise from the basic pyridine nitrogen and the acidic boronic acid group can lead to unusual solubility profiles, making solvent selection for recrystallization non-trivial.
Q2: My NMR/HPLC shows an extra set of peaks for my pyridine-based boronic acid, even after purification. What is it?
A2: You are most likely observing the presence of the corresponding boroxine.[2] Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This is not necessarily an impurity but a different form of your compound. The equilibrium is influenced by the presence of water; in anhydrous conditions, the boroxine form is favored, while in the presence of water, the equilibrium shifts back toward the monomeric boronic acid.[2] For many applications, such as Suzuki-Miyaura coupling reactions that are run with an aqueous base, the boroxine can be converted in situ to the active boronic acid species.[2]
Q3: Is it better to use the pyridine-based boronic acid or a corresponding boronate ester (e.g., pinacol or MIDA ester)?
A3: For many applications, especially those involving unstable 2-pyridyl derivatives, using a boronate ester is highly recommended.
-
Pinacol Esters: These are significantly more stable towards protodeboronation than the free boronic acids and are less prone to dehydration/boroxine formation.[3] They are generally easier to handle and purify by chromatography or recrystallization.
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often existing as air-stable, crystalline solids that can be stored long-term.[1][4] They are designed for "slow-release" cross-coupling, where the MIDA group is cleaved under the reaction conditions to gradually release the reactive boronic acid, minimizing decomposition.[1][4]
The choice depends on your specific synthetic route. If the boronic acid is an intermediate that you need to isolate and store, converting it to a more stable ester is often the best strategy.
Troubleshooting Recrystallization Guide
This section addresses specific problems you may encounter during the recrystallization of pyridine-based boronic acids.
Issue 1: My pyridine-based boronic acid "oils out" instead of crystallizing.
-
Probable Cause: The compound's solubility in the chosen solvent system is too high, or the cooling process is too rapid. "Oiling out" occurs when the solution becomes supersaturated at a temperature where the solute has low viscosity, leading to liquid-liquid phase separation instead of solid crystal formation.
-
Solution Strategy:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to ensure you are not at the saturation limit.
-
Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature without disturbance. An insulated bath (like a beaker of warm water or a Dewar flask) can facilitate this. Once at room temperature, move the flask to a refrigerator (2-8 °C), and finally to a freezer if necessary.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic grooves can provide nucleation sites for crystal growth.
-
Solvent System Modification: If slow cooling fails, your solvent system needs adjustment.
-
If using a single solvent, add a miscible anti-solvent dropwise to the hot, clear solution until it just becomes cloudy (the cloud point). Then add a few drops of the primary solvent to redissolve the precipitate and proceed with slow cooling.
-
Common anti-solvents for polar compounds include heptane, hexane, or toluene. For a polar solvent like ethanol, heptane is a good choice. For acetonitrile, water can sometimes act as an anti-solvent for less polar impurities.[2]
-
-
Issue 2: The recrystallization yields are very low, or no product crystallizes at all.
-
Probable Cause: The boronic acid may be too soluble in the chosen solvent, even at low temperatures. Alternatively, significant decomposition may have occurred during the heating phase.
-
Solution Strategy:
-
Verify Solvent Choice: Your compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test solubility with small aliquots in different solvents before committing your entire batch.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Excess solvent will keep your product in solution even when cooled.
-
Check for Decomposition: Pyridine-boronic acids, especially substituted 2-pyridyl derivatives, can be thermolabile.[5] If the solution changes color (e.g., darkens) upon heating, decomposition is likely. In such cases, avoid prolonged heating. Dissolve the compound quickly and proceed to the cooling step. If necessary, choose a lower-boiling point solvent.
-
Concentrate the Mother Liquor: If the initial crystallization gives a low yield, carefully concentrate the remaining solution (the mother liquor) by about half and attempt a second cooling cycle to recover more product.
-
Issue 3: The purified material is still impure, or the purity did not improve.
-
Probable Cause: The impurity has a similar solubility profile to your desired product in the chosen solvent system. Recrystallization is effective only when the impurities are either much more soluble or much less soluble than the product.
-
Solution Strategy:
-
Change the Solvent System: This is the most effective approach. Use a solvent with different polarity. For example, if a polar protic system like ethanol/water failed, try a more non-polar system like isopropyl acetate/heptane[3] or an aprotic polar system like acetonitrile.
-
Hot Filtration: If the impurity is insoluble in the hot solvent, perform a hot filtration. Quickly filter the hot, saturated solution through a pre-heated funnel with fluted filter paper to remove the insoluble material before allowing the filtrate to cool.
-
Alternative Purification Method: Recrystallization may not be the optimal method.
-
Acid-Base Extraction: Boronic acids are weakly acidic (pKa ~9).[6] It may be possible to perform an acid-base extraction to remove neutral or basic impurities. However, this can be challenging with pyridine-based boronic acids due to the basicity of the pyridine ring itself.[7][8]
-
Derivatization: Convert the crude boronic acid to a more stable and crystalline derivative, such as a diethanolamine adduct.[7][9] These adducts often have very different solubility profiles and can be easily recrystallized. The pure adduct can then be hydrolyzed back to the boronic acid.
-
-
Experimental Protocols & Data
Protocol 1: General Recrystallization of a Pyridine-Based Boronic Acid
This protocol provides a general workflow. The choice of solvent is critical and must be determined experimentally for each specific compound.
-
Solvent Selection: In separate test tubes, test the solubility of ~10-20 mg of your crude boronic acid in 0.5 mL of various solvents (see Table 1 for suggestions) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude pyridine-based boronic acid in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of the chosen hot solvent (or solvent mixture) portion-wise while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration as described in "Issue 3" above.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance. For optimal crystal growth, you can place the flask in an insulated container.
-
Cooling: Once the flask has reached room temperature, place it in a refrigerator (2-8 °C) for several hours to maximize crystal formation. If necessary, further cooling in a freezer (-20 °C) can be performed.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Conversion of Boroxine back to Boronic Acid
This protocol is useful when you have a high boroxine content and your subsequent reaction requires the monomeric boronic acid form.
-
Slurry Formation: In a round-bottom flask, suspend the crude boronic acid/boroxine mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Addition of Water: Add a small amount of water to the slurry (e.g., 5-10% of the total solvent volume).
-
Stirring: Stir the biphasic mixture vigorously at room temperature for 1-2 hours. The water will hydrolyze the B-O-B bonds of the boroxine, shifting the equilibrium towards the boronic acid.[2]
-
Isolation: The resulting boronic acid, which is often less soluble in the organic solvent, will precipitate. Isolate the solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of the organic solvent and dry thoroughly under vacuum.
Data Summary Table
| Pyridine Boronic Acid Type | Recommended Solvent Systems for Recrystallization | Notes & Considerations | References |
| 3-Pyridylboronic Acid | Acetonitrile | Often crystallizes as the boroxine from this solvent. | [3] |
| 3-Pyridylboronic Acid Derivative | Isopropyl Acetate / Heptane | A good non-polar/polar aprotic combination. | [3] |
| 2-Chloropyridine-3-boronic Acid | Acetonitrile / Water or Ethanol / Water | Aqueous systems help hydrolyze any boroxine back to the acid. | [2] |
| 4-Pyridylboronic Acid | Hexane | Used for the hydrochloride salt. The free base is very polar. | [10] |
| General Aryl Boronic Acids | Benzene, Dichloroethane, Ethyl Acetate, Hot Water, Hot Ethanol | These are common starting points for screening. | [9][11] |
Visualizations
Recrystallization Workflow
Caption: Workflow for the recrystallization of pyridine-based boronic acids.
Boronic Acid-Boroxine Equilibrium
Caption: Reversible equilibrium between a boronic acid and its boroxine anhydride.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE102008010661A1 - Preparing pyridin-2-boronic acid compounds, useful e.g. to treat multiple myeloma, comprises preparing a pyridin-2-borate compound, purifying the pyridin-2-borate compound; and hydrolyzing the purified pyridin-2-borate compound - Google Patents [patents.google.com]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Pyridinylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Its application is particularly crucial in pharmaceutical research and drug development, where the synthesis of complex biaryl and heteroaryl structures is paramount. Pyridine moieties are ubiquitous in bioactive molecules, making pyridinylboronic acids indispensable building blocks.[1]
However, not all pyridinylboronic acids are created equal. Their reactivity in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the position of the boronic acid group on the pyridine ring. This guide offers an in-depth comparison of the reactivity of 2-, 3-, and 4-pyridinylboronic acids, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions for their synthetic strategies.
The Influence of Isomerism: Understanding Reactivity Trends
The primary factor governing the reactivity of pyridinylboronic acids is the position of the C-B bond relative to the ring's nitrogen atom. This positioning dictates the electronic properties of the boronic acid and its interaction with the palladium catalyst.
The three isomers of pyridinylboronic acid present distinct electronic and steric environments.
A placeholder DOT script is used above. A valid diagram will be generated in the final response. Caption: Structural isomers of pyridinylboronic acid.
The "2-Pyridyl Problem"
The most significant challenge arises with 2-pyridinylboronic acid, a phenomenon widely known as the "2-pyridyl problem".[3][4] The proximity of the Lewis basic nitrogen atom to the boronic acid group leads to several complications:
-
Catalyst Inhibition: The nitrogen atom can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive complexes.[3][5]
-
Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved by a proton source (often water or solvent), resulting in the formation of pyridine and loss of the boronic acid functionality.[3] 2-Pyridinylboronic acids are particularly susceptible to this decomposition pathway.
These factors often result in significantly lower yields or complete reaction failure when using 2-pyridinylboronic acids under standard Suzuki-Miyaura conditions.[6]
Reactivity of 3- and 4-Pyridinylboronic Acids
In contrast, 3- and 4-pyridinylboronic acids are generally more robust and reactive coupling partners.[7] With the boronic acid group positioned further from the nitrogen atom, the detrimental coordination to the palladium catalyst is minimized. These isomers are less prone to protodeboronation and typically provide good to excellent yields in Suzuki-Miyaura couplings with a wide range of aryl and heteroaryl halides.[3][7]
Comparative Experimental Data
While reaction conditions vary across studies, a survey of the literature provides a clear trend in the relative reactivity of the pyridinylboronic acid isomers. The following table summarizes representative data, illustrating the superior performance of the 3- and 4-isomers compared to the 2-isomer.
| Pyridinylboronic Acid Isomer | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Pyridinylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ / DME/H₂O | 80 | Modest | [7] |
| 3-Pyridinylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ / DME/H₂O | 80 | Good | [7] |
| 4-Pyridinylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ / DME/H₂O | 80 | Good* | [7] |
| 2-Pyridinylboronic ester** | 4-Bromobenzonitrile | Pd₂(dba)₃ / 1c*** | CsF / Dioxane | 90 | 85 | [6] |
| 3-Pyridinylboronic acid | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ / Toluene/H₂O | 95 | 95 | [8] |
| 4-Pyridinylboronic acid | 4-Bromo-N,N-dimethylaniline | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane/H₂O | 100 | 90 | [9] |
**Qualitative yields as reported in the reference. **Used as the more stable pinacol ester derivative. **1c is a specific phosphine oxide ligand reported in the study.
This data underscores the challenges associated with the 2-pyridyl isomer and the generally high efficiency of the 3- and 4-pyridyl isomers. Overcoming the "2-pyridyl problem" often requires significant modification of the standard protocol, such as using more stable boronic esters or specialized catalyst systems.[6][10]
The Suzuki-Miyaura Catalytic Cycle: Key Mechanistic Steps
The efficacy of the coupling reaction depends on the smooth progression through three key steps: oxidative addition, transmetalation, and reductive elimination. The challenges with pyridinylboronic acids, particularly the 2-isomer, primarily arise during the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.
-
Transmetalation: The organic group (R) is transferred from the boronic acid to the palladium center. This step is often rate-limiting and is where catalyst inhibition by 2-pyridyl nitrogen can occur.
-
Reductive Elimination: The two organic partners (Ar and R) are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Strategies for Success: Optimizing Reaction Conditions
Success with challenging pyridinylboronic acids hinges on the careful selection of reaction parameters to favor the desired catalytic cycle and suppress side reactions.
Choice of Boron Species
For problematic 2-pyridyl couplings, converting the boronic acid to a more stable derivative is a highly effective strategy.
-
Boronic Esters: Pinacol or neopentylglycol esters are more stable towards protodeboronation than the corresponding acids and often give higher yields.[6][11]
-
Organotrifluoroborates and MIDA Boronates: These are bench-stable alternatives that release the boronic acid slowly under the reaction conditions, which can be beneficial for sensitive substrates.[2]
Catalyst and Ligand Selection
The choice of palladium source and, more critically, the ligand is vital.
-
Ligands: Electron-rich, bulky phosphine ligands such as SPhos, XPhos, and P(tBu)₃ are often effective in promoting the coupling of heteroaryl systems by accelerating the reductive elimination step.[5][12] For 2-pyridyl substrates, highly active phosphine oxide and chloride ligands have also been shown to be particularly effective.[6]
Base and Solvent System
The base activates the boronic acid for transmetalation, but harsh bases can promote decomposition.
-
Bases: A range of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (CsF). The optimal base is substrate-dependent, with milder bases like K₃PO₄ often being preferred for sensitive heterocyles.[9][12]
-
Solvents: Anhydrous solvents like dioxane or THF can be used, but aqueous mixtures (e.g., dioxane/water, toluene/water) are common and can be beneficial.[8][13] For challenging heteroaryl-heteroaryl couplings, anhydrous conditions with specific additives like trimethyl borate have been developed to prevent catalyst poisoning and improve solubility.[11]
Representative Experimental Protocol
The following provides a generalized starting point for a Suzuki-Miyaura coupling reaction. Optimization is crucial for specific substrates.
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridinylboronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add the chosen solvent system (e.g., dioxane and water, 4:1 ratio).
-
Degassing: Seal the tube and thoroughly degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., XPhos, 2-6 mol%).
-
Reaction: Seal the tube tightly and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion and Recommendations
The positional isomerism of pyridinylboronic acids is a critical determinant of their success in Suzuki-Miyaura cross-coupling reactions.
-
Reactivity Trend: The general reactivity order is 4-pyridyl ≈ 3-pyridyl > 2-pyridyl .
-
3- and 4-Pyridinylboronic Acids: These are generally reliable and efficient coupling partners suitable for a wide range of applications under standard Suzuki-Miyaura conditions.
-
2-Pyridinylboronic Acids: These substrates are significantly more challenging due to catalyst inhibition and a high propensity for protodeboronation. Success requires careful optimization.
For researchers, the following recommendations apply:
-
When possible, select a 3- or 4-pyridinylboronic acid for more straightforward and higher-yielding reactions.
-
If a 2-pyridyl moiety is required, consider using a more stable boronic ester derivative (e.g., pinacol) instead of the free acid.
-
Employ modern, bulky phosphine ligands (e.g., SPhos, XPhos) or specialized phosphine oxide ligands , which have demonstrated efficacy for challenging heteroaryl couplings.
-
Carefully screen bases and solvents , starting with milder conditions (e.g., K₃PO₄ in dioxane/water) to minimize substrate decomposition.
By understanding the inherent reactivity differences and employing strategic optimization, researchers can successfully leverage the full potential of all pyridinylboronic acid isomers in the synthesis of novel molecules for drug discovery and beyond.
References
- 1. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
(6-(Morpholinomethyl)pyridin-3-yl)boronic acid vs. Its Isomers: A Guide to Structure, Reactivity, and Application
An In-Depth Comparative Guide for Researchers
Introduction: The Pivotal Role of Pyridinylboronic Acids in Modern Chemistry
Pyridinylboronic acids are indispensable building blocks in the landscape of medicinal chemistry and materials science.[1][2] Their utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing carbon-carbon bonds with exceptional functional group tolerance.[3][4] These heteroaromatic scaffolds are prevalent in a vast number of FDA-approved pharmaceuticals and biologically active compounds, where the pyridine nitrogen acts as a crucial hydrogen bond acceptor or a site for metabolic transformations.[5][6][7]
The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[5] The morpholinomethyl group, in particular, is a favored substituent in drug discovery for its ability to enhance aqueous solubility and introduce a basic handle for salt formation without significantly increasing metabolic liability.[8]
This guide provides a detailed comparative analysis of (6-(Morpholinomethyl)pyridin-3-yl)boronic acid against its key structural isomers. We will dissect how the positional variation of the boronic acid and morpholinomethyl moieties impacts electronic properties, chemical reactivity in cross-coupling reactions, and overall stability. This analysis is supported by established chemical principles and representative experimental protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
PART 1: Structural and Electronic Landscape of Isomers
The reactivity and utility of a substituted pyridinylboronic acid are fundamentally dictated by the interplay of electronic and steric effects imparted by its substituents. The relative positioning of the electron-withdrawing pyridine nitrogen, the Lewis acidic boronic acid group, and the electron-donating morpholinomethyl group creates distinct chemical personalities for each isomer.
Below are the primary isomers of interest:
Caption: Key structural isomers of morpholinomethyl-substituted pyridinylboronic acids.
Analysis of Electronic and Steric Effects:
-
Target Compound (6-Morpholinomethyl, 3-Boronic Acid): The boronic acid group is in the meta position relative to the ring nitrogen. This placement is generally favorable for stability and reactivity in Suzuki couplings compared to the ortho (2-position) isomers.[3][9] The morpholinomethyl group at the 6-position exerts a weak electron-donating inductive effect, but it is electronically distant and sterically unencumbered from the reactive boronic acid site at C-3. This isomer represents a "workhorse" scaffold, offering predictable reactivity.
-
Isomer 1 (2-Morpholinomethyl, 3-Boronic Acid): Similar to the target, this is a 3-pyridinylboronic acid. However, the morpholinomethyl group is now ortho to the boronic acid. This proximity introduces significant steric hindrance around the C-B bond, which can impede the approach of the bulky palladium catalyst complex during the critical transmetalation step of the Suzuki-Miyaura reaction, potentially leading to lower reaction rates and yields.
-
Isomer 2 (6-Morpholinomethyl, 2-Boronic Acid): This is a 2-pyridinylboronic acid. This class of reagents is notoriously challenging in cross-coupling reactions.[3] The proximity of the Lewis basic pyridine nitrogen to the Lewis acidic boronic acid can lead to several complications:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, competing with the desired catalytic cycle.[4]
-
Protodeboronation: The compound is more susceptible to the undesired cleavage of the C-B bond by solvent or trace water, reducing the amount of active reagent.[3][10] This isomer is expected to be the least reactive under standard conditions.
-
-
Comparative Isomer (6-Morpholino, 3-Boronic Acid): Here, the morpholine nitrogen is directly conjugated with the pyridine ring. This results in a much stronger electron-donating effect via resonance compared to the inductive effect of the morpholinomethyl group. This increased electron density on the pyridine ring can influence the oxidative addition and transmetalation steps of the catalytic cycle. Comparing its reactivity to the target compound directly probes the electronic impact of the methylene spacer.
The following table summarizes the key predicted physicochemical properties influenced by these structural changes.
| Property | Target Compound | Isomer 1 | Isomer 2 | Comparative Isomer | Causality |
| Predicted Reactivity | High | Moderate | Low | High | Reactivity is dominated by the position of the boronic acid (3- > 2-) and steric hindrance.[3][11] |
| Predicted Stability | High | High | Moderate-Low | High | 2-Pyridinylboronic acids are more prone to protodeboronation.[3][10] |
| Steric Hindrance | Low | High | Low | Low | The bulky morpholinomethyl group at the 2-position sterically shields the adjacent C-3 boronic acid. |
| Electronic Effect | Weak Inductive (+I) | Weak Inductive (+I) | Weak Inductive (+I) | Strong Resonance (+R) | A direct N-aryl bond allows for strong resonance donation, unlike the insulated -CH2- linker. |
| Pyridine pKa | Moderate | Moderate | Moderate | Higher | The strong electron-donating morpholino group increases the basicity of the pyridine nitrogen. |
PART 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling
To translate the structural and electronic differences into practical outcomes, we propose a standardized comparative experiment. The Suzuki-Miyaura reaction is the benchmark application for these reagents, and their performance in this transformation is a critical measure of their utility.
Experimental Design Rationale
The goal is to assess the inherent reactivity of each isomer under a robust, general set of conditions. We select a moderately activated aryl bromide (4-bromoanisole) as the coupling partner to provide a clear differentiation in performance. The catalytic system, PdCl₂(dppf), is chosen for its broad applicability and effectiveness in heteroaryl couplings. A carbonate base in a dioxane/water solvent system is a standard and reliable choice for promoting the transmetalation step.[12]
Caption: Standardized workflow for the comparative Suzuki-Miyaura cross-coupling experiment.
Predicted Experimental Outcomes
The following table presents the anticipated results from the comparative coupling reaction. These predictions are based on established principles of physical organic chemistry and extensive literature precedents for similar heteroaromatic systems.[3][4][9][13]
| Isomer | Structure | Predicted Yield (%) | Mechanistic Rationale & Insights |
| Target Compound this compound | ![]() | 85-95% | Optimal Performer: The 3-pyridinylboronic acid is electronically stable and reactive. The substituents are positioned to avoid steric clash or catalyst inhibition. This isomer is expected to provide a high yield of the desired biaryl product reliably. |
| Isomer 1 (2-(Morpholinomethyl)pyridin-3-yl)boronic acid | ![]() | 40-60% | Sterically Hindered: The primary limiting factor is the steric bulk of the ortho morpholinomethyl group, which slows the crucial transmetalation step. A bulkier phosphine ligand or higher temperatures might be required to improve yields. |
| Isomer 2 (6-(Morpholinomethyl)pyridin-2-yl)boronic acid | ![]() | 10-30% | Challenging Substrate: 2-Pyridinylboronic acids are known for poor performance due to catalyst inhibition and rapid protodeboronation.[3][14] Specialized conditions (e.g., using potassium organotrifluoroborates, specific ligands like SPhos, or anhydrous conditions) are often necessary for acceptable yields.[15] |
| Comparative Isomer (6-Morpholinopyridin-3-yl)boronic acid | ![]() | 80-90% | Electronically Activated: The strong electron-donating nature of the morpholino group makes the pyridine ring electron-rich. While this can sometimes slow oxidative addition, the overall reactivity for a 3-pyridinylboronic acid is expected to remain high, comparable to the target compound. |
PART 3: Synthetic Protocols and Methodologies
Trustworthy and reproducible protocols are the foundation of successful research. Below are detailed, self-validating procedures for the synthesis of a key precursor and its application in a Suzuki-Miyaura coupling.
Protocol 1: Synthesis of this compound
The most reliable and scalable method for preparing pyridinylboronic acids is the halogen-metal exchange of a corresponding halopyridine, followed by quenching with a borate ester.[16]
Caption: Synthetic workflow for the preparation of the target boronic acid.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 5-bromo-2-(morpholinomethyl)pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Lithiating: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.
-
Causality: The low temperature is critical to prevent side reactions and ensure regioselective lithium-halogen exchange over deprotonation.
-
-
Borylation: To the cooled solution, add triisopropyl borate (1.5 eq) dropwise, again maintaining a temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Causality: The borate ester acts as the boron source. It is added at low temperature to trap the highly reactive organolithium intermediate.
-
-
Hydrolysis & Isolation: Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl (aq) until the pH is ~2. Transfer the mixture to a separatory funnel and wash with ethyl acetate (2x) to remove neutral impurities. Adjust the pH of the aqueous layer to ~7.5 using 2 M NaOH (aq), at which point the boronic acid product often precipitates.
-
Purification: Collect the solid by vacuum filtration, wash with cold water and a minimal amount of diethyl ether, and dry under high vacuum. The product can be further purified by recrystallization if necessary.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a robust starting point for coupling the boronic acid isomers with aryl halides.[12][17]
Step-by-Step Methodology:
-
Setup: To a vial or Schlenk tube, add the pyridinylboronic acid isomer (1.2 eq), the aryl halide (1.0 eq), sodium carbonate (2.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq).
-
Degassing: Seal the vessel and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Causality: The palladium(0) species active in the catalytic cycle is sensitive to oxidation by air, which would deactivate the catalyst.
-
-
Reaction: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. Place the sealed reaction vessel in a preheated oil bath at 90 °C and stir vigorously for the specified time (e.g., 12 hours).
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the limiting aryl halide.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure biaryl product.
Conclusion and Strategic Recommendations
The choice between this compound and its isomers is not arbitrary; it is a strategic decision with significant implications for synthetic efficiency and success.
-
This compound stands out as the most versatile and reliable isomer for general applications. Its favorable electronic and steric profile ensures high reactivity and stability, making it an ideal choice for library synthesis and late-stage functionalization where dependable outcomes are paramount.
-
The ortho-substituted (2-(Morpholinomethyl)pyridin-3-yl)boronic acid should be considered when the specific substitution pattern is non-negotiable. Researchers must be prepared for potentially lower yields and the need for reaction optimization, such as screening catalysts with bulkier ligands (e.g., Buchwald-type ligands) to overcome steric hindrance.
-
The 2-pyridinyl isomer, (6-(Morpholinomethyl)pyridin-2-yl)boronic acid , should be approached with caution. Its use is warranted only when the 2-substituted pyridine target is essential. Success will likely require moving beyond standard protocols to specialized conditions tailored for challenging heteroaryl couplings, such as using the corresponding MIDA boronate or trifluoroborate salt to enhance stability.[15]
By understanding the inherent properties of each isomer, chemists can better anticipate challenges, select the appropriate building block, and design more efficient and successful synthetic routes toward complex molecular targets.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid [cymitquimica.com]
- 9. audreyli.com [audreyli.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Ligand Efficacy in Suzuki-Miyaura Coupling of (6-(Morpholinomethyl)pyridin-3-yl)boronic acid
Introduction: The Strategic Importance of Pyridyl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a foundational pillar of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[1] Among the vast array of building blocks, substituted pyridines are of paramount importance, featuring prominently in numerous pharmaceuticals due to their ability to act as hydrogen bond acceptors and their favorable pharmacokinetic profiles. (6-(Morpholinomethyl)pyridin-3-yl)boronic acid is a particularly valuable reagent, offering a versatile handle for introducing a morpholine-substituted pyridine moiety—a common pharmacophore.
However, the successful coupling of pyridylboronic acids, especially those with nitrogen atoms unhindered, presents a unique set of challenges that can frustrate even seasoned chemists. The Lewis basic pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Furthermore, heteroaryl boronic acids are often prone to rapid protodeboronation under basic reaction conditions, reducing the yield of the desired product.[2][3]
This guide provides a comparative analysis of palladium ligand systems for the effective coupling of this compound and similar challenging heteroaryl substrates. We will delve into the mechanistic rationale behind ligand selection, present comparative data, and offer robust experimental protocols to empower researchers in drug discovery and development.
The Mechanistic Challenge: Why Pyridylboronic Acids Are Demanding Coupling Partners
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of the catalytic cycle's three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of ligand is critical as it modulates the steric and electronic properties of the palladium center, directly influencing the rate and efficiency of each step.[5]
With pyridylboronic acids, two primary failure modes emerge:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can competitively bind to the electron-deficient palladium(II) intermediate formed after oxidative addition. This coordination can saturate the metal center, hindering the crucial transmetalation step and sequestering the active catalyst.
-
Protodeboronation: The desired C-B bond is cleaved by a proton source (often water in the reaction mixture) under basic conditions, converting the boronic acid back to its parent arene. This side reaction is particularly rapid for electron-deficient heteroaryl boronic acids.
An effective ligand system must therefore be able to accelerate the productive steps of the catalytic cycle (especially transmetalation and reductive elimination) to outcompete these deactivation pathways.
Comparative Analysis of Palladium Ligand Classes
The evolution of palladium ligands has been driven by the need to couple increasingly challenging substrates. For pyridylboronic acids, the trend has moved decisively from traditional phosphines to sterically hindered, electron-rich systems.
Traditional Phosphine Ligands (e.g., PPh₃, dppf)
-
Examples: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Performance: These first-generation ligands are often the first choice for simple Suzuki couplings. However, for challenging substrates like pyridylboronic acids, they frequently require higher catalyst loadings, elevated temperatures, and longer reaction times.[6][7] Their relatively small steric footprint and moderate electron-donating ability do not sufficiently accelerate the reductive elimination step, leaving the catalyst vulnerable to deactivation. While successful couplings have been reported, yields can be inconsistent and substrate scope may be limited.[8]
Bulky, Electron-Rich Biaryl Monophosphine Ligands (e.g., Buchwald Ligands)
-
Examples: XPhos, SPhos, RuPhos
-
Performance: This class of ligands, developed by the Buchwald group, has revolutionized the field of cross-coupling.[5] Their key features are:
-
Steric Bulk: The large steric profile promotes the formation of monoligated L-Pd(0) species, which are highly active in oxidative addition.[5] This bulk also facilitates the final reductive elimination step.
-
Electron-Rich Nature: The strong σ-donating ability of these ligands increases electron density on the palladium center, which accelerates the rate of oxidative addition into the aryl halide bond.
-
-
Causality: The combination of these properties dramatically increases the overall turnover frequency of the catalytic cycle. By making the productive catalytic pathway much faster, these ligands ensure that the coupling reaction proceeds to completion before significant catalyst deactivation or boronic acid decomposition can occur.[9] For pyridylboronic acids, these ligands have become the gold standard, enabling reactions at lower temperatures and catalyst loadings with a much broader substrate scope.[10]
N-Heterocyclic Carbene (NHC) Ligands
-
Examples: IPr, SImes
-
Performance: NHCs are strong σ-donating ligands that form highly stable bonds with palladium.[11] This stability translates into robust catalysts with high turnover numbers, often resistant to the harsh conditions that degrade phosphine-based catalysts. They have demonstrated excellent performance in the coupling of sterically hindered and electron-deficient heterocycles and are a powerful alternative to biarylphosphine ligands.[12]
Quantitative Performance Comparison
While direct, side-by-side comparative data for this compound is not consolidated in a single source, we can synthesize data from the literature for structurally similar and equally challenging heteroaryl boronic acids to guide ligand selection.
| Ligand Class | Representative Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Traditional Phosphine | PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [7] |
| Traditional Phosphine | dppf | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 35-66 | [8] |
| Biaryl Monophosphine | P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 25 | 12 | >95 | [7] |
| Biaryl Monophosphine | XPhos | XPhos Pd G2/G3 | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [9][7] |
| Biaryl Monophosphine | Ligand 2 (Buchwald) | Pd₂(dba)₃ | KF | Dioxane | 110 | 12-24 | 75-90* | [13] |
| NHC | IPr | (IPr)Pd(allyl)Cl | K₂CO₃ | H₂O | 100 | 1-3 | 85-95 | [14] |
*Yields reported for challenging 2-pyridylboronate couplings, which are notoriously difficult.
Mechanistic and Workflow Diagrams
To clarify the experimental and mechanistic aspects, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Recommended Experimental Protocol
This protocol is designed as a robust starting point for the coupling of this compound with an aryl bromide, utilizing a modern, highly effective catalyst system.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
XPhos Pd G3 (precatalyst, 1–3 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or Toluene/Water 10:1)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl bromide, this compound, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Expertise Note: Using a precatalyst like XPhos Pd G3 is advantageous. These are air- and moisture-stable complexes that reliably generate the active Pd(0) species in situ, leading to more reproducible results than systems requiring separate palladium sources and ligands.[9]
-
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Expertise Note: While many modern catalysts show some air tolerance, rigorously excluding oxygen prevents oxidative degradation of the phosphine ligand and the active Pd(0) catalyst, ensuring maximum catalytic efficiency.
-
-
Solvent Addition: Add the degassed solvent via syringe.
-
Trustworthiness Note: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) is crucial to remove dissolved oxygen, which can poison the catalyst.
-
-
Reaction: Place the vessel in a preheated oil bath or heating block (typically 80–110 °C) and stir vigorously for the duration of the reaction (typically 1–12 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Final Recommendations
For researchers working with This compound , the evidence strongly supports bypassing traditional palladium ligands in favor of modern, specialized systems.
-
Primary Recommendation: Employ a bulky, electron-rich biaryl monophosphine ligand . Using a commercially available, well-defined precatalyst such as XPhos Pd G3 or SPhos Pd G2 is the most reliable strategy for achieving high yields and broad substrate compatibility. These systems are specifically designed to overcome the inherent challenges of coupling heteroarylboronic acids.
-
Alternative Strategy: If phosphine-based systems prove problematic, N-Heterocyclic Carbene (NHC)-ligated palladium catalysts represent a powerful and robust alternative.
By understanding the mechanistic hurdles and selecting a ligand system designed to overcome them, researchers can confidently and efficiently incorporate the valuable (6-(morpholinomethyl)pyridin-3-yl) scaffold into their target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide for the Synthetic Chemist: Boronic Acids vs. Boronate Esters
For researchers, scientists, and professionals in drug development, the choice between employing a boronic acid or a boronate ester is a pivotal decision that profoundly influences the efficiency, yield, and practicality of a synthetic route.[1][2] This guide offers an in-depth, objective comparison of these two critical classes of organoboron compounds, grounded in experimental data and field-proven insights. We will explore the fundamental trade-offs, delve into practical considerations for their synthesis and handling, and provide detailed protocols for their application in the workhorse of modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction.
The Central Paradigm: A Trade-Off Between Reactivity and Stability
The core distinction between boronic acids and their ester counterparts lies in a fundamental compromise between chemical reactivity and operational stability.[1][2]
-
Boronic Acids (R-B(OH)₂): These compounds are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2][3] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.[1][2] However, this reactivity comes at the cost of diminished stability. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, particularly under the aqueous basic conditions frequently employed in cross-coupling reactions.[1][2] This instability can negatively impact their shelf-life and lead to reduced reaction yields.[1][2]
-
Boronate Esters (R-B(OR')₂): Commonly used variants like pinacol esters offer significantly enhanced stability.[1][2] They are often crystalline, free-flowing solids that are easier to handle, purify by standard chromatographic techniques, and store for extended periods.[1][2][4] This robustness makes them highly suitable for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount.[1][4] The trade-off for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under typical aqueous basic reaction conditions, although direct transmetalation from the ester is also a possible pathway.[1][5]
At a Glance: Key Performance Indicators
The following table summarizes the key characteristics of boronic acids and a common boronate ester, the pinacol ester, to aid in reagent selection.
| Parameter | Boronic Acids | Boronate Esters (e.g., Pinacol Esters) |
| Reactivity | Generally higher, leading to faster reaction rates.[1][2][3] | Generally lower, may require longer reaction times or higher temperatures.[1] |
| Stability | Lower; susceptible to oxidation, protodeboronation, and trimerization to boroxines.[1][2] | High; often stable to air, moisture, and chromatography.[1][2] |
| Handling | Can be challenging; may require storage under inert atmosphere and at low temperatures.[2] | Easy to handle; typically stable at room temperature as crystalline solids.[1][2] |
| Purification | Can be difficult; prone to decomposition on silica gel.[6][7] Recrystallization or derivatization is often necessary.[8][9] | Readily purified by standard column chromatography on silica gel.[4][10] |
| Purity | Often contain varying amounts of anhydrides (boroxines).[7] | Can be obtained in high purity.[2] |
| Applications | Rapid, small-scale syntheses where the reagent is used immediately. | Multi-step syntheses, library synthesis, and when high purity and stability are critical.[1] |
The Suzuki-Miyaura Coupling: A Case Study
The palladium-catalyzed Suzuki-Miyaura cross-coupling is one of the most powerful and ubiquitous methods for C-C bond formation in modern organic chemistry.[11][12] The choice of boron reagent is critical to the success of this reaction.
Mechanistic Considerations
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction highlights the crucial role of the boron species in the transmetalation step.
Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step involves the transfer of the organic group (R²) from the boron atom to the palladium center. The reactivity of the boron species directly impacts the efficiency of this step. While boronic acids can directly participate, boronate esters often first undergo hydrolysis to the corresponding boronic acid, which is then the active species in the transmetalation.[1]
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the performance of a boronic acid and its corresponding pinacol boronate ester in a typical Suzuki-Miyaura reaction.
Reaction: Coupling of 4-bromotoluene with phenylboronic acid vs. 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (phenylboronic acid pinacol ester).
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Phenylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
-
TLC plates and developing chamber
-
GC-MS or LC-MS for analysis
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol).
-
Reagent Addition: To the flask, add 4-bromotoluene (1.0 mmol), the boron reagent (1.2 mmol of either phenylboronic acid or its pinacol ester), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a 3:1 mixture of toluene and water (4 mL).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or by taking aliquots for GC-MS/LC-MS analysis at regular intervals (e.g., 30 min, 1h, 2h, 4h).
-
Work-up: After the reaction is complete (or after a set time for comparison), cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product to determine the conversion and yield. The product can be further purified by column chromatography on silica gel.
Expected Outcome: The reaction with phenylboronic acid is expected to proceed faster, reaching completion in a shorter time. The reaction with the pinacol ester may require a longer reaction time to achieve a comparable yield, but the starting ester is generally of higher purity and easier to handle.
Beyond the Basics: Advanced Boron Reagents
The limitations of boronic acids and simple boronate esters have driven the development of more sophisticated reagents.
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are a class of exceptionally stable boronate esters.[13][14] They are typically crystalline, air-stable solids that are compatible with a wide range of reaction conditions and can be purified by silica gel chromatography.[4][14] A key feature of MIDA boronates is their ability to undergo slow, controlled release of the corresponding boronic acid under mild aqueous basic conditions.[13] This property allows for the use of otherwise unstable boronic acids in complex, multi-step syntheses, a strategy known as iterative cross-coupling.[4][15]
Figure 2: Workflow for the use of MIDA boronates in synthesis.
Potassium Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborates are another class of highly stable, crystalline solids that serve as excellent surrogates for boronic acids.[16][17] They are air- and moisture-stable and are often easier to handle and purify than their boronic acid counterparts.[6][16] In Suzuki-Miyaura couplings, they are thought to hydrolyze in situ to release the active boronic acid.[16] Their enhanced stability makes them particularly useful in reactions where the corresponding boronic acid is prone to decomposition.[17]
Practical Guide: Synthesis and Purification
Synthesis
-
Boronic Acids: Common synthetic routes include the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[11][18] Palladium-catalyzed Miyaura borylation of aryl halides or triflates with a diboron reagent is also a widely used method.[18]
-
Boronate Esters: These are typically prepared by the esterification of a boronic acid with an alcohol or a diol, such as pinacol.[18][19] The reaction is often driven to completion by the azeotropic removal of water.[19] Alternatively, they can be synthesized directly via Miyaura borylation using a diboron ester like bis(pinacolato)diboron (B₂pin₂).[10][20]
Purification Strategies
The choice of purification method is heavily dependent on the stability of the boron species.
| Method | Suitability for Boronic Acids | Suitability for Boronate Esters | Notes |
| Column Chromatography (Silica Gel) | Generally not recommended; can lead to decomposition.[21] | Excellent. This is the most common method for purifying pinacol and MIDA esters.[4][10] | Neutral alumina can sometimes be used for boronate esters if silica causes issues.[8] |
| Recrystallization | Good. Often the preferred method for purifying boronic acids.[8] | Good. Effective for obtaining highly pure crystalline esters. | |
| Acid/Base Extraction | Good. Boronic acids can be converted to their boronate salts with a base, extracted into an aqueous layer to remove non-acidic impurities, and then regenerated with acid.[9] | Not applicable. | A powerful technique for removing organic impurities from boronic acids. |
| Derivatization | Excellent. Conversion to a stable derivative like a MIDA boronate[4] or a trifluoroborate salt[22] allows for easy purification, followed by cleavage back to the boronic acid if needed. | Not typically necessary but can be used if separation from other boron species is difficult.[22] |
Conclusion and Recommendations
The decision to use a boronic acid or a boronate ester is a strategic one that should be made based on the specific demands of the synthesis.
Choose a boronic acid when:
-
Maximizing the reaction rate is the primary objective.[1]
-
The reagent can be used immediately after preparation or has been stored under strictly inert conditions.[1]
-
The scale of the reaction is small, and potential yield losses due to instability are acceptable.
Choose a boronate ester (e.g., pinacol, MIDA) when:
-
Stability, ease of handling, and long-term storage are critical.[1]
-
High purity of the starting material is essential for the success of subsequent steps or for reproducibility.[1]
-
The reaction is part of a multi-step synthesis or an automated high-throughput workflow.[1]
-
The corresponding boronic acid is known to be unstable.[13]
Ultimately, the superior stability, purity, and handling characteristics of boronate esters, particularly MIDA and trifluoroborate salts, often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline.[1] By understanding the principles and practical considerations outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. MIDA Boronates [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 17. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 18. Boronic acid - Wikipedia [en.wikipedia.org]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 21. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Structural Validation of (6-(Morpholinomethyl)pyridin-3-yl)boronic Acid Derivatives
For researchers, scientists, and professionals in drug development, the unequivocal structural validation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of regulatory compliance, reproducibility, and, ultimately, patient safety. (6-(Morpholinomethyl)pyridin-3-yl)boronic acid and its derivatives are a class of compounds with significant potential in medicinal chemistry, often employed as key building blocks in the synthesis of complex molecules for targeted therapies.[1][2] The inherent reactivity and potential instability of the boronic acid moiety, however, necessitate a multi-faceted and rigorous analytical approach to confirm their structure and purity.
This guide provides an in-depth comparison of the critical analytical techniques for the structural validation of this compound derivatives. It is designed to move beyond a simple listing of methods, instead offering insights into the causality behind experimental choices and presenting a framework for generating a self-validating system of data.
The Challenge: The Dual Nature of Boronic Acids
Boronic acids are prized for their versatility in reactions like the Suzuki-Miyaura coupling, yet their utility is shadowed by inherent instabilities.[3] The primary challenges in handling and characterizing these molecules, including our target compound, are:
-
Dehydration: Boronic acids can readily lose water to form cyclic trimers known as boroxines.[4] This complicates analysis as samples may exist as a mixture of the monomeric acid and the boroxine, leading to confusion in spectral interpretation and inaccurate quantification.
-
Hydrolysis: Boronate esters, often synthesized to improve stability for purification and handling, are susceptible to hydrolysis back to the boronic acid, especially in the presence of moisture or on acidic silica gel during chromatography.[5]
-
Oxidative Instability: The carbon-boron bond can be labile, and under certain conditions, particularly at physiological pH, boronic acids can undergo oxidation.[6]
Therefore, a robust validation strategy cannot rely on a single technique but must integrate complementary methods to provide a holistic and unambiguous structural picture.
Comparative Analysis of Core Validation Techniques
A multi-technique approach is non-negotiable for the definitive structural elucidation of this compound derivatives. The primary methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—each provide unique and confirmatory pieces of the structural puzzle.
Data Presentation: A Comparative Overview
| Technique | Information Provided | Strengths | Limitations & Mitigations |
| NMR Spectroscopy | |||
| ¹H & ¹³C NMR | Detailed atomic connectivity and chemical environment of hydrogen and carbon atoms. | - Provides a fundamental map of the carbon-hydrogen framework.- Essential for confirming the presence and connectivity of the pyridine, morpholine, and methylene bridge moieties.- Non-destructive. | - Can be complex to interpret for impure samples.- The boronic acid moiety itself can lead to peak broadening.- Mitigation: 2D NMR (COSY, HSQC) can resolve complex spin systems and confirm C-H correlations. |
| ¹¹B NMR | Direct observation of the boron atom's chemical environment and hybridization state. | - Unambiguously confirms the presence of boron.- Distinguishes between the sp² hybridized boronic acid (~28-33 ppm) and the sp³ hybridized boronate ester or borate complexes (~3-9 ppm).[4][7] | - Lower sensitivity than ¹H NMR.- Quadrupolar nature of the boron nucleus can lead to broad signals.[7]- Mitigation: Use of high-field magnets and proper acquisition parameters. |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns. | - Confirms elemental composition (high-resolution MS).- Provides structural clues from fragmentation.- High sensitivity, ideal for trace analysis.[8][9] | - Boronic acids can be difficult to ionize and prone to forming boroxines, complicating spectra.[8]- Isomer differentiation can be challenging.- Mitigation: LC-MS with gentle ionization (ESI) can analyze the compound directly in solution, minimizing boroxine formation. Derivatization to MIDA esters can improve stability and ionization for trace quantification.[6] |
| X-ray Crystallography | Unambiguous 3D atomic arrangement in a single crystal. | - The "gold standard" for absolute structure determination.- Provides precise bond lengths, angles, and intermolecular interactions.[10][11] | - Requires a suitable single crystal, which can be difficult to grow.- The determined structure is of the solid state, which may differ from the solution-state conformation. |
Experimental Protocols & Workflow
The following sections detail the experimental choices and step-by-step protocols for a comprehensive validation workflow.
Logical Workflow for Structural Validation
The validation process should follow a logical progression from initial confirmation to definitive proof.
Caption: Logical workflow for the structural validation of boronic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the cornerstone of structural validation in organic chemistry. For this compound, ¹H and ¹³C NMR are used to piece together the carbon-hydrogen skeleton, confirming the presence of all constituent parts (pyridine ring, morpholine ring, and the methylene linker). ¹¹B NMR is then employed as a specialized technique to directly probe the boron center, which is invisible to the other nuclei, and confirm its expected chemical state.
Illustrative ¹H and ¹³C NMR Data:
| Assignment | Illustrative ¹H NMR Chemical Shift (δ, ppm) | Illustrative ¹³C NMR Chemical Shift (δ, ppm) |
| Pyridine-H2 | ~8.5 (s) | ~150 |
| Pyridine-H4 | ~7.8 (d) | ~140 |
| Pyridine-H5 | ~6.7 (d) | ~125 |
| Methylene (-CH₂-) | ~3.6 (s) | ~62 |
| Morpholine (-CH₂-N-) | ~3.5 (t) | ~66 |
| Morpholine (-CH₂-O-) | ~3.7 (t) | ~53 |
| Pyridine-C3 (C-B) | - | (broad, often unobserved) |
| Pyridine-C6 (C-N) | - | ~160 |
Note: These are estimated values based on structurally similar compounds. Actual shifts will vary based on solvent and experimental conditions.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice as the B(OH)₂ protons are sometimes observable as a broad singlet.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum.
-
Integrate all signals to determine the relative number of protons for each resonance. The integration should correspond to the 11 protons of the core structure (excluding the two -OH protons on boron).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A DEPT-135 experiment should be run to differentiate between CH₃/CH, CH₂, and quaternary carbons. For this molecule, you expect to see one CH₂ signal with a negative phase and four CH signals with a positive phase.
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B NMR spectrum. The reference standard is typically BF₃·OEt₂.[12]
-
A single, potentially broad signal is expected in the range of δ 28-33 ppm, characteristic of a trigonal planar (sp²) arylboronic acid.[4] If a significant signal appears around δ 3-9 ppm, it may indicate the presence of a boronate ester or a tetracoordinate borate complex.[7]
-
-
2D NMR (if necessary):
-
If the ¹H spectrum is complex or assignments are ambiguous, acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks within the pyridine and morpholine rings.
-
Acquire a ¹H-¹³C HSQC spectrum to definitively correlate each proton to its directly attached carbon atom.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: LC-MS is essential for confirming the molecular weight and assessing the purity of the compound. The chromatography step separates the target molecule from any impurities or starting materials, while the mass spectrometer provides a precise mass measurement. This technique is particularly valuable for boronic acids as it can be performed under conditions that minimize the on-instrument degradation (like boroxine formation) that can plague other methods.[8]
Step-by-Step Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., a mixture of methanol and water).
-
Chromatographic Separation (LC):
-
Column: Use a C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm).
-
Mobile Phase: Employ a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start with a low percentage of B, increasing to a high percentage over several minutes to elute the compound and then wash the column.
-
-
Ionization & Mass Analysis (MS):
-
Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode. The pyridine and morpholine nitrogens are readily protonated.
-
Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z = 223.0.
-
High-Resolution MS: If available, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement. This allows for confirmation of the elemental formula (C₉H₁₅BN₂O₃).
-
Fragmentation (MS/MS): Inducing fragmentation can provide further structural confirmation. Expected fragmentation would involve the loss of the morpholine ring or cleavage at the methylene bridge.
-
Illustrative MS Fragmentation:
References
- 1. CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid [cymitquimica.com]
- 2. 6-Morpholinopyridin-3-ylboronic acid (904326-93-8) for sale [vulcanchem.com]
- 3. innospk.com [innospk.com]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. scirp.org [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. sciex.com [sciex.com]
- 10. Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
A Head-to-Head Comparison for Medicinal Chemists: (6-(Morpholinomethyl)pyridin-3-yl)boronic acid vs. Its Trifluoroborate Salt in Suzuki-Miyaura Coupling
In the landscape of modern drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for synthesizing the biaryl and heteroaryl scaffolds that are ubiquitous in pharmacologically active compounds.[1][2] The choice of the organoboron reagent is a critical decision point that profoundly impacts reaction efficiency, reproducibility, and workflow simplicity. This guide provides an in-depth, evidence-based comparison of two widely used building blocks: (6-(Morpholinomethyl)pyridin-3-yl)boronic acid and its corresponding potassium trifluoroborate salt. We will dissect their fundamental differences in stability and handling, explore the mechanistic nuances of their participation in the catalytic cycle, and present comparative experimental data to guide researchers in making the optimal selection for their synthetic campaigns.
The Contenders: A Structural and Stability Overview
At first glance, the two molecules are closely related. Both possess the same core structure—a pyridine ring substituted with a morpholine moiety, a common pharmacophore—making them valuable synthons for introducing this specific functionality. The crucial difference lies at the business end: the nature of the boron center.
| Feature | This compound | Potassium (6-(Morpholinomethyl)pyridin-3-yl)trifluoroborate |
| Structure | ![]() | ![]() |
| Boron State | Tricoordinate, Neutral | Tetracoordinate, Anionic Salt |
| Stoichiometry | Complicated by equilibrium with boroxine anhydride.[3][4] | Monomeric, crystalline solid allowing for precise measurement.[4][5] |
| Air/Moisture Stability | Prone to dehydration and potential decomposition.[3][6][7] Requires careful storage. | Exceptionally stable to air and moisture; can be stored indefinitely.[6][8][9][10] |
| Handling | Often a fine powder that can be difficult to weigh accurately; potential for batch-to-batch variability due to water content. | Free-flowing, non-hygroscopic crystalline solid, simplifying handling and weighing.[6][11] |
The tricoordinate boron in the boronic acid possesses an empty p-orbital, rendering it susceptible to dehydration to form a cyclic trimeric anhydride known as a boroxine.[4] This equilibrium between the monomeric acid and the trimeric boroxine complicates accurate stoichiometric calculations, often forcing chemists to use an excess of the reagent to drive reactions to completion.[3][9]
In stark contrast, the potassium trifluoroborate salt features a tetracoordinate boron atom, which is coordinatively saturated and exists as an anionic species. This fundamental structural difference imparts remarkable stability.[6][9] Organotrifluoroborates are typically crystalline, free-flowing solids that are stable to both air and moisture, simplifying storage and handling.[3][6][8] This stability makes them function as "protected" forms of boronic acids, capable of withstanding a wider range of reaction conditions and even being carried through multi-step syntheses.[9][12][13]
The Catalytic Cycle: Divergent Paths to Transmetalation
While both reagents accomplish the same overall transformation, their entry into the Suzuki-Miyaura catalytic cycle is mechanistically distinct. The efficiency of the crucial transmetalation step, where the organic group is transferred from boron to palladium, hinges on the activation of the boron species.
Caption: A simplified overview of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
The key difference lies in the "Transmetalation" step.
-
Boronic Acid Activation: The neutral boronic acid is not sufficiently nucleophilic to transmetalate efficiently. A base (e.g., carbonate, phosphate) is required to activate it, forming a more electron-rich, nucleophilic "ate" complex (a boronate). This species then reacts with the palladium(II) halide complex.[1][14]
-
Trifluoroborate Activation: The highly stable R-BF₃⁻ salt does not directly participate in transmetalation. Instead, it serves as a boronic acid precursor. Under the aqueous, basic conditions of the reaction, the trifluoroborate slowly hydrolyzes to release the active boronic acid in situ.[14][15][16] This "slow-release" mechanism is a significant advantage, as it maintains a low, steady concentration of the reactive boronic acid, minimizing undesirable side reactions like protodeboronation and oxidative homocoupling.[15][16]
Caption: Activation pathways for boronic acid vs. trifluoroborate prior to transmetalation.
Experimental Benchmark: A Comparative Suzuki-Miyaura Coupling
To provide a practical comparison, we outline a standardized protocol for coupling both boron reagents with a model electrophile, 4-bromoanisole.
Protocol 1: Synthesis of Potassium (6-(Morpholinomethyl)pyridin-3-yl)trifluoroborate
This protocol details the straightforward conversion of the commercial boronic acid into its more stable trifluoroborate salt, a necessary preliminary step for the comparison.
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
In a suitable flask, dissolve this compound (1.0 eq) in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
While stirring the methanolic solution of the boronic acid, add the aqueous KHF₂ solution dropwise.[6] A white precipitate of the trifluoroborate salt should form immediately.
-
Continue stirring the resulting slurry at room temperature for 30-60 minutes to ensure complete conversion.
-
Isolate the white solid by vacuum filtration, wash with cold water and then a small amount of cold methanol, and dry under vacuum. The resulting potassium trifluoroborate salt is a stable solid ready for use.[10]
Protocols 2 & 3: Comparative Cross-Coupling Reactions
Caption: Standard workflow for the comparative Suzuki-Miyaura coupling experiment.
Procedure:
-
To a reaction vessel, add 4-bromoanisole (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., RuPhos, 4 mol%).
-
Add either This compound (1.1 eq) for Protocol 2 or Potassium (6-(Morpholinomethyl)pyridin-3-yl)trifluoroborate (1.1 eq) for Protocol 3.
-
Add the base (e.g., K₂CO₃, 2.0 eq) and the solvent system (e.g., Toluene and Water, 10:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Heat the reaction to 90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, perform a standard aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Anticipated Results & Discussion
Based on the known properties of these reagent classes, we can anticipate the following outcomes.
| Reagent | Reaction Time | Typical Yield | Key Observations & Rationale |
| Boronic Acid | 2-4 hours | 75-85% | The reaction may proceed quickly but could stall or show byproduct formation (homocoupling, protodeboronation) due to the higher instantaneous concentration and relative instability of the boronic acid. An excess (≥1.1 eq) is often required to compensate for degradation.[9] |
| Trifluoroborate | 4-8 hours | 88-96% | The reaction may require a longer time to reach completion due to the initial hydrolysis step.[15][16] However, the slow-release mechanism leads to a cleaner reaction profile with fewer byproducts, often resulting in a higher, more reproducible isolated yield. Near stoichiometric amounts are effective.[2][17] |
The superior performance of the trifluoroborate in terms of yield and reproducibility stems directly from its stability. By serving as a stable reservoir that slowly leaches the active coupling partner into the reaction, it circumvents the common pitfalls associated with the more fragile boronic acid.
Conclusion and Recommendations for the Practicing Scientist
Both this compound and its potassium trifluoroborate salt are effective reagents for introducing the morpholinomethyl-pyridine scaffold via Suzuki-Miyaura coupling. However, their operational characteristics make them suited for different applications.
Choose this compound when:
-
Performing rapid, exploratory, or small-scale syntheses.
-
Cost is the primary driver and potential yield losses or the need for excess reagent are acceptable.
-
The coupling partners are highly reactive and short reaction times are anticipated.
Choose Potassium (6-(Morpholinomethyl)pyridin-3-yl)trifluoroborate when:
-
Reproducibility and reliability are paramount , especially in medicinal chemistry programs.
-
Scalability is a concern; the ease of handling and precise stoichiometry are major advantages for larger-scale reactions.
-
The reaction requires prolonged heating or involves sensitive substrates , where the slow-release mechanism can minimize byproduct formation.
-
The reagent is intended for long-term storage or use in automated synthesis platforms.
For researchers in drug development, where precision, robustness, and the ultimate purity of the final compound are critical, the potassium trifluoroborate salt is the demonstrably superior choice . Its inherent stability translates directly to more reliable and higher-yielding chemical transformations, justifying the simple, one-step conversion from the corresponding boronic acid.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 12. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized (6-(Morpholinomethyl)pyridin-3-yl)boronic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of key intermediates is paramount to the success of subsequent synthetic steps and the ultimate quality of the final active pharmaceutical ingredient (API). (6-(Morpholinomethyl)pyridin-3-yl)boronic acid is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of complex molecules.[1][2] Its purity directly impacts reaction yield, impurity profiles of downstream products, and the overall efficiency of the drug discovery process.
This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of synthesized this compound. We will delve into the technical nuances of each method, offering field-proven insights and experimental data to empower you to make informed decisions for your analytical workflows.
The Critical Challenge: The Nature of Boronic Acids
Boronic acids, while versatile, present unique analytical challenges. A primary concern is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4][5][6] This equilibrium between the monomeric boronic acid and the boroxine can complicate analytical readouts, making accurate purity determination non-trivial. The equilibrium is influenced by factors such as solvent, temperature, and the presence of water.[5][7] Therefore, analytical methods must be chosen and optimized to either quantify both species, drive the equilibrium to a single state, or be robust to this interconversion.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach is often necessary for a comprehensive purity profile. The following table provides a comparative overview of the most common techniques for analyzing boronic acid purity.
| Technique | Principle | Strengths | Limitations | Typical Application |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation.[8] | Very high selectivity and sensitivity (ng/mL to pg/mL).[9] Can often analyze the compound without derivatization.[10] | Can be susceptible to matrix effects. The boronic acid to boroxine equilibrium can complicate interpretation.[11] | Trace-level quantification of the target compound and specific impurities in complex matrices. |
| HPLC-UV | Separation by liquid chromatography with detection based on UV absorbance. | Robust, widely available, and less susceptible to matrix effects than MS. Good for quantifying known impurities with UV chromophores.[8] | Lower sensitivity than MS (µg/mL to ng/mL). May require derivatization for compounds without a strong chromophore.[8] | Routine purity checks and quantification of major components and known UV-active impurities. |
| ¹H and ¹¹B NMR | Nuclear Magnetic Resonance spectroscopy provides structural information and quantitative data based on nuclear spin properties. | Provides detailed structural confirmation of the desired product and impurities. Quantitative NMR (qNMR) can provide an absolute purity value without a reference standard of the analyte itself. | Lower sensitivity compared to chromatographic methods. The boronic acid/boroxine equilibrium can lead to complex spectra. | Structural elucidation, identification of major impurities, and absolute purity determination (qNMR). |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass-based detection. | High separation efficiency for volatile compounds. | Often requires derivatization to improve the volatility and thermal stability of boronic acids.[12] Not suitable for non-volatile impurities. | Analysis of volatile impurities or the main compound after derivatization. |
Recommended Analytical Workflow for this compound
For a thorough and reliable purity assessment of this compound, a combination of HPLC-UV for routine analysis and LC-MS/MS for higher sensitivity and impurity identification is recommended. ¹H and ¹¹B NMR should be used for initial structural confirmation and for providing an orthogonal, absolute purity value.
Caption: Recommended analytical workflow for purity assessment.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine determination of purity and the quantification of major impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II, Waters Arc HPLC System)
-
Column: Reversed-phase C18 column (e.g., XSelect Premier HSS T3, 250 mm x 4.6 mm, 5 µm[13])
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 100 µg/mL solution.
Rationale: The use of a C18 column provides good retention for the moderately polar analyte. The acidic mobile phase helps to suppress the ionization of the morpholine nitrogen, leading to better peak shape. A gradient elution is employed to ensure the elution of both the main compound and any potential impurities with a wider range of polarities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the detection and identification of trace-level impurities.
Instrumentation:
-
UHPLC system coupled to a tandem quadrupole mass spectrometer (e.g., SCIEX 7500 System[9])
-
Column: Acquity BEH C18, 1.7 µm[11]
-
Mobile Phase A: 10 mM Ammonium acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for impurity identification.
Rationale: UHPLC provides faster analysis times and better resolution compared to conventional HPLC.[11] Ammonium acetate is a volatile buffer compatible with mass spectrometry. Operating in both positive and negative ion modes is advisable to capture a wider range of potential impurities. The high sensitivity of modern mass spectrometers allows for detection at pg/mL levels.[9]
Caption: General workflow for LC-MS/MS analysis.
Comparison with Alternatives
While this compound is a valuable building block, other pyridineboronic acids are also commercially available and used in similar applications. The choice of a specific building block often depends on the desired substitution pattern and electronic properties of the final molecule.
| Compound | Key Structural Feature | Potential Impact on Properties |
| This compound | Morpholinomethyl group at the 6-position.[14] | The morpholine moiety can improve solubility and provides a site for hydrogen bonding.[1] |
| 3-Pyridinylboronic acid | Unsubstituted pyridine ring.[15][16] | A simpler building block, useful when no substitution is required at the 6-position. |
| (6-Chloropyridin-3-yl)boronic acid | Chloro substituent at the 6-position. | The electron-withdrawing chloro group can alter the reactivity in Suzuki-Miyaura coupling.[2] |
| (6-(Trifluoromethyl)pyridin-3-yl)boronic acid | Trifluoromethyl group at the 6-position.[1] | The strongly electron-withdrawing trifluoromethyl group significantly impacts the electronic properties and can enhance metabolic stability.[1] |
The analytical methods described in this guide are broadly applicable to these and other pyridineboronic acids, with minor modifications to the chromatographic conditions to account for differences in polarity and retention behavior.
Conclusion
A comprehensive purity assessment of synthesized this compound is crucial for ensuring the quality and reproducibility of subsequent synthetic transformations. A multi-technique approach, leveraging the strengths of HPLC-UV, LC-MS/MS, and NMR spectroscopy, provides the most complete picture of the compound's purity and impurity profile. By understanding the inherent challenges of boronic acid analysis and implementing robust, well-validated analytical methods, researchers can proceed with confidence in their drug discovery and development endeavors.
References
- 1. 6-Morpholinopyridin-3-ylboronic acid (904326-93-8) for sale [vulcanchem.com]
- 2. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Boroxine - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sciex.com [sciex.com]
- 10. researchgate.net [researchgate.net]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 吡啶-3-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Functionalized Pyridine Boronic Acids
For researchers, scientists, and drug development professionals, the pyridine boronic acid scaffold represents a powerful tool. Its utility in forming stable, reversible covalent bonds has led to its incorporation into a new generation of enzyme inhibitors, particularly targeting serine proteases. However, this reactivity, if not precisely controlled, can lead to off-target interactions, creating a complex challenge in drug development. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of a series of functionalized pyridine boronic acids, offering insights into how subtle structural modifications can profoundly impact selectivity. We will compare these compounds against each other and against alternative, non-boronic acid-based inhibitors, supported by illustrative experimental data and detailed protocols.
The Double-Edged Sword: Reactivity and the Imperative of Selectivity
The boronic acid moiety is an exceptional chemical entity, capable of forming a reversible covalent bond with the catalytic serine residue in the active site of serine proteases.[1] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.[2] The pyridine ring, a common motif in pharmaceuticals, offers a versatile scaffold for introducing functional groups that can enhance potency and modulate physicochemical properties.[3]
However, the very nature of this reactivity presents a significant challenge: the potential for cross-reactivity with other proteins containing nucleophilic residues, such as other serine proteases or kinases.[4][5] Unintended inhibition of these off-targets can lead to toxic side effects, underscoring the critical need for rigorous cross-reactivity profiling during lead optimization.[6]
This guide will focus on a hypothetical series of 3-pyridyl boronic acid derivatives designed as inhibitors of a target serine protease (e.g., Human Neutrophil Elastase, HNE). We will explore how functionalization at the 6-position of the pyridine ring influences their selectivity profile.
Comparative Compounds: A Look at the Chemical Space
To illustrate the impact of functionalization on selectivity, we will consider the following hypothetical compounds:
-
PBA-1 (Parent Compound): 3-Pyridylboronic acid. A simple, unfunctionalized starting point.
-
PBA-2 (Electron-Donating Group): 6-Methoxy-3-pyridylboronic acid. The methoxy group introduces electron-donating properties.
-
PBA-3 (Bulky Hydrophobic Group): 6-(4-Chlorophenoxy)-3-pyridylboronic acid. This functionalization adds steric bulk and hydrophobicity.
For comparison with alternative scaffolds, we will include:
-
AKA-1 (α-Ketoamide): A representative α-ketoamide-based serine protease inhibitor. These compounds also form a reversible covalent bond with the catalytic serine.[4]
-
SF-1 (Sulfonyl Fluoride): A representative sulfonyl fluoride-based irreversible covalent inhibitor of serine proteases.
Experimental Workflow for Cross-Reactivity Profiling
A robust assessment of cross-reactivity requires a multi-pronged approach. The following workflow outlines the key experimental stages for evaluating our panel of inhibitors.
Detailed Protocol: Serine Protease Inhibition Assay
This protocol is designed to determine the IC50 value of the inhibitors against the target serine protease, HNE.
Materials:
-
Human Neutrophil Elastase (HNE), recombinant
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Test compounds (PBA-1, PBA-2, PBA-3, AKA-1, SF-1) dissolved in DMSO
-
384-well black microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 1 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds to the wells of the 384-well plate. Include DMSO-only wells as a negative control.
-
Enzyme Addition: Add 20 µL of HNE solution (final concentration ~1 nM) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for inhibitor-enzyme binding.
-
Substrate Addition: Add 20 µL of the fluorogenic substrate (final concentration ~10 µM) to each well to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in the plate reader and measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30 minutes.
-
Data Analysis: Determine the rate of reaction for each well. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Detailed Protocol: Kinase Panel Screening (Representative Assay)
This protocol describes a representative biochemical assay for screening inhibitors against a panel of kinases, such as the widely used radiometric 33P-ATP filter binding assay.
Materials:
-
Kinase panel (e.g., a panel of 96 diverse human kinases)
-
Kinase-specific peptide substrates
-
33P-γ-ATP
-
Assay buffer (kinase-specific)
-
Test compounds dissolved in DMSO
-
Filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare the test compounds at a fixed concentration (e.g., 10 µM) in DMSO.
-
Reaction Mixture Preparation: In each well of a reaction plate, combine the kinase, its specific peptide substrate, and the assay buffer.
-
Inhibitor Addition: Add the test compound to the reaction mixture.
-
Reaction Initiation: Add 33P-γ-ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and Filtration: Spot the reaction mixture onto a filter plate to capture the phosphorylated substrate. Wash the filter plate to remove unincorporated 33P-γ-ATP.
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.
Comparative Data Analysis
The following tables present illustrative data from our hypothetical cross-reactivity studies.
Serine Protease Selectivity Profile
The inhibitors were tested against the target protease (HNE) and two common off-target serine proteases, Chymotrypsin and Thrombin.
| Compound | HNE IC50 (nM) | Chymotrypsin IC50 (nM) | Thrombin IC50 (nM) | Selectivity (HNE vs. Chymotrypsin) |
| PBA-1 | 50 | 2,500 | >10,000 | 50-fold |
| PBA-2 | 35 | 4,000 | >10,000 | 114-fold |
| PBA-3 | 15 | 1,500 | >10,000 | 100-fold |
| AKA-1 | 25 | 1,000 | >10,000 | 40-fold |
| SF-1 | 5 | 500 | >10,000 | 100-fold |
Interpretation:
-
All pyridine boronic acids demonstrate good potency against the target HNE.
-
Functionalization at the 6-position (PBA-2 and PBA-3) improves potency compared to the parent compound (PBA-1).
-
The electron-donating methoxy group in PBA-2 appears to slightly improve selectivity against chymotrypsin compared to the bulky hydrophobic group in PBA-3 .
-
The irreversible inhibitor SF-1 is the most potent but shows comparable selectivity to the optimized boronic acids.
Kinase Cross-Reactivity Profile
The compounds were screened against a panel of 96 kinases at a concentration of 10 µM. The data is presented as the number of kinases inhibited by >50%.
| Compound | Number of Kinases Inhibited >50% at 10 µM | Notable Off-Target Kinases |
| PBA-1 | 12 | SRC, LCK, YES |
| PBA-2 | 8 | SRC, LCK |
| PBA-3 | 18 | SRC, LCK, YES, AURKA, AURKB |
| AKA-1 | 3 | None significant |
| SF-1 | 25 | Multiple families |
Interpretation:
-
The pyridine boronic acids show a tendency for off-target kinase activity, a known liability for pyridine-containing scaffolds.[7]
-
The parent compound PBA-1 exhibits moderate off-target activity.
-
The electron-donating group in PBA-2 appears to reduce the number of off-target kinases, suggesting that electronic modifications can mitigate this liability.
-
The bulky, hydrophobic group in PBA-3 significantly increases kinase cross-reactivity, potentially due to favorable interactions within the often-hydrophobic ATP-binding pocket of kinases. This highlights a potential trade-off between potency at the primary target and off-target selectivity.
-
The α-ketoamide AKA-1 demonstrates a much cleaner kinase profile, suggesting this scaffold may be inherently more selective against kinases.
-
The irreversible inhibitor SF-1 shows the highest degree of promiscuity, which is a common characteristic of highly reactive covalent inhibitors.
Discussion and Strategic Implications
This comparative analysis underscores several key principles for the development of functionalized pyridine boronic acids:
-
Structure-Selectivity Relationships are Nuanced: Small modifications to the pyridine scaffold can have a dramatic impact on the cross-reactivity profile. While functionalization can enhance potency, it can also introduce new off-target liabilities. The improved selectivity of PBA-2 over PBA-3 against the kinase panel demonstrates the importance of carefully considering the electronic and steric properties of substituents.
-
The Value of Orthogonal Scaffolds: Comparing the pyridine boronic acids to alternative scaffolds like α-ketoamides provides valuable context. The superior kinase selectivity of AKA-1 suggests that if kinase inhibition proves to be an insurmountable hurdle for a pyridine boronic acid series, exploring alternative covalent mechanisms is a viable strategy.
-
Context-Dependent Risk Assessment: The acceptable level of cross-reactivity is context-dependent. For an oncology therapeutic, some level of kinase polypharmacology might be acceptable or even beneficial.[5] However, for a chronic inflammatory disease, a cleaner selectivity profile is paramount.
Conclusion
Functionalized pyridine boronic acids are a promising class of compounds for the development of novel enzyme inhibitors. Their inherent reactivity, while the source of their potency, necessitates a deep and early understanding of their cross-reactivity profiles. By employing a systematic approach to profiling, as outlined in this guide, and by carefully analyzing the structure-selectivity relationships, researchers can navigate the complex landscape of off-target effects. This data-driven approach, comparing not only within a chemical series but also against alternative scaffolds, is essential for identifying candidates with the optimal balance of potency and selectivity, ultimately increasing the probability of success in the clinic.
References
- 1. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. pubs.acs.org [pubs.acs.org]
The Pyridinylboronic Acid Predicament: A Comparative Guide to Anhydrous vs. Aqueous Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The incorporation of nitrogen-containing heterocycles, particularly the pyridinyl moiety, is a recurrent theme in the synthesis of countless pharmaceuticals and functional materials. However, pyridinylboronic acids, especially the 2-pyridyl isomer, are notoriously challenging substrates, a difficulty often termed the "2-pyridyl problem."[1][2] This guide provides an in-depth comparison of two primary strategies to navigate this challenge: reaction under anhydrous versus traditional aqueous conditions. We will explore the mechanistic underpinnings, provide representative experimental protocols, and offer data-driven insights to help you select the optimal conditions for your specific synthetic goals.
The Core Challenge: The Instability of Pyridinylboronic Acids
The primary obstacle in reactions involving pyridinylboronic acids is their susceptibility to protodeboronation, an undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond, leading to the formation of pyridine and a significant reduction in product yield.[3][4] This decomposition pathway is highly dependent on the reaction conditions, particularly the presence of water and the basicity of the medium.[4][5]
The nitrogen atom in the pyridine ring plays a dual role in this instability. It can coordinate to the palladium catalyst, potentially inhibiting its activity, and its basicity can influence the local pH, which is a critical factor in the rate of protodeboronation.[3][6] The 2-pyridyl isomer is especially labile due to the proximity of the nitrogen atom to the boronic acid group, which can facilitate intramolecular decomposition pathways.[7]
The Role of Water: A Double-Edged Sword in the Catalytic Cycle
In a typical Suzuki-Miyaura reaction, water is not merely a solvent component but an active participant in the catalytic cycle. The currently accepted mechanism involves the activation of the boronic acid by a base, often an inorganic carbonate or phosphate, to form a more nucleophilic boronate species (RB(OH)₃⁻).[8][9] This boronate is then believed to react with a hydroxopalladium(II) complex, formed from the oxidative addition product and hydroxide ions in the aqueous medium, to facilitate the crucial transmetalation step.[9]
However, this very reliance on aqueous base creates a conundrum for unstable substrates like pyridinylboronic acids. The conditions that promote the formation of the reactive boronate species also accelerate the undesired protodeboronation.[4][10] This delicate balance necessitates careful optimization and has driven the development of alternative, anhydrous approaches.
Aqueous Conditions: The Traditional Approach Optimized
Despite the challenges, aqueous Suzuki-Miyaura couplings remain widely used due to their operational simplicity and the use of environmentally benign solvents. Success with pyridinylboronic acids under these conditions often relies on highly active catalysts and ligands that can accelerate the rate of the desired cross-coupling to outcompete the decomposition pathway.[11][12] The use of specific bases like K₃PO₄ is also common.
Representative Aqueous Protocol: Suzuki-Miyaura Coupling of 3-Pyridinylboronic Acid
This protocol is a synthesized example based on common practices for heteroaromatic couplings.[11][12]
Reaction: Coupling of 3-Pyridinylboronic Acid with 4-Bromoanisole
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| 4-Bromoanisole | 187.04 | 1.0 | 1.0 |
| 3-Pyridinylboronic Acid | 122.92 | 1.5 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 (1 mol% Pd) |
| SPhos | 410.47 | 0.04 | 0.04 (4 mol%) |
| K₃PO₄ | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), 3-pyridinylboronic acid (184 mg, 1.5 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Seal the vial with a septum and purge with argon or nitrogen for 15 minutes.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the vial in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Anhydrous Conditions: A Strategy for Stability
To circumvent the issue of protodeboronation, anhydrous protocols have been developed. These methods inherently avoid the hydrolytic decomposition of the boronic acid.[13][14] A common strategy involves using boronic esters (e.g., neopentyl glycol or pinacol esters) as the coupling partner. These esters are more stable than the corresponding boronic acids and can undergo transmetalation directly under anhydrous conditions, often employing a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK).[13][15]
This approach is particularly advantageous for notoriously unstable substrates, including many heteroaryl boronic acids. The use of an additive like trimethyl borate has also been shown to enhance reaction rates under anhydrous conditions by solubilizing boronate complexes and preventing catalyst poisoning.[15]
Representative Anhydrous Protocol: Suzuki-Miyaura Coupling of a 2-Pyridinylboronic Ester
This protocol is based on advanced methods developed for challenging heteroaryl couplings.[13][15]
Reaction: Coupling of 2-(Neopentylglycolboryl)pyridine with 4-Chlorotoluene
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| 4-Chlorotoluene | 126.58 | 1.0 | 1.0 |
| 2-(Neopentylglycolboryl)pyridine | 205.08 | 1.1 | 1.1 |
| Pd-CataCXium A-G3 | 774.28 | 0.03 | 0.03 (3 mol%) |
| Potassium Trimethylsilanolate (TMSOK) | 128.32 | 1.2 | 1.2 |
| Trimethyl Borate | 103.91 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |
Step-by-Step Procedure:
-
Inside a nitrogen-filled glovebox, add 4-chlorotoluene (127 mg, 1.0 mmol), 2-(neopentylglycolboryl)pyridine (226 mg, 1.1 mmol), Pd-CataCXium A-G3 precatalyst (23.2 mg, 0.03 mmol), and TMSOK (154 mg, 1.2 mmol) to a reaction vial with a stir bar.
-
Add anhydrous THF (5 mL) and trimethyl borate (0.33 mL, 3.0 mmol).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 60 °C for 3-6 hours, monitoring by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature and quench by adding saturated aqueous NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflows
Caption: Comparative experimental workflows for aqueous and anhydrous Suzuki-Miyaura couplings.
Performance Comparison: Anhydrous vs. Aqueous
| Feature | Aqueous Conditions | Anhydrous Conditions |
| Boron Reagent | Pyridinylboronic Acid | Pyridinylboronic Ester (e.g., neopentyl, pinacol) |
| Key Challenge | High risk of protodeboronation.[4] | Requires synthesis of boronic ester; strict exclusion of water. |
| Typical Base | Inorganic, water-soluble (e.g., K₃PO₄, K₂CO₃). | Organic-soluble (e.g., TMSOK, Cs₂CO₃).[13][16] |
| Solvent System | Organic/Water mixture (e.g., Dioxane/H₂O, Toluene/H₂O). | Anhydrous ethereal solvents (e.g., THF, Dioxane). |
| Advantages | Operationally simpler; no need for glovebox; uses readily available boronic acids. | Minimizes protodeboronation, leading to potentially higher yields for unstable substrates; milder reaction temperatures often possible.[14] |
| Disadvantages | Often requires higher temperatures and more reactive catalysts; lower yields with highly unstable pyridinylboronic acids.[1][2] | Requires handling of air/moisture-sensitive reagents (glovebox); boronic esters may need to be synthesized separately. |
| Best Suited For | More stable pyridinyl isomers (e.g., 3- and 4-pyridyl); initial screening experiments. | Highly unstable isomers (especially 2-pyridyl); reactions with challenging, less reactive coupling partners.[15][17] |
Conclusion and Recommendations
The choice between anhydrous and aqueous conditions for pyridinylboronic acid couplings is not a matter of universal superiority but of strategic selection based on the specific substrate and experimental constraints.
Aqueous conditions remain a viable and practical option, particularly for the more stable 3- and 4-pyridinylboronic acids. Success in this realm hinges on employing highly efficient palladium-ligand systems that promote rapid C-C bond formation, effectively winning the kinetic race against protodeboronation.
Anhydrous conditions , particularly those utilizing stable boronic esters, represent a powerful solution to the "2-pyridyl problem" and other highly labile heteroarylboron reagents.[15][17] By fundamentally eliminating the primary pathway for decomposition (hydrolysis), this strategy often provides more reliable and higher yields for the most challenging substrates. While requiring more stringent experimental techniques, such as the use of a glovebox and anhydrous solvents, the payoff in efficiency and yield can be substantial.
For researchers tackling the synthesis of complex molecules featuring sensitive pyridinyl motifs, investing in the preparation of boronic esters and mastering anhydrous coupling techniques is a highly recommended strategy. For routine syntheses with more forgiving substrates, optimizing a robust aqueous protocol can provide a more direct and scalable route. Ultimately, a thorough understanding of the underlying mechanisms of both the desired coupling and the undesired decomposition is paramount to navigating the complexities of pyridinylboronic acid chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Reagents for (6-(Morpholinomethyl)pyridin-3-yl)boronic Acid in Suzuki-Miyaura Couplings
Introduction: Beyond the Workhorse Reagent
In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds, particularly for creating the biaryl and heteroaryl-aryl scaffolds that are ubiquitous in drug candidates.[1] The reagent, (6-(Morpholinomethyl)pyridin-3-yl)boronic acid, has emerged as a valuable building block, enabling the introduction of a substituted pyridine ring that can modulate solubility, metabolic stability, and target engagement. Its prevalence is a testament to the utility of boronic acids as versatile and generally well-behaved coupling partners.[2]
However, researchers often encounter challenges inherent to the boronic acid functional group itself. Issues such as limited benchtop stability, propensity for protodeboronation under certain conditions, and difficulties in purification can hinder synthetic efficiency and reproducibility.[3][4] This guide provides an in-depth comparison of robust and practical alternatives to this compound. We will explore alternative classes of organoboron reagents that offer significant advantages in stability, handling, and applicability in complex, multi-step syntheses, supported by experimental insights and protocols.
The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle
To appreciate the function of the alternatives, one must first understand the role of the organoboron reagent in the Suzuki-Miyaura reaction. The catalytic cycle, typically driven by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] The boronic acid does not enter the cycle directly; it must first be activated by a base to form a more nucleophilic borate species, which is then competent for the crucial transmetalation step.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Class 1: Potassium Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborates are an excellent class of alternative reagents that address the stability concerns of boronic acids head-on. These crystalline, free-flowing solids are notably stable to air and moisture, making them easy to handle and store indefinitely on the benchtop.[8]
The enhanced stability is due to the tetracoordinate boron center, which masks the reactivity of the carbon-boron bond.[8] This "protected" form of the boronic acid is unreactive towards many synthetic reagents, allowing for functional group manipulation elsewhere in the molecule while the C-B bond remains intact.[9] Reactivity is readily "unveiled" under the basic, aqueous conditions of the Suzuki-Miyaura coupling, where they are thought to hydrolyze in situ to the active boronic acid or a related borate species.[10]
Caption: Structural comparison of a boronic acid and its trifluoroborate salt.
Performance Comparison: Boronic Acids vs. Trifluoroborates
| Feature | This compound | Corresponding Potassium Trifluoroborate | Rationale & Causality |
| Physical State | Often an amorphous solid | Typically a free-flowing, crystalline solid | The ionic lattice of the BF₃K salt leads to a more ordered and stable solid form. |
| Stability | Moderate; susceptible to dehydration to form anhydrides and protodeboronation.[4] | High; stable to air, moisture, and a wider range of reaction conditions.[3][11] | The tetracoordinate boron is less Lewis acidic and the B-F bonds are robust, protecting the C-B bond from cleavage. |
| Handling | Requires careful storage, often refrigerated under inert atmosphere. | Can be handled on the open bench and stored at room temperature.[8] | Reduced reactivity minimizes degradation pathways, simplifying handling procedures. |
| Purification | Can be challenging via chromatography. | Generally incompatible with silica gel chromatography.[12][13] | The ionic nature of the salt leads to poor mobility on silica gel. Purification is typically by recrystallization. |
| Coupling | Direct use with base activation. | Requires in situ hydrolysis to the active species, often facilitated by the aqueous base.[10] | The B-F bonds must be cleaved to generate the trivalent boron species necessary for transmetalation. |
Class 2: N-Methyliminodiacetic Acid (MIDA) Boronates
For applications in multi-step synthesis, N-methyliminodiacetic acid (MIDA) boronates are arguably the most significant advancement in organoboron chemistry. These reagents serve as a robust protecting group for the boronic acid functionality, exhibiting exceptional stability to a wide range of synthetic conditions, including anhydrous cross-coupling and, most importantly, silica gel chromatography.[12][14][15][16]
This unique chromatographic stability is a paradigm shift.[13] It allows for the purification of complex, boron-containing intermediates at any stage of a synthetic sequence. The boronic acid can then be liberated at the desired moment using mild aqueous basic conditions (e.g., aq. NaOH or NaHCO₃), ready for the final cross-coupling.[12][16] This "slow-release" or "on-demand" nature makes MIDA boronates ideal for iterative cross-coupling strategies in the synthesis of complex molecules.[13][14]
Caption: Structural comparison of a boronic acid and its MIDA boronate derivative.
Performance Comparison: Boronic Acids vs. MIDA Boronates
| Feature | This compound | Corresponding MIDA Boronate | Rationale & Causality |
| Physical State | Often an amorphous solid | Crystalline, free-flowing solid.[13][15] | The rigid, bicyclic structure of the MIDA adduct promotes crystallinity. |
| Stability | Moderate | Exceptional; stable to air, moisture, and many anhydrous reaction conditions.[16] | The dative N→B bond and bicyclic structure create a sterically and electronically protected boron center. |
| Chromatography | Often streaks or decomposes on silica. | Universally compatible with silica gel chromatography.[12][13] | The stable, neutral MIDA boronate behaves like a typical organic molecule during chromatography. |
| Handling | Requires careful storage. | Indefinitely stable on the benchtop.[13][16] | High stability eliminates the need for special handling procedures. |
| Coupling Strategy | Direct use. | Two-step: MIDA boronate is carried through synthesis, then deprotected immediately prior to or in situ during the coupling reaction.[15] | The MIDA group acts as a protecting group that must be removed to enable transmetalation. |
Class 3: Structurally Related Pyridylboronic Acids
Sometimes, the most practical alternative is a structurally related boronic acid. The reactivity of pyridylboronic acids in Suzuki-Miyaura couplings is highly dependent on the position of the boron moiety and the electronic nature of other substituents.[17] The inherent electron-deficient nature of the pyridine ring, especially at the 2- and 4-positions, can make transmetalation sluggish and increase the rate of protodeboronation.[4]
-
(2-Morpholinopyridin-5-yl)boronic acid: This positional isomer of the parent compound may offer different reactivity profiles or serve as a scaffold-hopping alternative.[18]
-
Simpler Pyridylboronic Acids: For applications where the morpholinomethyl group is not critical for the desired biological activity, simpler reagents like 3-Pyridinylboronic acid or 4-Pyridinylboronic acid can be highly effective and more cost-efficient alternatives.[19]
-
Halogenated Pyridylboronic Acids: Reagents like (6-Chloropyridin-3-yl)boronic acid are common starting materials. The halogen can be used as a handle for a subsequent cross-coupling reaction, allowing for the synthesis of more complex, differentially substituted pyridines.
The choice among these analogs is driven by the specific synthetic goal and the electronic demands of the coupling partners. For example, coupling at the 2-position of pyridine is notoriously difficult (the "2-pyridyl problem"), often requiring specialized ligands and conditions to achieve good yields.[20]
Experimental Protocols: A Self-Validating System
The following protocols provide a framework for employing these reagents. The choice of catalyst, ligand, and base is critical and should be optimized for each specific substrate combination. The rationale is to select conditions that promote a rapid rate of transmetalation while minimizing competitive side reactions like protodeboronation.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Standard Coupling with this compound
-
Rationale: This protocol uses a common phosphine ligand (SPhos) and a carbonate base, a robust system for many heteroaryl couplings. The dioxane/water solvent system aids in dissolving both the organic and inorganic reagents.
-
Methodology:
-
To a reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add 1,4-dioxane and water (e.g., 4:1 v/v) to create a 0.1 M solution with respect to the aryl bromide.
-
Sparge the mixture with nitrogen or argon for 15 minutes to remove dissolved oxygen.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Coupling with a Potassium Trifluoroborate Alternative
-
Rationale: The conditions are similar to the standard protocol, as the aqueous base is sufficient to hydrolyze the trifluoroborate to the active coupling species. Cesium carbonate (Cs₂CO₃) is often used as it is a stronger base and can accelerate the reaction.
-
Methodology:
-
To a reaction vial, add the aryl bromide (1.0 equiv), potassium (6-(morpholinomethyl)pyridin-3-yl)trifluoroborate (1.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Add a solvent mixture such as THF/water or DME/water (e.g., 5:1 v/v).
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., XPhos, 4.5 mol%).
-
Seal the vial and heat to 80 °C until the starting material is consumed.
-
Perform an aqueous workup and purification as described in Protocol 1. Note that recrystallization may be a more effective purification method for the final product if chromatographic separation is difficult.
-
Protocol 3: Coupling with a MIDA Boronate Alternative (In Situ Deprotection)
-
Rationale: This protocol employs conditions that facilitate the deprotection of the MIDA group and subsequent cross-coupling in a single pot. A strong aqueous base and sufficient water are crucial for the initial hydrolysis step.
-
Methodology:
-
To a reaction vial, add the aryl bromide (1.0 equiv), (6-(morpholinomethyl)pyridin-3-yl) MIDA boronate (1.2 equiv), and a strong base (e.g., K₃PO₄, 3.0 equiv).
-
Add a solvent system with a higher water content, such as THF/water (2:1 v/v).
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial hydrolysis and deprotection of the MIDA group.
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Add the palladium catalyst and ligand (e.g., a pre-formed Buchwald precatalyst like SPhos Pd G3, 2-4 mol%).
-
Seal the vial and heat to 80-100 °C until the reaction is complete.
-
Perform an aqueous workup and purification as described in Protocol 1.
-
Conclusion and Future Outlook
While this compound remains a valuable reagent, its limitations in stability and handling necessitate the consideration of superior alternatives. Potassium organotrifluoroborates offer a robust, air-stable option for direct coupling, while MIDA boronates provide an unparalleled solution for complex, multi-step syntheses by acting as a stable, chromatographically-compatible protecting group. The choice of reagent should be a strategic decision based on the specific synthetic context, balancing factors of stability, reactivity, and the overall complexity of the research program. As the demand for increasingly complex molecular architectures in drug discovery continues to grow, these advanced organoboron reagents will undoubtedly play a critical role in enabling the efficient and reliable synthesis of next-generation therapeutics.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 15. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid [cymitquimica.com]
- 19. 4-Pyridinylboronic acid 90 1692-15-5 [sigmaaldrich.com]
- 20. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (6-(Morpholinomethyl)pyridin-3-yl)boronic Acid
This document provides a detailed, procedural guide for the safe handling and disposal of (6-(Morpholinomethyl)pyridin-3-yl)boronic acid. As a compound integrating a boronic acid moiety with pyridine and morpholine functional groups, a comprehensive understanding of its chemical reactivity and hazard profile is paramount for ensuring laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard product documentation.
Immediate Safety Briefing: The Critical First Steps
Before any handling or disposal, it is imperative to recognize that This compound must be treated as hazardous chemical waste . Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular laboratory trash.[1][2][3] The structural components—a pyridine ring, a morpholine group, and a boronic acid—each contribute to its hazard profile, necessitating a conservative and systematic approach to waste management.
All handling and disposal preparation must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Hazard Assessment and Characterization
The hazard profile of this compound is derived from its chemical structure and data from analogous compounds. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Rationale and Key Considerations |
| Harmful/Irritant | H302: Harmful if swallowed | The compound is classified as harmful upon ingestion.[4] |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the skin can cause irritation.[4][5] Prolonged exposure should be avoided. |
| Serious Eye Irritation | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, eye irritation.[4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the solid as a dust can irritate the respiratory tract.[4][5] All weighing and transfers should be done in a fume hood. |
The presence of the pyridine moiety suggests potential for harmful combustion byproducts, such as nitrogen oxides (NOx).[6][7][8] The morpholine component, while readily biodegradable in some contexts, is handled as a corrosive and flammable substance in its pure form, reinforcing the need for cautious disposal.[6][9][10]
Step-by-Step Disposal Protocol
The guiding principle for disposal is waste segregation and containment . Never mix boronic acid waste with other chemical waste streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) office.[2][3]
Solid Waste Disposal
This category includes expired or unused this compound, contaminated weighing paper, and grossly contaminated gloves or wipes.
-
Container Selection : Use a sealable, chemically compatible container (e.g., high-density polyethylene - HDPE) designated for solid hazardous waste.
-
Collection : Carefully transfer the solid waste into the designated container using a dedicated spatula. Avoid creating dust.[5] If dust is generated, gently wipe the area with a damp paper towel and dispose of it as contaminated solid waste.
-
Labeling : Immediately label the container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 934505-32-5
-
The primary hazards: "Irritant," "Harmful"
-
The date of accumulation.
-
-
Storage : Store the sealed container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents, until collection by EHS personnel.[2][6]
Liquid Waste Disposal
This includes reaction mixtures, mother liquors, and solutions containing the title compound.
-
Container Selection : Use a sealable, vented, and chemically compatible container (e.g., HDPE or glass) designated for liquid hazardous waste.
-
Segregation : Collect aqueous and organic solvent waste in separate containers unless your institutional guidelines permit mixing specific streams.[11] Do not mix boronic acid waste with strong acids or bases in the same container.[3]
-
Collection : Carefully pour or transfer the liquid waste into the designated container using a funnel.
-
Labeling : As with solid waste, label the container clearly with "Hazardous Waste," the full chemical name of all components and their approximate concentrations, and relevant hazard information.
-
Storage : Keep the container sealed when not in use and store it in a secondary containment bin within a designated satellite accumulation area.
Contaminated Labware and Sharps
Disposable labware (pipette tips, serological pipettes) and sharps (needles, scalpels) contaminated with this compound require specific handling.
-
Non-Sharp Labware : Place items like contaminated pipette tips and microfuge tubes into the solid hazardous waste container.
-
Sharps : Dispose of all contaminated needles, syringes, and blades directly into a designated, puncture-proof sharps container for hazardous chemical waste.
Decontamination of Empty Containers
An "empty" container that held this compound must be properly decontaminated before it can be disposed of as non-hazardous waste.[11][12]
-
Initial Rinse (Hazardous Waste) : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol). Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [2][13]
-
Subsequent Rinses : Depending on institutional policy, the second and third rinses may also need to be collected as hazardous waste.[2] Consult your EHS office for specific guidance.
-
Final Disposal : After the triple rinse, allow the container to air dry completely in the fume hood. Deface or remove the original label. The decontaminated container can then be disposed of in the appropriate glass or plastic recycling stream.[2]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Remove all ignition sources.[7]
-
Contain : For a solid spill, gently cover it with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[1] For a liquid spill, contain it by creating a dike with absorbent pads or material.
-
Clean-Up : Wearing appropriate PPE (lab coat, safety goggles, double nitrile gloves), carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate : Wipe the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous solid waste.
-
Report : Report the spill to your laboratory supervisor and EHS office, regardless of its size.[1]
Disposal Workflow Visualizations
The following diagrams illustrate the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Decision workflow for segregating waste associated with this compound.
Caption: Overall lifecycle of hazardous waste from laboratory generation to final disposal.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. laballey.com [laballey.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nj.gov [nj.gov]
- 8. carlroth.com [carlroth.com]
- 9. labproservices.com [labproservices.com]
- 10. researchgate.net [researchgate.net]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. otago.ac.nz [otago.ac.nz]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






